molecular formula C13H17N3O8 B607165 DNP-PEG2-acid

DNP-PEG2-acid

Numéro de catalogue: B607165
Poids moléculaire: 343.29 g/mol
Clé InChI: ZZALENBFHFRJPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

DNP-PEG2-acid is a heterobifunctional reagent critical for advanced probe design and bioconjugation strategies. Its structure integrates a dinitrophenyl (DNP) hapten, a short PEG2 spacer, and a terminal carboxylic acid, enabling unique capabilities in immunology and chemical biology . The DNP moiety serves as a potent antigenic epitope, allowing for the specific recruitment of endogenous anti-DNP antibodies found in human serum . This mechanism is leveraged to direct immune responses toward specific targets, such as in the design of synthetic immunotherapeutics that re-engage the immune system to combat Gram-negative bacteria by decorating bacterial cell surfaces with the DNP hapten . The terminal carboxylic acid facilitates straightforward conjugation to primary amines via stable amide bond formation, enabling the reliable construction of complex biologics . The compact PEG2 spacer is a key structural feature that enhances aqueous solubility while providing critical steric flexibility for optimal hapten presentation; research confirms that the length of the spacer arm significantly influences antibody binding efficiency by projecting the hapten above the complex surface of a cell membrane . This reagent is therefore extensively applied in immunology research for hapten-based antibody assays, the development of DNP-labeled imaging and diagnostic probes, and the creation of multifunctional conjugates for targeted drug delivery systems .

Propriétés

IUPAC Name

3-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O8/c17-13(18)3-5-23-7-8-24-6-4-14-11-2-1-10(15(19)20)9-12(11)16(21)22/h1-2,9,14H,3-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZALENBFHFRJPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

DNP-PEG2-acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DNP-PEG2-acid, with the chemical formula C13H17N3O8, is a heterobifunctional linker molecule integral to advancements in bioconjugation, immunology, and targeted drug delivery.[1][2] This molecule incorporates three key components: a 2,4-dinitrophenyl (DNP) group, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2] The DNP moiety serves as a well-established hapten, capable of eliciting a robust and specific immune response when conjugated to a larger carrier molecule.[1][3] The hydrophilic PEG2 spacer enhances the water solubility and biocompatibility of the resulting conjugate, which can improve stability and reduce aggregation.[4] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on biomolecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.[4] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its application in research and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueReferences
Chemical Formula C13H17N3O8[1]
Molecular Weight 343.3 g/mol [1]
CAS Number 1353011-89-8[1]
Appearance Yellow crystalline solid or oil[3]
Purity Typically >95%[5]
Solubility Soluble in DMSO, DMF, and aqueous buffers[]
Storage -20°C for long-term storage[1]

Synthesis of this compound

A detailed, publicly available, step-by-step synthesis protocol specifically for this compound is not readily found in the reviewed literature. However, a general strategy for the synthesis of DNP-PEG-acid derivatives can be inferred. This typically involves a two-step process: the synthesis of a DNP derivative that can be readily conjugated to a PEG molecule, followed by the attachment of the PEG chain and subsequent modification to yield the terminal carboxylic acid.

A plausible synthetic route would involve the reaction of a suitable DNP precursor, such as 2,4-dinitrofluorobenzene (DNFB), with an amino-PEG2-acid molecule. The lone pair of electrons on the primary amine of the PEG linker would attack the electron-deficient aromatic ring of DNFB, displacing the fluorine atom to form a stable dinitrophenyl-amine bond.

Mechanism of Action and Applications

The utility of this compound stems from the distinct functionalities of its constituent parts: the DNP group as a hapten and the carboxylic acid as a conjugation point.

DNP as a Hapten in Immunology

A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. The DNP-carrier conjugate is capable of stimulating antibody production and activating T-cell responses.[1] This makes DNP an invaluable tool for a wide range of immunological applications.

  • Elucidating Humoral Immunity: The DNP-carrier conjugate model is instrumental in studying T-cell dependent antibody responses, B-cell activation, and the establishment of immunological memory.[1]

  • Modeling Hypersensitivity Reactions: DNP is used to model allergic contact dermatitis (Type IV hypersensitivity) and to study mast cell degranulation in Type I hypersensitivity.[1]

  • Immunoassays: DNP-conjugated antigens are frequently used as capture or detection reagents in ELISAs to quantify anti-DNP antibodies. Anti-DNP antibodies also serve as excellent negative or isotype controls in various immunoassays.[1][3]

Bioconjugation and Antibody-Drug Conjugates (ADCs)

The terminal carboxylic acid of this compound allows for its covalent attachment to biomolecules, most commonly through the formation of an amide bond with primary amines (e.g., lysine residues on proteins). This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

This compound is a non-cleavable linker, meaning the bond formed between the linker and the conjugated molecule is stable under physiological conditions.[5] This stability is a desirable characteristic in applications like the development of ADCs, where premature release of a cytotoxic payload could lead to off-target toxicity.[] The PEG spacer in the linker can enhance the solubility and pharmacokinetic properties of the resulting ADC.[8]

Experimental Protocols

EDC/NHS Coupling of this compound to a Primary Amine

This protocol describes the conjugation of the carboxylic acid group of this compound to a molecule containing a primary amine, such as a protein or peptide.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

  • Preparation of Reagents:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in the Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS/Sulfo-NHS over this compound.

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the amine-reactive NHS ester.

  • Conjugation to the Amine-containing Molecule:

    • Immediately add the activated this compound solution to the solution of the amine-containing molecule.

    • Adjust the pH of the reaction mixture to 7.2-8.5 with the Coupling Buffer to facilitate the reaction with the primary amine.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Remove excess, non-reacted linker and by-products by passing the reaction mixture through a desalting column equilibrated with an appropriate buffer (e.g., PBS).

Quantitative Data Summary for EDC/NHS Coupling:

ParameterRecommended Value/RangeNotes
Activation pH 4.5 - 6.0Optimal for EDC activation of the carboxyl group.
Coupling pH 7.2 - 8.5Promotes efficient reaction of the NHS ester with the primary amine.
EDC Molar Excess 2 - 10 fold (relative to this compound)A starting point of 5-fold excess is commonly used.
NHS Molar Excess 2 - 5 fold (relative to this compound)A starting point of 2.5-fold excess is commonly used.
Activation Time 15 - 30 minutes at room temperatureSufficient time for the formation of the NHS ester.
Coupling Time 2 hours at room temperature to overnight at 4°CLonger incubation times can increase conjugation efficiency.

Visualizations

This compound Structure and Functional Groups

G This compound: Structure and Functional Groups cluster_dnp DNP Group (Hapten) cluster_peg PEG Spacer cluster_acid Carboxylic Acid (Reactive Group) DNP 2,4-Dinitrophenyl PEG2 Polyethylene Glycol (2 units) DNP->PEG2 Amine Linkage COOH Carboxylic Acid PEG2->COOH Ether Linkage

Caption: Functional components of the this compound molecule.

Experimental Workflow: EDC/NHS Coupling

G Experimental Workflow for EDC/NHS Coupling A Prepare Reagents (this compound, Amine-Molecule, EDC, NHS) B Activate this compound (Add EDC/NHS in Activation Buffer, pH 4.5-6.0) A->B C Conjugate to Amine (Mix with Amine-Molecule in Coupling Buffer, pH 7.2-8.5) B->C D Quench Reaction (Add Tris or Glycine) C->D E Purify Conjugate (Desalting Column) D->E

Caption: Step-by-step workflow for conjugating this compound.

Signaling Pathway: DNP as a Hapten in B-Cell Activation

G DNP as a Hapten in T-Cell Dependent B-Cell Activation cluster_bcell DNP-Specific B-Cell cluster_tcell Carrier-Specific T-Helper Cell BCR B-Cell Receptor (BCR) recognizes DNP Internalization Internalization of DNP-Carrier Conjugate BCR->Internalization Processing Antigen Processing (Carrier Protein) Internalization->Processing Presentation Presentation of Carrier Peptide on MHC Class II Processing->Presentation TCR T-Cell Receptor (TCR) recognizes Carrier Peptide Presentation->TCR Cognate Interaction Activation B-Cell Activation, Proliferation, and Differentiation Presentation->Activation CoStimulation Co-stimulation TCR->CoStimulation CoStimulation->Activation DNP_Carrier DNP-Carrier Conjugate DNP_Carrier->BCR Antibodies Production of Anti-DNP Antibodies Activation->Antibodies

Caption: T-cell dependent activation of a B-cell by a DNP-carrier conjugate.

Conclusion

This compound is a versatile and valuable tool for researchers, scientists, and drug development professionals. Its unique combination of a DNP hapten, a hydrophilic PEG spacer, and a reactive carboxylic acid enables a wide range of applications, from fundamental immunological studies to the development of sophisticated bioconjugates like antibody-drug conjugates. The well-defined chemistry of its functional groups, particularly the reliable EDC/NHS coupling for amide bond formation, allows for controlled and reproducible conjugation to biomolecules. This guide provides a comprehensive overview of the core properties and applications of this compound, along with detailed experimental protocols and visualizations to facilitate its effective use in the laboratory.

References

An In-Depth Technical Guide to DNP-PEG2-acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG2-acid is a heterobifunctional linker molecule widely utilized in biomedical research and drug development. It incorporates three key chemical moieties: a 2,4-dinitrophenyl (DNP) group, a hydrophilic polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. This unique combination of functionalities makes it a valuable tool for a variety of bioconjugation applications, including the development of antibody-drug conjugates (ADCs), immunoassays, and targeted drug delivery systems.[1]

The DNP group serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule like a protein. The PEG spacer, consisting of two ethylene glycol units, enhances the water solubility and biocompatibility of the molecule and its conjugates.[2] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond. This guide provides a comprehensive overview of the structure, properties, and common applications of this compound.

Structure and Properties

This compound, with the IUPAC name 3-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)propanoic acid, possesses a well-defined chemical structure that dictates its utility in bioconjugation.[3]

Chemical Structure
  • DNP Group: The 2,4-dinitrophenyl group is a well-characterized hapten.

  • PEG Spacer: A short, hydrophilic chain of two ethylene glycol units enhances solubility in aqueous media.[2]

  • Carboxylic Acid: A terminal carboxyl group that can be activated for conjugation to primary amines.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 1353011-89-8[2][3][4]
Molecular Formula C13H17N3O8[2][3][4][5]
Molecular Weight 343.29 g/mol [3]
Purity >95% to >98%[2][3][4][5]
Appearance Not specified in search results
Solubility Soluble in DMSO, DMF, DCM[3][6]
pKa (Propionic Acid) ~4.87 (for the parent acid)[7]
Storage Conditions -20°C, desiccated[2][6]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carrier Protein using EDC/HATU Chemistry

This protocol describes a general method for conjugating this compound to a carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), which is a common step in the production of immunogens for antibody generation.

Materials:

  • This compound

  • Carrier Protein (e.g., BSA, KLH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Purification column (Size-Exclusion Chromatography, e.g., Sephadex G-25)

  • Dialysis tubing (10-14 kDa MWCO)

Procedure:

  • Protein Preparation:

    • Dissolve the carrier protein in the conjugation buffer to a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the conjugation buffer using dialysis or a desalting column.

  • This compound Activation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

    • In a separate tube, add the desired molar excess of the this compound stock solution to an appropriate volume of anhydrous DMF or DMSO.

    • Add 1.2 equivalents of HATU and 2-3 equivalents of DIPEA to the this compound solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation Reaction:

    • Add the activated this compound solution to the protein solution while gently stirring. A starting point is a 5 to 20-fold molar excess of this compound to the protein.

    • Add 1.2 equivalents of EDC to the reaction mixture.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted activated this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification of the DNP-Protein Conjugate:

    • Remove unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.

    • For dialysis, transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS (pH 7.4) at 4°C. Change the dialysis buffer at least three times over 24 hours.

  • Characterization:

    • Determine the degree of labeling (DNP-to-protein ratio) using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (for protein) and ~360 nm (for DNP).

Visualizations

Logical Workflow for this compound Application

G reagent This compound activation Carboxylic Acid Activation (EDC/HATU) reagent->activation conjugation Amide Bond Formation activation->conjugation biomolecule Amine-containing Biomolecule (e.g., Protein, Peptide) biomolecule->conjugation conjugate DNP-PEG2-Biomolecule Conjugate conjugation->conjugate application Downstream Applications conjugate->application immunoassay Immunoassays (ELISA, Western Blot) application->immunoassay adc Antibody-Drug Conjugate (ADC) Development application->adc drug_delivery Targeted Drug Delivery application->drug_delivery

Caption: Logical workflow of this compound from reagent to application.

Experimental Workflow for Hapten-Carrier Conjugation and Immunoassay

G start Start prep_protein Prepare Carrier Protein (e.g., BSA in Buffer) start->prep_protein prep_dnp Prepare this compound Stock Solution start->prep_dnp conjugate Conjugation Reaction (EDC/HATU) prep_protein->conjugate prep_dnp->conjugate purify Purification (Size-Exclusion or Dialysis) conjugate->purify characterize Characterization (UV-Vis Spectroscopy) purify->characterize immunize Immunize Animal characterize->immunize collect_serum Collect Antiserum immunize->collect_serum elisa ELISA for Anti-DNP Titer collect_serum->elisa end End elisa->end

Caption: Experimental workflow for DNP-carrier conjugation and immunoassay.

Simplified Signaling Pathway for Anti-DNP Antibody Production

G dnp_conjugate DNP-Carrier Conjugate apc Antigen Presenting Cell (APC) dnp_conjugate->apc Uptake b_cell DNP-Specific B Cell dnp_conjugate->b_cell BCR Binding t_cell Helper T Cell apc->t_cell Antigen Presentation plasma_cell Plasma Cell b_cell->plasma_cell Differentiation memory_cell Memory B Cell b_cell->memory_cell Differentiation t_cell->b_cell T Cell Help (Cytokines) antibodies Anti-DNP Antibodies plasma_cell->antibodies Secretion

Caption: Simplified signaling pathway of anti-DNP antibody production.

References

An In-depth Technical Guide to DNP-PEG2-acid: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)acetic acid (DNP-PEG2-acid), a heterobifunctional linker widely utilized in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, a plausible synthesis pathway, and its application in bioconjugation.

Core Concepts

This compound is a valuable tool in bioconjugation, the process of linking molecules to create novel constructs with combined functionalities. It comprises three key components:

  • A 2,4-dinitrophenyl (DNP) group: This moiety can be used as a hapten for immunological studies or as a component in various biological applications, including ion transport across membranes.

  • A polyethylene glycol (PEG) spacer (PEG2): The short, hydrophilic two-unit ethylene glycol chain enhances the solubility of the molecule in aqueous media, a critical factor in many biological experiments.

  • A terminal carboxylic acid group: This functional group allows for the covalent attachment to primary amine groups on target molecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Chemical Formula C13H17N3O8[1]
Molecular Weight 343.29 g/mol [1]
CAS Number 1353011-89-8[1]
Appearance Typically a solid
Purity Often available at >95% or >98%[1]
Storage Conditions -20°C for long-term storage[1]

Synthesis of this compound

Experimental Protocol: Synthesis of 8-amino-3,6-dioxaoctanoic acid

The synthesis of the amino-PEG2-acid backbone can be achieved through a multi-step "one-pot" synthesis without the isolation of intermediates, as described in patent literature for similar compounds. This method offers high overall yields.

Materials:

  • 2-(2-(2-chloroethoxy)ethoxy)-ethanol

  • Sodium azide

  • Triphenylphosphine

  • Sodium carbonate

  • 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (5.25%)

  • Appropriate solvents (e.g., DMF, water)

  • Acid for workup (e.g., HCl)

Procedure:

  • Azide Formation: 2-(2-(2-chloroethoxy)ethoxy)-ethanol is converted to its corresponding azide derivative by reaction with sodium azide in a suitable solvent like DMF.

  • Staudinger Reaction: The azide derivative is then reacted with triphenylphosphine, followed by hydrolysis with water to yield the primary amine.

  • Oxidation: The primary alcohol of the resulting amino-alcohol is oxidized to a carboxylic acid using TEMPO and sodium hypochlorite.

  • Workup and Isolation: The reaction mixture is acidified, and the final product, 8-amino-3,6-dioxaoctanoic acid, is isolated. The product may initially be an oil that crystallizes upon standing.

Experimental Protocol: Dinitrophenylation of 8-amino-3,6-dioxaoctanoic acid

The final step involves the reaction of the amino group of 8-amino-3,6-dioxaoctanoic acid with a dinitrophenylating agent.

Materials:

  • 8-amino-3,6-dioxaoctanoic acid

  • 2,4-dinitrofluorobenzene (DNFB) or 2,4-dinitrobenzenesulfonic acid

  • A suitable base (e.g., sodium bicarbonate, triethylamine)

  • A suitable solvent (e.g., ethanol, water, DMF)

Procedure:

  • Dissolution: Dissolve 8-amino-3,6-dioxaoctanoic acid in a suitable solvent containing a base to deprotonate the amino group.

  • Dinitrophenylation: Add the dinitrophenylating agent (e.g., DNFB) to the solution and stir at room temperature. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC).

  • Workup and Purification: Once the reaction is complete, the mixture is acidified and the product is extracted with an organic solvent. The crude product is then purified, typically by flash column chromatography, to yield this compound.

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Analytical TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the DNP group, the ethylene glycol protons of the PEG spacer, and the protons of the propionic acid moiety. A spectrum is available for viewing from some commercial suppliers.[1]
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of this compound (343.29 g/mol ).
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H, C=O (carboxylic acid and amide), aromatic C=C, and C-O-C (ether) functional groups.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating the purity of the compound.

Applications in Bioconjugation

This compound is a versatile linker for conjugating molecules containing primary amine groups. The carboxylic acid can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines to form stable amide bonds.

Experimental Protocol: Amine Conjugation via EDC/NHS Chemistry

Materials:

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., Tris, hydroxylamine)

  • Purification equipment (e.g., dialysis, size-exclusion chromatography)

Procedure:

  • Activation of this compound: Dissolve this compound in the Activation Buffer. Add a molar excess of EDC and NHS (or sulfo-NHS) and incubate for 15-30 minutes at room temperature to form the NHS-ester.

  • Conjugation: Add the activated this compound solution to the amine-containing molecule dissolved in the Coupling Buffer. The pH of the coupling buffer should be in the range of 7.2-8.0 to ensure the primary amines are deprotonated and reactive. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching solution to the reaction mixture to stop the reaction by consuming any unreacted NHS-ester.

  • Purification: Purify the resulting DNP-PEG2-conjugate from excess reagents and byproducts using an appropriate method such as dialysis or size-exclusion chromatography.

Visualizing the Workflow

The following diagrams illustrate the synthesis and bioconjugation workflows.

G cluster_synthesis Plausible Synthesis of this compound Amino-PEG2-acid Amino-PEG2-acid This compound This compound Amino-PEG2-acid->this compound Dinitrophenylation Dinitrophenylating Agent Dinitrophenylating Agent Dinitrophenylating Agent->this compound

A simplified diagram illustrating the final step in the plausible synthesis of this compound.

G cluster_conjugation Bioconjugation Workflow This compound This compound Activated_Ester DNP-PEG2-NHS Ester This compound->Activated_Ester Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Conjugate DNP-PEG2-Conjugate Activated_Ester->Conjugate Conjugation Target_Molecule Amine-containing Target Molecule Target_Molecule->Conjugate

The workflow for conjugating this compound to an amine-containing molecule via EDC/NHS chemistry.

References

The Role of Dinitrophenyl (DNP) as a Hapten in Immunological Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Utility of DNP in Immunology

In the landscape of immunological research, the 2,4-Dinitrophenyl (DNP) group stands out as a quintessential hapten—a small molecule that, while not immunogenic on its own, can elicit a robust and specific immune response when conjugated to a larger carrier molecule, typically a protein.[1] This characteristic makes DNP an invaluable tool for a myriad of applications, from fundamental studies of B-cell and T-cell activation to the development of models for hypersensitivity and autoimmunity.[1] Its chemical stability and the ease with which it can be coupled to carrier proteins like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) have cemented its status as a model antigen in immunology.[1] This technical guide provides an in-depth overview of the core applications of DNP, complete with quantitative data, detailed experimental protocols, and visualizations of key immunological pathways.

Core Applications of DNP as a Hapten

The versatility of DNP allows its use across several key areas of immunological investigation:

  • Elucidation of Humoral Immunity: DNP-carrier conjugates are instrumental in studying T-cell dependent antibody responses. Immunization with DNP-KLH, for instance, stimulates B-cells that recognize the DNP hapten. These B-cells then process the carrier protein and present its peptides to helper T-cells, initiating a cascade of events leading to B-cell proliferation, differentiation into plasma cells, and the production of high-affinity anti-DNP antibodies.[1] This model system is crucial for understanding affinity maturation, class switching, and the generation of immunological memory.

  • Modeling Hypersensitivity Reactions: DNP is widely used to create animal models of both immediate (Type I) and delayed-type (Type IV) hypersensitivity.

    • Type I Hypersensitivity: In this model, animals are first sensitized with a DNP-carrier conjugate to produce DNP-specific IgE antibodies. These antibodies bind to FcεRI receptors on mast cells and basophils. Subsequent exposure to a multivalent DNP-antigen cross-links these receptors, triggering degranulation and the release of inflammatory mediators.[1][2]

    • Type IV Hypersensitivity: DNP, in the form of 2,4-dinitrofluorobenzene (DNFB), is used to induce allergic contact dermatitis, a T-cell mediated delayed-type hypersensitivity reaction.[1]

  • Immunoassays and Reagents: Due to its ability to elicit a strong and specific antibody response, DNP and its derivatives are frequently used in various immunoassays. Anti-DNP antibodies are often used as isotype controls in both in vitro and in vivo studies.[3] Furthermore, DNP-labeled probes and anti-DNP antibodies are utilized in biotin-free detection systems.[3]

Quantitative Data in DNP-Based Immunological Assays

The following tables summarize key quantitative parameters for common experimental procedures involving DNP.

Table 1: Murine Immunization with DNP-KLH for Polyclonal Antibody Production

ParameterValueNotes
Antigen DNP-KLH
Mouse Strain BALB/cCommonly used for antibody production.[3][4]
Primary Immunization Dose 50-100 µg per mouseEmulsified in Complete Freund's Adjuvant (CFA).[3][4]
Booster Immunization Dose 50 µg per mouseEmulsified in Incomplete Freund's Adjuvant (IFA).[4]
Immunization Route Subcutaneous (SQ) or Intraperitoneal (IP)SQ injections are often given at multiple sites.[3][4][5]
Immunization Schedule Primary immunization on Day 1, boosters on Day 21 and Day 42.A final boost without adjuvant can be given 3-4 days before spleen harvesting for hybridoma production.[3][4]
Bleeding for Titer Check Day 50 (or 7-10 days after the second booster)[4]
Expected Antibody Titer Variable, can reach >1:100,000Dependent on the specific protocol and individual animal response.

Table 2: DNP-Specific IgG ELISA Parameters

ParameterConcentration/ValueNotes
Coating Antigen DNP-BSA
Coating Concentration 1-10 µg/mLThe optimal concentration should be determined by titration.
Blocking Buffer 1-5% BSA or non-fat dry milk in PBS
Serum Dilution 1:1,000 to 1:1,000,000A wide range of dilutions is necessary to determine the titer. A starting dilution of 1:500 or 1:1000 is common.[6]
Secondary Antibody HRP-conjugated anti-mouse IgG
Secondary Antibody Dilution 1:1,000 to 1:20,000The optimal dilution should be determined by titration.[7]
Substrate TMB (3,3',5,5'-Tetramethylbenzidine)
Incubation Times Coating: Overnight at 4°C. Blocking: 1-2 hours at RT. Sample/Antibody: 1-2 hours at RT.[6][8][9]
Absorbance Reading 450 nm[6][8]
Typical OD Range for Standard Curve 0.1 to 2.0[10][11]

Table 3: In Vitro Splenocyte Stimulation with DNP-BSA

ParameterConcentration/ValueNotes
Stimulant DNP-BSA
Cell Type Murine SplenocytesFrom DNP-KLH immunized mice.
Cell Seeding Density 2 x 10^5 to 5 x 10^5 cells/wellIn a 96-well plate.
DNP-BSA Concentration 1-100 µg/mLA dose-response curve is recommended to find the optimal concentration.
Incubation Time 48-72 hoursFor proliferation assays (e.g., BrdU or [3H]-thymidine incorporation).
Incubation Time (Cytokine) 24-48 hoursFor cytokine measurement in supernatants by ELISA or CBA.

Experimental Protocols

Protocol 1: DNP-KLH Immunization of Mice for Polyclonal Antibody Production

This protocol describes a standard procedure for generating anti-DNP antibodies in mice.

Materials:

  • DNP-KLH

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Sterile Phosphate-Buffered Saline (PBS)

  • BALB/c mice (6-8 weeks old)

  • Syringes and needles (23-25 gauge)

Procedure:

  • Antigen Preparation (Primary Immunization):

    • Dilute DNP-KLH in sterile PBS to a final concentration of 0.5 mg/mL.

    • Create an emulsion by mixing equal volumes of the DNP-KLH solution and CFA. This can be done by vortexing or repeatedly drawing the mixture through a syringe until a stable, white emulsion is formed. A drop of the emulsion should not disperse when placed on a water surface.

    • The final injection volume per mouse will be 200 µL, containing 50 µg of DNP-KLH.

  • Primary Immunization (Day 1):

    • Inject each mouse with 200 µL of the DNP-KLH/CFA emulsion intraperitoneally (IP) or subcutaneously (SQ) at multiple sites.[3][5]

  • Booster Immunizations (Day 21 and Day 42):

    • Prepare the booster antigen by emulsifying DNP-KLH (at 0.5 mg/mL in PBS) with an equal volume of IFA.

    • Inject each mouse with 200 µL of the DNP-KLH/IFA emulsion (containing 50 µg of DNP-KLH) via the same route as the primary immunization.[4]

  • Test Bleed and Titer Analysis (Day 50):

    • Collect a small amount of blood (e.g., via tail bleed) from each mouse.

    • Allow the blood to clot and centrifuge to separate the serum.

    • Determine the anti-DNP antibody titer in the serum using an ELISA protocol (see Protocol 2).

  • Final Bleed (Day 57 or when titer is sufficient):

    • Once a high antibody titer is confirmed, perform a terminal bleed to collect the maximum volume of blood.

    • Separate the serum and store at -20°C or -80°C for long-term use.

Protocol 2: DNP-Specific IgG ELISA for Antibody Titration

This protocol outlines a standard indirect ELISA to determine the titer of anti-DNP IgG in mouse serum.

Materials:

  • DNP-BSA

  • 96-well ELISA plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (PBS with 0.05% Tween-20, PBST)

  • Blocking buffer (e.g., 1% BSA in PBST)

  • Mouse serum samples (from immunized and control mice)

  • HRP-conjugated goat anti-mouse IgG

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Dilute DNP-BSA to 5 µg/mL in coating buffer.

    • Add 100 µL of the diluted DNP-BSA to each well of a 96-well plate.

    • Incubate overnight at 4°C.

  • Washing and Blocking:

    • Wash the plate three times with 200 µL of wash buffer per well.

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature (RT).

  • Sample Incubation:

    • Wash the plate three times with wash buffer.

    • Prepare serial dilutions of the mouse serum in blocking buffer (e.g., starting at 1:1000).

    • Add 100 µL of the diluted serum to the appropriate wells. Include wells with serum from a non-immunized mouse as a negative control and wells with only blocking buffer as a blank.

    • Incubate for 1-2 hours at RT.

  • Secondary Antibody Incubation:

    • Wash the plate three times with wash buffer.

    • Dilute the HRP-conjugated goat anti-mouse IgG in blocking buffer to its optimal concentration (e.g., 1:5000).

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at RT.

  • Development and Measurement:

    • Wash the plate five times with wash buffer.

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark at RT for 15-30 minutes, or until a blue color develops.

    • Stop the reaction by adding 50 µL of stop solution to each well. The color will change to yellow.

    • Read the absorbance at 450 nm using a plate reader.[6][8]

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value significantly above the negative control (e.g., 2-3 times the background).

Protocol 3: In Vitro Stimulation of Murine Splenocytes with DNP-BSA

This protocol describes the restimulation of splenocytes from DNP-KLH immunized mice to assess T-cell and B-cell responses.

Materials:

  • Spleen from a DNP-KLH immunized mouse

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

  • DNP-BSA

  • 96-well cell culture plates

  • Reagents for proliferation assay (e.g., BrdU labeling reagent) or cytokine analysis (e.g., ELISA kits for IL-4, IFN-γ)

Procedure:

  • Splenocyte Preparation:

    • Aseptically harvest the spleen from a DNP-KLH immunized mouse.

    • Prepare a single-cell suspension by gently grinding the spleen between the frosted ends of two sterile glass slides in a petri dish containing RPMI medium.

    • Pass the cell suspension through a 70 µm cell strainer to remove debris.

    • Lyse red blood cells using ACK lysis buffer, if necessary.

    • Wash the cells twice with RPMI medium and resuspend in complete RPMI to a concentration of 2 x 10^6 cells/mL.

  • Cell Culture and Stimulation:

    • Add 100 µL of the splenocyte suspension (2 x 10^5 cells) to each well of a 96-well plate.

    • Prepare dilutions of DNP-BSA in complete RPMI at 2x the final desired concentrations (e.g., 2, 20, 200 µg/mL).

    • Add 100 µL of the DNP-BSA dilutions to the wells to achieve final concentrations of 1, 10, and 100 µg/mL.

    • Include wells with cells only (unstimulated control) and cells with a polyclonal stimulator like Concanavalin A (for T-cells) or LPS (for B-cells) as positive controls.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator.

  • Assay for Cell Proliferation (e.g., BrdU assay):

    • After 48-60 hours of incubation, add BrdU labeling reagent to each well.

    • Incubate for an additional 12-24 hours.

    • Measure BrdU incorporation according to the manufacturer's instructions, which typically involves fixing the cells, denaturing the DNA, and detecting the incorporated BrdU with an anti-BrdU-POD antibody.

  • Assay for Cytokine Production:

    • After 24-72 hours of incubation, carefully collect the culture supernatants.

    • Measure the concentration of cytokines (e.g., IL-2, IL-4, IL-5, IFN-γ) in the supernatants using specific ELISA kits.

Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate fundamental processes involving DNP in immunological research.

T_Cell_Dependent_B_Cell_Activation cluster_APC Antigen Presenting Cell (B-Cell) cluster_T_Cell Helper T-Cell BCR B-Cell Receptor (Surface IgM/IgD) Internalization Internalization & Processing BCR->Internalization 2. Receptor-mediated endocytosis MHCII MHC Class II TCR T-Cell Receptor MHCII->TCR 5. T-cell recognition CD40_B CD40 CD40L CD40L CD40_B->CD40L 6. Co-stimulatory signal CD4 CD4 CD4->MHCII Cytokine_Release Cytokine Release (IL-4, IL-5, IL-21) CD40L->Cytokine_Release 7. T-cell activation DNP_KLH DNP-KLH Antigen DNP_KLH->BCR 1. Binding Peptide_Presentation Peptide Presentation Internalization->Peptide_Presentation 3. KLH processing Peptide_Presentation->MHCII 4. Presentation of KLH peptides Co_stimulation Co-stimulation B_Cell_Activation B-Cell Activation, Proliferation, & Differentiation Cytokine_Release->B_Cell_Activation 8. B-cell help Plasma_Cell Plasma Cell B_Cell_Activation->Plasma_Cell Memory_B_Cell Memory B-Cell B_Cell_Activation->Memory_B_Cell Anti_DNP_Ab Anti-DNP Antibodies Plasma_Cell->Anti_DNP_Ab Secretion

Caption: T-Dependent B-Cell Activation by a DNP-Carrier Complex.

Mast_Cell_Degranulation cluster_mast_cell Mast Cell FceRI FcεRI Receptor Syk Syk FceRI->Syk Activation PLCg PLCγ Syk->PLCg Phosphorylation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC PKC DAG->PKC Degranulation Degranulation Ca_release->Degranulation Triggers MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Cytokine_Synth Cytokine Synthesis (TNF-α, IL-6) MAPK->Cytokine_Synth NFkB->Cytokine_Synth DNP_Antigen Multivalent DNP-Antigen IgE DNP-specific IgE DNP_Antigen->IgE Cross-linking IgE->FceRI Binding

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

DNP_Antibody_Workflow cluster_animal In Vivo cluster_lab In Vitro Analysis Immunization 1. Immunization of Mouse with DNP-KLH/Adjuvant Booster 2. Booster Injections with DNP-KLH/Adjuvant Immunization->Booster Serum_Collection 3. Serum Collection Booster->Serum_Collection Splenocyte_Stim 5. Splenocyte Restimulation (Optional) Booster->Splenocyte_Stim Spleen Harvest ELISA 4. Titer Determination by ELISA Serum_Collection->ELISA Analysis 6. Data Analysis ELISA->Analysis Splenocyte_Stim->Analysis

Caption: Workflow for Production and Analysis of Anti-DNP Antibodies.

References

The Strategic Role of PEG Linkers in Bioconjugation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Indispensable Spacer in Modern Therapeutics

Polyethylene glycol (PEG) linkers have become fundamental tools in the fields of drug delivery, bioconjugation, and materials science.[1] These synthetic polymers, composed of repeating ethylene oxide units, offer a unique combination of properties including hydrophilicity, biocompatibility, and low immunogenicity, making them ideal for connecting biomolecules with other entities like drugs or imaging agents.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, profoundly alters the pharmacokinetic and pharmacodynamic profiles of therapeutics.[1][3] First developed in the 1970s to reduce the immunogenicity and extend the circulation time of proteins, PEGylation is now a cornerstone of modern drug development, enhancing the efficacy and safety of a wide range of bioconjugates, from antibody-drug conjugates (ADCs) to nanoparticle-based delivery systems.[1][4]

Core Principles and Advantages of PEGylation

The strategic incorporation of PEG linkers into a bioconjugate confers several significant advantages that address common challenges in drug development.[5]

  • Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic volume of a molecule. This larger size reduces its rate of clearance through the kidneys, thereby prolonging its circulation half-life in the bloodstream.[5][6] This leads to sustained therapeutic effects and allows for less frequent dosing, improving patient compliance.[7]

  • Improved Solubility and Stability: The inherent hydrophilicity of PEG chains significantly enhances the solubility of hydrophobic drugs in aqueous environments.[2][5] This property is crucial for formulation and administration. Furthermore, the flexible PEG chain can form a protective hydration layer around the conjugated molecule, shielding it from enzymatic degradation and increasing its stability both on the shelf and in vivo.[5][8]

  • Reduced Immunogenicity and Antigenicity: The PEG chain can physically mask epitopes on the surface of a therapeutic protein, a phenomenon known as the "stealth" effect.[5][9] This steric hindrance blocks the molecule from being recognized by the immune system, thereby reducing the risk of an adverse immune response and the formation of anti-drug antibodies (ADAs).[5][10]

  • Steric Hindrance: While often a benefit, steric hindrance—the spatial obstruction caused by the PEG chain—is a critical factor to manage.[11][12] It can prevent the interaction of the bioconjugate with its target if the linker is too long or attached at an inappropriate site.[12] Conversely, it can be leveraged to create space between two large conjugated molecules, preventing aggregation and preserving their individual functions.[13]

The Chemistry of PEGylation: A Versatile Toolkit

The versatility of PEG linkers stems from the ability to modify their terminal ends with a wide variety of functional groups, enabling covalent attachment to specific amino acid residues on biomolecules or other reactive sites.[14] The choice of chemistry depends on the target functional group and the desired stability of the resulting bond.

Common PEGylation Chemistries:

  • Amine PEGylation (Lysine and N-terminus): This is the most common approach due to the abundance of lysine residues on the surface of proteins. N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines at a physiological pH of 7-9, forming a stable amide bond.[3][15] Reductive amination using PEG-Aldehyde is another effective method, particularly for site-specific N-terminal modification.[15]

  • Thiol PEGylation (Cysteine): This strategy targets the sulfhydryl group of cysteine residues. Maleimide-functionalized PEGs react specifically with thiols at a pH of 6.5-7.5 to form a stable thioether linkage.[3][16] This is a highly efficient and specific reaction, often used for site-specific conjugation.

  • Carboxyl PEGylation (Aspartic and Glutamic Acid): Carboxylic acid groups can be targeted using PEG-Amine or PEG-Hydrazide in the presence of a coupling agent like EDC (N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide), which activates the carboxyl group to form a stable amide bond.[15][17]

  • Click Chemistry: For highly efficient and specific conjugations, "click" chemistry reactions are often employed. These include the strain-promoted azide-alkyne cycloaddition (SPAAC), where a PEG-azide reacts with a cyclooctyne-modified biomolecule without the need for a catalyst.[15]

The structural and functional diversity of PEG linkers allows for precise control over the final bioconjugate.[1] They can be linear or branched (e.g., Y-shaped), with branched structures offering a greater hydrodynamic radius and shielding effect compared to linear PEGs of the same molecular weight.[1][9] They can also be homobifunctional (same reactive group on both ends) for cross-linking applications or heterobifunctional (different reactive groups) for linking two different molecules.[5][14]

Quantitative Impact of PEG Linkers on Bioconjugates

The length and structure of the PEG linker are critical parameters that must be optimized to balance enhanced pharmacokinetics with the potential for reduced biological activity due to steric hindrance.[18]

Table 1: Effect of PEG Linker Molecular Weight on Pharmacokinetics
Therapeutic ModalityPEG Linker MW (kDa)Key Pharmacokinetic ChangeReference
Interferon alfa-2b12 (linear)Half-life: ~50 hours[18]
Interferon alfa-2a40 (branched)Half-life: ~72-192 hours[18]
Poly-L-Lysine Dendrimer< 20Rapid renal clearance (t½ 1–10 h)[19]
Poly-L-Lysine Dendrimer> 30Reduced renal clearance (t½ 1–3 days)[19]
DNA Polyplex2Zeta Potential: +28-30 mV (poor charge masking)[20]
DNA Polyplex30Zeta Potential: 0 mV (effective charge masking)[20]
Table 2: Impact of PEGylation on Immunogenicity and Cellular Uptake
SystemPEG ParameterEffectReference
Methotrexate-loaded Chitosan NanoparticlesIncreasing PEG MW (0.75 to 5 kDa)Decreased uptake by J774A.1 macrophage cells[21]
Methotrexate-loaded Chitosan NanoparticlesIncreasing PEG Surface Density (4.1% to 40.3%)Decreased uptake by J774A.1 macrophage cells[21]
Therapeutic ProteinsGeneral PEGylationMasks surface epitopes, reducing recognition by immune cells[9]
PEGylated ProductsGeneralCan induce anti-PEG antibodies (IgM and IgG)[17][22]

Key Experimental Workflows and Logical Diagrams

Visualizing the processes and logical relationships involved in PEGylation is crucial for designing effective bioconjugation strategies.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule 1. Biomolecule (e.g., Antibody, Protein) Reaction 3. Conjugation Reaction (Buffer, pH, Temp Control) Biomolecule->Reaction PEG_Linker 2. Activated PEG Linker (e.g., NHS-PEG-Drug) PEG_Linker->Reaction Purification 4. Purification (e.g., SEC, IEX) Reaction->Purification Crude Conjugate Analysis 5. Characterization (Mass Spec, HPLC) Purification->Analysis Purified Bioconjugate

Caption: A typical experimental workflow for bioconjugation with PEG linkers.

PEG_Chemistry cluster_reagents Activated PEG Linkers cluster_targets Target Residues center Biomolecule Lys Lysine (-NH2) center->Lys Cys Cysteine (-SH) center->Cys N_Term N-Terminus (-NH2) center->N_Term NHS PEG-NHS Ester NHS->center Amide Bond MAL PEG-Maleimide MAL->center Thioether Bond ALD PEG-Aldehyde ALD->center Secondary Amine

Caption: Common PEGylation reaction chemistries targeting specific amino acids.

Shielding_Effect cluster_outcomes Improved Therapeutic Properties PEG PEGylation (Covalent Attachment of PEG) Bioconjugate PEGylated Bioconjugate PEG->Bioconjugate Hydrodynamic Increased Hydrodynamic Radius Bioconjugate->Hydrodynamic Hydration Protective Hydration Layer (Steric Shield) Bioconjugate->Hydration PK Longer Half-Life (Reduced Renal Clearance) Hydrodynamic->PK Stability Increased Stability (Protection from Proteases) Hydration->Stability Immunity Reduced Immunogenicity (Masking of Epitopes) Hydration->Immunity

Caption: Logical diagram of the PEG steric shielding mechanism.

Detailed Experimental Protocols

Protocol 1: Amine PEGylation via NHS Ester Chemistry

This protocol describes a general method for conjugating an NHS-activated PEG linker to a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer, pH 7.2-8.0).

  • NHS-activated PEG linker (e.g., mPEG-NHS).

  • Anhydrous DMSO or DMF to dissolve the PEG linker.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., Size Exclusion Chromatography (SEC) column).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the protein at a known concentration (e.g., 5 mg/mL) in the reaction buffer.

    • Immediately before use, dissolve the NHS-activated PEG linker in anhydrous DMSO to a high concentration (e.g., 100 mg/mL).

  • Conjugation Reaction:

    • Add the dissolved PEG linker to the protein solution. The molar ratio of PEG to protein is a critical parameter to optimize (start with a 5- to 20-fold molar excess of PEG).

    • Gently mix the reaction and incubate at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. This will hydrolyze any unreacted NHS esters.

    • Incubate for an additional 15-30 minutes.

  • Purification:

    • Remove unreacted PEG and byproducts by purifying the reaction mixture using an SEC column equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE to visualize the increase in molecular weight.

    • Use Mass Spectrometry (e.g., LC-MS) to determine the exact mass and confirm the degree of PEGylation.[11]

Protocol 2: Thiol PEGylation via Maleimide Chemistry

This protocol details the site-specific conjugation of a maleimide-activated PEG to a protein's cysteine residue.

Materials:

  • Protein containing one or more free cysteine residues.

  • Maleimide-activated PEG linker.

  • Thiol-free, degassed buffer (e.g., PBS, pH 6.5-7.5).[13]

  • Reducing agent (e.g., TCEP) if cysteines are in disulfide bonds.

  • Anhydrous DMSO or DMF.

  • Purification system (e.g., SEC column).

Methodology:

  • Protein Preparation (Reduction - if necessary):

    • If the protein's cysteines are oxidized (forming disulfide bonds), they must be reduced.

    • Dissolve the protein in the reaction buffer and add a 10-fold molar excess of a reducing agent like TCEP. Incubate for 1 hour at room temperature.[13]

    • Remove the reducing agent using a desalting column equilibrated with degassed reaction buffer.

  • Reagent Preparation:

    • Immediately before use, dissolve the Maleimide-PEG linker in anhydrous DMSO.

  • Conjugation Reaction:

    • Add the dissolved Maleimide-PEG to the reduced, purified protein solution. A 2- to 10-fold molar excess of PEG is typically a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Purify the PEGylated protein using an SEC column to separate the conjugate from unreacted PEG and protein.

  • Characterization:

    • Confirm successful conjugation using SDS-PAGE and Mass Spectrometry. Ellman's reagent can be used to quantify the remaining free thiols to determine conjugation efficiency.

Conclusion: A Tunable Platform for Advanced Bioconjugates

PEG linkers are a cornerstone of modern bioconjugation, offering a powerful and versatile platform to enhance the therapeutic properties of a vast range of molecules.[1][5] By providing a hydrophilic, biocompatible, and sterically shielding spacer, PEGylation can dramatically improve the solubility, stability, and pharmacokinetic profile of biopharmaceuticals.[5][7] The ability to precisely tune the length, architecture, and functionality of these linkers allows for the rational design of bioconjugates with optimized performance.[5] As our understanding of the structure-activity relationships of PEGylated molecules continues to grow, so too will the development of more sophisticated and effective therapies for a multitude of diseases.

References

DNP-PEG2-acid: An In-depth Technical Guide to its Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of DNP-PEG2-acid, a heterobifunctional linker critical in immunology and targeted therapeutics. We will delve into its core mechanism of action, provide detailed experimental protocols for its use, present quantitative data for its characterization, and visualize key pathways and workflows.

Core Mechanism of Action

This compound is a molecule comprised of three key functional components: a 2,4-dinitrophenyl (DNP) group, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. Its mechanism of action is a composite of the functions of these individual moieties.

  • Dinitrophenyl (DNP) Group: The Immunological Handle The DNP group acts as a hapten, a small molecule that can elicit a robust immune response when attached to a larger carrier molecule, such as a protein.[1] By itself, DNP is not immunogenic. However, once conjugated to a larger entity, it is recognized with high affinity and specificity by anti-DNP antibodies.[1] This predictable and strong interaction is the cornerstone of its utility, allowing for the precise targeting and manipulation of immune responses.[1]

  • Polyethylene Glycol (PEG) Spacer: The Solubilizing and Spacing Element The PEG linker is a hydrophilic chain that serves multiple purposes. It enhances the aqueous solubility of the this compound and any molecule it is conjugated to.[2] The PEG spacer also provides a flexible arm that minimizes steric hindrance, allowing the DNP group to be readily accessible for antibody binding. Furthermore, PEGylation is a well-established method to reduce the immunogenicity of the carrier molecule and improve its pharmacokinetic profile.

  • Carboxylic Acid Group: The Conjugation Point The terminal carboxylic acid is the reactive handle for covalently attaching the this compound to other molecules. It can be activated to react with primary amine groups, such as those on the lysine residues of proteins or on amine-functionalized drugs, to form a stable amide bond.[2]

In a biological system, a molecule of interest (e.g., a therapeutic protein, a nanoparticle, or a cell surface protein) is first conjugated to this compound. This "DNP-tagged" molecule can then be introduced into an in vitro or in vivo system where it can be specifically targeted by anti-DNP antibodies. This targeting can trigger a variety of downstream immunological effects, which will be explored in the signaling pathways section.

Quantitative Data

The successful conjugation and application of this compound rely on quantifiable parameters. The following tables provide examples of such data.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1353011-89-8
Molecular Formula C₁₃H₁₇N₃O₈
Molecular Weight 343.3 g/mol
Purity Typically ≥95%

Data sourced from supplier specifications.[3]

Table 2: Illustrative Binding Affinity of Anti-DNP Antibodies

Antibody CloneIsotypeLigandK_d (M)
Monoclonal 1IgGDNP-aminohexanoate1.2 x 10⁻⁸
Monoclonal 2IgEDNP-lysine1.0 x 10⁻⁹
PolyclonalIgGDNP-BGGAffinity constant increased ~100-fold over 5 weeks

Note: This data is illustrative and based on similar DNP-containing ligands. The precise affinity for this compound will depend on the specific antibody clone and experimental conditions.[4]

Table 3: Example Conjugation Efficiency and Characterization of a DNP-PEG2-Protein Conjugate

ParameterMethodResult
Degree of Labeling (DOL) UV-Vis Spectrophotometry2.5 DNP molecules per protein
Purity of Conjugate RP-HPLC>95%
Identity Confirmation Mass SpectrometryObserved mass shift consistent with DOL

Note: These are typical results for a model protein conjugation and will vary depending on the protein and reaction conditions.

Signaling Pathways and Logical Relationships

The interaction of a this compound conjugate with anti-DNP antibodies can initiate several signaling cascades. Below are diagrams illustrating these pathways and relationships.

T_Dependent_B_Cell_Activation cluster_b_cell B Cell cluster_t_cell Helper T Cell BCR B Cell Receptor (Surface IgM/IgD) Internalization Internalization & Processing BCR->Internalization Activation B Cell Activation & Differentiation BCR->Activation MHCII MHC Class II Presentation Peptide Presentation MHCII->Presentation TCR T Cell Receptor Recognition T Cell Recognition TCR->Recognition CD40L CD40 Ligand CD40L->BCR 4. Co-stimulation DNP_Carrier DNP-PEG2-Carrier Conjugate DNP_Carrier->BCR 1. Binding Internalization->MHCII 2. Carrier peptides loaded onto MHCII Presentation->TCR 3. TCR recognizes carrier peptide Recognition->CD40L Antibodies Anti-DNP Antibodies Activation->Antibodies 5. Proliferation & plasma cell formation

T-dependent B-cell activation by a DNP-carrier conjugate.

ADCC_Signaling_Pathway cluster_target_cell Target Cell cluster_nk_cell NK Cell Target_Surface Cell Surface with DNP-PEG2 Conjugate Anti_DNP_Ab Anti-DNP IgG Target_Surface->Anti_DNP_Ab 1. Antibody Binding (Fab) Fc_Receptor FcγRIIIa Receptor ITAM ITAM Phosphorylation Fc_Receptor->ITAM Syk Syk/ZAP-70 Activation ITAM->Syk PLC PLCγ Activation Syk->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Mobilization & PKC Activation IP3_DAG->Ca_PKC Granules Granule Exocytosis Ca_PKC->Granules Perforin_Granzyme Perforin & Granzyme Release Granules->Perforin_Granzyme Anti_DNP_Ab->Fc_Receptor 2. Fc Region Binding Apoptosis Target Cell Apoptosis Perforin_Granzyme->Apoptosis 3. Induction of Apoptosis

ADCC signaling pathway initiated by a DNP-targeted cell.

Experimental Protocols

The following are detailed protocols for the conjugation of this compound to a model protein and its subsequent analysis.

Conjugation of this compound to Bovine Serum Albumin (BSA)

This protocol describes the two-step activation of the carboxylic acid on this compound and subsequent conjugation to primary amines on BSA.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF)

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.

  • This compound Preparation: Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF.

  • Activation of this compound:

    • In a microcentrifuge tube, add a 20-fold molar excess of this compound to the amount of BSA to be conjugated.

    • Add a 2-fold molar excess of EDC and a 5-fold molar excess of Sulfo-NHS over the this compound.

    • Incubate for 15 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to the BSA solution.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching the Reaction:

    • Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the DNP-PEG2-BSA conjugate from excess reagents using a desalting column equilibrated with PBS.

    • Collect the protein-containing fractions.

Characterization of the DNP-PEG2-BSA Conjugate

A. Determination of Degree of Labeling (DOL) by UV-Vis Spectrophotometry

  • Measure the absorbance of the purified DNP-PEG2-BSA conjugate at 280 nm (A₂₈₀) and 360 nm (A₃₆₀).

  • Calculate the concentration of BSA and DNP using the following equations:

    • Molar extinction coefficient of BSA at 280 nm (ε_BSA) = 43,824 M⁻¹cm⁻¹

    • Molar extinction coefficient of DNP at 360 nm (ε_DNP) = 17,400 M⁻¹cm⁻¹

    • Correction factor for DNP absorbance at 280 nm = 0.32

  • BSA Concentration (M) = [A₂₈₀ - (A₃₆₀ x 0.32)] / ε_BSA

  • DNP Concentration (M) = A₃₆₀ / ε_DNP

  • DOL = DNP Concentration / BSA Concentration

B. Purity Analysis by RP-HPLC

  • Instrument: HPLC system with a C18 column.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Detection: Monitor absorbance at 280 nm and 360 nm.

  • Analysis: The purified conjugate should appear as a single major peak, shifted in retention time compared to the unconjugated BSA.

Experimental_Workflow Start Start: this compound & Protein Activation 1. Activation of this compound (EDC/Sulfo-NHS) Start->Activation Conjugation 2. Conjugation to Protein (Amide Bond Formation) Activation->Conjugation Quenching 3. Quenching of Reaction (e.g., Tris buffer) Conjugation->Quenching Purification 4. Purification (Size-Exclusion Chromatography) Quenching->Purification Characterization 5. Characterization Purification->Characterization UV_Vis UV-Vis Spectrophotometry (Degree of Labeling) Characterization->UV_Vis HPLC RP-HPLC (Purity Analysis) Characterization->HPLC MS Mass Spectrometry (Identity Confirmation) Characterization->MS End End: Purified & Characterized DNP-PEG2-Protein Conjugate UV_Vis->End HPLC->End MS->End

Experimental workflow for this compound conjugation.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. The provided protocols and data serve as a starting point for the successful application of this versatile molecule in various research and therapeutic contexts.

References

A Technical Guide to DNP-PEG2-acid (CAS: 1353011-89-8) for Advanced Bioconjugation and Immunological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DNP-PEG2-acid, a bifunctional linker widely utilized in biomedical research and drug development. This document details its chemical and physical properties, provides structured experimental protocols for its application, and visualizes key biological pathways and experimental workflows where it plays a crucial role.

Introduction to this compound

This compound, with the CAS number 1353011-89-8, is a versatile chemical tool that integrates three key functional components: a 2,4-dinitrophenyl (DNP) group, a hydrophilic 2-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2][3][4] The DNP moiety serves as a well-established hapten, a small molecule that can elicit a robust immune response when conjugated to a larger carrier molecule, making it invaluable for immunological studies.[1][5][6] The PEG spacer enhances the water solubility and reduces steric hindrance of the conjugate, which can improve its pharmacokinetic properties in drug delivery systems.[2][3][4] The terminal carboxylic acid provides a reactive handle for covalent attachment to primary amines on proteins, peptides, antibodies, or other molecules, forming stable amide bonds.[2][7]

This unique combination of features makes this compound a valuable linker in various applications, including the development of antibody-drug conjugates (ADCs), the synthesis of probes for immunoassays, and as a tool for studying fundamental immunological processes such as B-cell activation and mast cell degranulation.[4][8][9] It is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[7]

Chemical and Physical Properties

The quantitative data for this compound are summarized in the table below, compiled from various suppliers.

PropertyValueReference(s)
CAS Number 1353011-89-8[1][2][8][10]
Synonyms DNP-NH-PEG2-C2-acid, DNP-PEG2-COOH[8]
Molecular Formula C13H17N3O8[2][8][10]
Molecular Weight 343.29 - 343.3 g/mol [2][7][8][10]
Purity >95% or >98% (batch-specific)[2][7][8][10]
Appearance Light yellow to yellow solid
Functional Groups DNP, Carboxylic Acid[1][9]
Linker Type Non-cleavable[1][9]
Storage Conditions -20°C, protect from moisture[2][8]
Solubility Soluble in DMSO, DMF[11]

Experimental Protocols and Methodologies

The terminal carboxylic acid of this compound can be conjugated to primary amines using standard carbodiimide chemistry. Below are detailed protocols for the activation of the linker and its conjugation to a model protein.

Protocol: Amide Coupling via EDC/NHS Chemistry

This protocol describes the conjugation of this compound to a primary amine-containing molecule, such as a protein or antibody, through the formation of a stable amide bond. This is a common method for creating bioconjugates.[12]

Materials:

  • This compound

  • Amine-containing molecule (e.g., antibody, protein)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Glycine

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Reagent Preparation:

    • Allow all reagents to warm to room temperature before opening vials to prevent moisture condensation.

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMF or DMSO.

    • Prepare the amine-containing molecule in the Coupling Buffer at a suitable concentration (e.g., 2-10 mg/mL).

    • Immediately before use, prepare stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer or anhydrous DMSO.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound stock solution.

    • Add a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS to the this compound solution. The use of NHS or Sulfo-NHS creates a more stable intermediate compared to using EDC alone.[12]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to form the NHS-ester intermediate.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound mixture to the solution of the amine-containing molecule. A 5- to 20-fold molar excess of the linker over the protein is a common starting point, though the optimal ratio should be determined empirically.[11]

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to the primary amines.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM (e.g., add hydroxylamine or glycine).

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated linker.[12]

  • Purification and Characterization:

    • Remove excess, unreacted this compound and quenching reagents by dialysis against PBS or by using a desalting column (size-exclusion chromatography).

    • Confirm successful conjugation by methods such as UV-Vis spectroscopy (to detect the DNP group), mass spectrometry (to confirm the mass increase), or HPLC to assess purity.[12]

Key Applications and Associated Pathways

The DNP moiety of this compound makes it a powerful tool for immunological research. Below are diagrams of key signaling pathways and experimental workflows involving DNP.

T-Dependent B-Cell Activation by a DNP-Carrier Conjugate

DNP-carrier conjugates are classic antigens used to study the mechanisms of humoral immunity. B-cells that recognize the DNP hapten internalize the conjugate, process the carrier protein, and present its peptides to helper T-cells, leading to B-cell activation and antibody production.[1]

TD_B_Cell_Activation BCR B-Cell Receptor (Surface IgM) B_Cell B-Cell Internalization Internalization & Processing B_Cell->Internalization Engulfs Activation B-Cell Activation (Proliferation, Differentiation) B_Cell->Activation DNP_Carrier DNP-Carrier Conjugate DNP_Carrier->BCR Binds MHC_II MHC-II with Carrier Peptide Internalization->MHC_II Presents TCR T-Cell Receptor (TCR) MHC_II->TCR Recognizes Helper_T_Cell Helper T-Cell Helper_T_Cell->B_Cell Provides Help (Cytokines, CD40L)

Caption: T-Dependent B-Cell Activation by a DNP-Carrier Complex.

IgE-Mediated Mast Cell Degranulation

In models of Type I hypersensitivity, animals are sensitized to produce DNP-specific IgE antibodies. These antibodies bind to FcεRI receptors on mast cells. Subsequent exposure to a multivalent DNP-antigen cross-links these receptors, triggering degranulation and the release of inflammatory mediators like histamine.[1]

Mast_Cell_Degranulation cluster_cell Mast_Cell Mast Cell FceRI FcεRI Receptor Crosslinking Receptor Cross-linking Anti_DNP_IgE Anti-DNP IgE Anti_DNP_IgE->FceRI Binds to DNP_Antigen Multivalent DNP-Antigen DNP_Antigen->Anti_DNP_IgE Binds & Cross-links Signaling Signaling Cascade Crosslinking->Signaling Initiates Degranulation Degranulation Signaling->Degranulation Triggers Mediators Release of Mediators (e.g., Histamine) Degranulation->Mediators Leads to

Caption: IgE-Mediated Mast Cell Degranulation Pathway.

Experimental Workflow: Production of Anti-DNP Antibodies

The production of antibodies against the DNP hapten is a standard immunological procedure. It involves conjugating DNP to a carrier protein, immunizing an animal, and then purifying and characterizing the resulting antibodies.

Antibody_Production_Workflow Start Start: DNP-linker & Carrier Protein (e.g., KLH) Conjugation 1. Hapten-Carrier Conjugation Start->Conjugation Purification1 2. Purification (e.g., Dialysis) Conjugation->Purification1 Immunization 3. Immunization of Animal Purification1->Immunization Serum 4. Serum Collection Immunization->Serum Purification2 5. Antibody Purification (e.g., Protein A/G) Serum->Purification2 Analysis 6. Characterization (ELISA, Western Blot) Purification2->Analysis End End: Purified Anti-DNP Antibodies Analysis->End

Caption: Workflow for Production and Analysis of Anti-DNP Antibodies.

Conclusion

This compound (CAS: 1353011-89-8) is a high-value reagent for researchers in immunology, drug development, and bioconjugation chemistry. Its defined structure, combining a hapten, a hydrophilic spacer, and a reactive functional group, provides a reliable platform for creating well-characterized conjugates. The protocols and pathways detailed in this guide offer a solid foundation for the successful application of this linker in a variety of advanced research settings.

References

A Technical Guide to the Hapten-Carrier Principle Using Dinitrophenyl (DNP)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Hapten-Carrier Principle

In immunology, a hapten is a small molecule that is antigenic but not immunogenic on its own; it can be recognized by antibodies but cannot elicit an immune response.[1][2] To become immunogenic, a hapten must be covalently attached to a larger carrier molecule, typically a protein, which provides the necessary determinants for T-cell activation.[1][3] This combination, known as a hapten-carrier conjugate, can induce a robust immune response, leading to the production of antibodies specific to the hapten.[4]

The 2,4-Dinitrophenyl (DNP) group is a classic and extensively studied model hapten.[3] Its chemical stability, lack of endogenous presence in tissues, and ease of conjugation to various carrier proteins make it an invaluable tool for investigating the fundamental mechanisms of the immune system, including B-cell activation, T-cell help, immunological memory, and hypersensitivity reactions.[3][5]

Core Mechanism: T-Cell Dependent B-Cell Activation

The immune response to a DNP-carrier conjugate is a quintessential example of T-cell dependent B-cell activation, a process requiring linked recognition of the hapten and the carrier by B-cells and T-cells, respectively.[1][6]

The process unfolds as follows:

  • Antigen Recognition by B-Cell: A naive B-cell with a B-cell receptor (BCR) specific for the DNP hapten recognizes and binds to the DNP-carrier conjugate.[1][2]

  • Internalization and Processing: The entire conjugate is internalized by the B-cell via receptor-mediated endocytosis. Inside the cell, the carrier protein is proteolytically processed into smaller peptides.[7]

  • Antigen Presentation: These carrier-derived peptides are loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the B-cell.[1][7]

  • T-Cell Recognition and Help: A pre-activated helper T-cell (TH), specific for one of the carrier peptides presented by the B-cell, recognizes the peptide-MHC II complex. This interaction, along with the binding of CD40 on the B-cell to the CD40 Ligand (CD40L) on the T-cell, triggers the T-cell to provide "help".[6]

  • B-Cell Activation and Differentiation: The T-cell releases cytokines, such as IL-4 and IL-5, which, combined with the CD40-CD40L signal, fully activates the B-cell.[6][8] This activation leads to clonal expansion (proliferation) and differentiation of the B-cell into antibody-secreting plasma cells and memory B-cells.[9]

The result is the production of a large number of antibodies that are highly specific for the DNP hapten.

T_Dependent_B_Cell_Activation T-Dependent B-Cell Activation by a DNP-Carrier Complex cluster_Bcell Hapten-Specific B-Cell cluster_Tcell Carrier-Specific T-Helper Cell cluster_Outcome B-Cell Fate B_cell B-Cell MHCII MHC-II + Carrier Peptide B_cell->MHCII Plasma_cell Plasma Cell B_cell->Plasma_cell 6. Differentiation Memory_cell Memory B-Cell B_cell->Memory_cell Proliferation BCR BCR (Anti-DNP) BCR->B_cell 2. Internalization & Processing TCR TCR MHCII->TCR 3. Linked Recognition CD40 CD40 CD40L CD40L CD40->CD40L 4. Co-stimulation T_cell T-Helper Cell T_cell->B_cell 5. Cytokine Help (IL-4, IL-5) Antigen DNP-Carrier Conjugate Antigen->BCR 1. Binding Antibodies Anti-DNP Antibodies Plasma_cell->Antibodies Secretion B_Cell_Signaling BCR Signaling After DNP-Carrier Binding BCR_cluster BCR Clustering (DNP-Carrier Binding) Lyn Src Kinase (Lyn) Activation BCR_cluster->Lyn Initiates ITAM_phos ITAM Phosphorylation on Igα/Igβ Lyn->ITAM_phos Phosphorylates Syk_recruit Syk Recruitment and Activation ITAM_phos->Syk_recruit Recruits Downstream Downstream Signaling (e.g., PLCγ2, PI3K) Syk_recruit->Downstream Activates TF_activation Transcription Factor Activation (NF-κB, AP-1) Downstream->TF_activation Leads to Outcome Gene Expression: - Proliferation - Differentiation - Survival TF_activation->Outcome Drives Antibody_Production_Workflow Workflow for Production of Anti-DNP Antibodies start Start: Prepare DNP-Carrier Conjugate immunize 1. Primary Immunization (e.g., DNP-KLH + Adjuvant) start->immunize wait1 Wait 2-3 Weeks immunize->wait1 boost 2. Booster Immunization(s) (DNP-KLH in Saline) wait1->boost wait2 Wait 7-10 Days boost->wait2 collect 3. Collect Serum (Test Bleed) wait2->collect titer 4. Measure Antibody Titer (e.g., ELISA) collect->titer titer->boost Titer too low end End: High-Titer Serum for Downstream Use titer->end Titer sufficient

References

A Technical Guide to DNP-PEG2-Acid for Inducing Immune Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core utility of 2,4-Dinitrophenyl-PEG2-Acid (DNP-PEG2-acid) as a tool for eliciting specific and robust immune responses. We will delve into its mechanism of action, provide quantitative data from relevant studies, detail experimental protocols, and visualize key pathways and workflows.

Introduction: The Hapten-Carrier Principle

This compound is a chemical reagent that leverages the hapten-carrier effect to induce an immune response. A hapten is a small molecule that, by itself, is not immunogenic.[1][2][3][4] However, when covalently attached to a larger carrier molecule, typically a protein, it becomes capable of eliciting a potent and specific antibody response.[1][2][3] The DNP group serves as the hapten, while the terminal carboxylic acid on the PEG spacer allows for its conjugation to primary amines (e.g., lysine residues) on a carrier protein of choice.[5]

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA), which are chosen for their high immunogenicity and solubility.[2][] The polyethylene glycol (PEG) spacer enhances the solubility of the DNP conjugate and provides spatial separation between the hapten and the carrier, which can improve the accessibility of the DNP moiety to B-cell receptors.[7][8]

Mechanism of T-Cell Dependent B-Cell Activation

The immune response to a DNP-carrier conjugate is a classic example of T-cell dependent B-cell activation. The process involves a coordinated effort between hapten-specific B-cells and carrier-specific T-helper cells.[2][3]

The key steps are as follows:

  • Antigen Recognition: A B-cell with a receptor (BCR) specific for the DNP hapten recognizes and binds to the DNP-carrier conjugate.[1][2]

  • Internalization and Processing: The entire conjugate is internalized by the B-cell through receptor-mediated endocytosis. Inside the B-cell, the carrier protein is degraded into smaller peptides.[1][3]

  • Antigen Presentation: These carrier-derived peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the B-cell.[1][3]

  • T-Cell Help: A carrier-specific T-helper cell, previously activated by an antigen-presenting cell (like a dendritic cell) displaying the same carrier peptides, recognizes the peptide-MHC II complex on the B-cell.

  • B-Cell Activation: This T-cell and B-cell interaction, along with co-stimulatory signals, provides the necessary help to fully activate the B-cell.[1][2] This activation leads to clonal expansion (proliferation) and differentiation of the B-cell into plasma cells, which secrete large quantities of high-affinity, DNP-specific antibodies, and memory B-cells, which provide long-term immunity.

B_Cell_Activation cluster_0 B-Cell cluster_1 T-Helper Cell BCR DNP-Specific B-Cell Receptor (BCR) Internalization Internalization & Processing BCR->Internalization Binding MHC_II Peptide Presentation on MHC-II Internalization->MHC_II Carrier Peptide Processing TCR T-Cell Receptor (TCR) MHC_II->TCR Cognate Interaction (T-Cell Help) Activation B-Cell Activation, Proliferation & Differentiation Plasma_Cell Plasma Cell Activation->Plasma_Cell Memory_Cell Memory B-Cell Activation->Memory_Cell TCR->Activation Antigen DNP-Carrier Conjugate Antigen->BCR Antibodies Anti-DNP Antibodies Plasma_Cell->Antibodies

Figure 1. T-Cell dependent B-cell activation by a DNP-carrier conjugate.

Quantitative Data on DNP-Induced Immune Responses

Immunization with DNP-carrier conjugates, particularly DNP-KLH, reliably elicits high-titer antibody responses across various species. The magnitude and kinetics of this response are key metrics for assessing immunogenicity.

ParameterSpeciesImmunogenAdjuvantPeak Response TimeResultReference
Anti-DNP Antibody Titer Spotted HyenaDNP-KLHWith/WithoutDay 28Significant increase in IgG and IgM titers post-immunization.[9]
Antibody Levels (OD) House SparrowDNP-KLHmCFA/IFADay 56Sustained high levels of DNP-specific antibodies after booster shots.[10]
Anti-DNP PFC/Spleen MouseDNP-SalmonellaNone (T-independent)Day 4~10,000 PFC/spleen for IgM; ~100 PFC/spleen for IgG.[11]
Anti-DNP Antibody Conc. Guinea PigDNP-OVACFADay 7 (Secondary)~600 µg/mL increase in anti-DNP antibody concentration after secondary immunization.[12]

Table 1: Summary of quantitative data from DNP-carrier immunization studies. OD = Optical Density; mCFA = Modified Complete Freund's Adjuvant; IFA = Incomplete Freund's Adjuvant; PFC = Plaque-Forming Cells; OVA = Ovalbumin.

Experimental Protocols

Reproducibility in immunological studies hinges on detailed and consistent protocols. Below is a standard protocol for generating a DNP-specific antibody response in mice.

Protocol: Mouse Immunization with DNP-KLH

This protocol outlines the essential steps for immunizing mice to generate a robust anti-DNP antibody response.[13]

1. Materials:

  • DNP-KLH conjugate

  • Phosphate-Buffered Saline (PBS)

  • Complete Freund's Adjuvant (CFA)

  • Incomplete Freund's Adjuvant (IFA)

  • Syringes and needles (e.g., 27-30 gauge)

  • Mice (e.g., BALB/c or C57BL/6 strain)

2. Antigen Emulsification:

  • Prepare the immunogen by emulsifying the DNP-KLH solution (e.g., 1-2 mg/mL in PBS) with an equal volume of adjuvant.[7]

  • Primary Immunization: Use Complete Freund's Adjuvant (CFA).

  • Booster Immunizations: Use Incomplete Freund's Adjuvant (IFA).

  • To create a stable emulsion, repeatedly draw the mixture into and expel it from a syringe until a thick, white emulsion is formed. A drop of a stable emulsion will not disperse when placed in water.

3. Immunization Schedule:

  • Primary Immunization (Day 0): Inject each mouse with 100-200 µL of the DNP-KLH/CFA emulsion.[7] This typically contains 50-100 µg of the DNP-KLH conjugate.[13] The injection can be administered subcutaneously (s.c.) or intraperitoneally (i.p.).[13]

  • Booster Immunizations (e.g., Day 21, Day 35): Administer one or two booster injections with the same dose of DNP-KLH emulsified in IFA. Boosts are typically given every 2-3 weeks.[7][13]

4. Titer Monitoring and Serum Collection:

  • Collect small blood samples (e.g., from the tail vein) 7-14 days after the final booster immunization.[7][13]

  • Allow the blood to clot and centrifuge to separate the serum.

  • Determine the anti-DNP antibody titer in the serum using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Once a high titer is achieved, a terminal bleed can be performed via cardiac puncture to maximize serum collection.[13]

Experimental_Workflow cluster_prep Preparation cluster_immunization Immunization cluster_analysis Analysis A1 Prepare DNP-KLH Solution in PBS A2 Emulsify with Adjuvant (CFA for Primary, IFA for Boosts) A1->A2 B1 Day 0: Primary Immunization (DNP-KLH/CFA) A2->B1 B2 Day 21: First Booster (DNP-KLH/IFA) B3 Day 35: Second Booster (DNP-KLH/IFA) C1 Day 42-49: Collect Blood Samples B3->C1 C2 Isolate Serum C1->C2 C3 Determine Antibody Titer (ELISA) C2->C3 C4 Terminal Bleed & Serum Harvest C3->C4

Figure 2. Typical experimental workflow for mouse immunization with DNP-KLH.

Applications in Research and Drug Development

The DNP-hapten system is a versatile tool with broad applications in immunology and drug development.

  • Studying Humoral Immunity: It serves as a model antigen to dissect the fundamental mechanisms of B-cell activation, antibody production, class switching, and affinity maturation.[13][14]

  • Vaccine Research: DNP-carrier conjugates are used to evaluate the efficacy of different adjuvants and vaccine delivery platforms.[7]

  • Immunoassay Controls: Since DNP is not naturally present in biological systems, anti-DNP antibodies are excellent tools for developing positive and negative controls in assays like ELISA, flow cytometry, and immunohistochemistry.[13]

  • Antibody-Drug Conjugate (ADC) Research: PEGylated DNP linkers can be used in the development of ADCs, where the DNP moiety can serve as a target for pre-targeting strategies or as a component of the linker itself.[15][16]

Applications cluster_research Basic Research cluster_drugdev Drug Development DNP This compound B_Cell_Study Study B-Cell Activation & Memory DNP->B_Cell_Study Adjuvant_Test Adjuvant Efficacy Testing DNP->Adjuvant_Test Immunoassay_Dev Immunoassay Control Development DNP->Immunoassay_Dev Vaccine_Platform Vaccine Platform Evaluation DNP->Vaccine_Platform ADC_Research Antibody-Drug Conjugate (ADC) Linkers DNP->ADC_Research Allergy_Model Allergy & Hypersensitivity Models DNP->Allergy_Model

Figure 3. Core applications of this compound in research and drug development.

Conclusion

This compound, when conjugated to a suitable carrier, is a powerful and reliable tool for inducing a specific, T-cell dependent immune response. Its well-characterized mechanism of action and the robustness of the resulting anti-DNP antibody production make it an indispensable reagent in immunology. From fundamental studies of B-cell biology to the evaluation of novel vaccine adjuvants and the development of bioconjugation strategies, the DNP-hapten system provides researchers and drug developers with a versatile and effective platform for immunological investigation.

References

Technical Guide: Hydrophilicity of DNP-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to DNP-PEG2-acid and Hydrophilicity

This compound, or (2,4-dinitrophenyl)-amino-PEG2-acetic acid, is a molecule that incorporates three key functional components: a dinitrophenyl (DNP) group, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP group serves as a hapten for antibody recognition, making it a valuable tool in immunological studies. The carboxylic acid allows for covalent conjugation to primary amines on proteins, peptides, or other molecules.

The hydrophilicity of a molecule is a critical physicochemical property that governs its behavior in aqueous environments. It influences solubility, bioavailability, and interactions with biological systems. For drug development professionals, understanding and quantifying hydrophilicity is essential for predicting a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The hydrophilicity of this compound is primarily attributed to its polyethylene glycol (PEG) linker. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to increase water solubility and reduce immunogenicity.[] The two ethylene glycol units in this compound are expected to significantly enhance its aqueous solubility compared to the parent DNP-amine structure.[2][3]

Quantitative Data on Hydrophilicity

As of this writing, specific experimentally determined quantitative data for the hydrophilicity of this compound, such as its octanol-water partition coefficient (LogP) or precise water solubility, are not available in peer-reviewed literature or safety data sheets.[4] The LogP value is a widely used measure of lipophilicity, where a negative value indicates hydrophilicity and a positive value indicates lipophilicity.

For context and comparison, the table below includes predicted information for DNP-PEGylated molecules with varying PEG chain lengths. It is generally expected that as the length of the hydrophilic PEG chain increases, the water solubility will increase, and the LogP value will decrease.

CompoundMolecular Weight ( g/mol )Water SolubilityLogPData Source
This compound343.29Predicted to be water-soluble[2][3]Not Available-
DNP-PEG4-acid431.40Predicted to be water-soluble[]Not Available-
DNP-PEG4-alcohol359.3Sparingly to Moderately Soluble in Water[5]Not AvailablePredicted[5]

Experimental Protocols for Determining Hydrophilicity

The following are detailed protocols for two standard methods to experimentally determine the hydrophilicity of a compound like this compound.

Shake-Flask Method for LogD Determination

This is the traditional and "gold standard" method for determining the partition coefficient.[2][6] For an ionizable compound like this compound, the distribution coefficient (LogD) is measured at a specific pH, which is often more biologically relevant than the LogP (for the neutral form).

Materials:

  • This compound

  • n-Octanol (HPLC grade, pre-saturated with buffer)

  • Phosphate-Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Dimethyl sulfoxide (DMSO)

  • Glass vials with screw caps

  • Vortex mixer or shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV)

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).[2]

    • Pre-saturate the n-octanol and PBS buffer by mixing them vigorously for 24 hours and then allowing the phases to separate.[2]

  • Partitioning:

    • In a glass vial, add a precise volume of the pre-saturated PBS (pH 7.4).

    • Spike in a small volume of the this compound DMSO stock solution. The final concentration should be within the linear range of the analytical method.

    • Add an equal volume of pre-saturated n-octanol.

    • Cap the vial tightly and vortex or shake vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.[7]

  • Phase Separation:

    • Centrifuge the vial at a moderate speed to ensure complete separation of the aqueous and organic layers.

  • Quantification:

    • Carefully take an aliquot from both the n-octanol and the PBS layers.

    • Analyze the concentration of this compound in each aliquot using a suitable analytical method, such as HPLC-UV, by comparing to a standard curve.

  • Calculation:

    • The distribution coefficient (D) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase:

      • D = [Concentration in n-octanol] / [Concentration in PBS]

    • The LogD is the base-10 logarithm of D:

      • LogD = log10(D)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for LogP Estimation

This method offers higher throughput and requires less material than the shake-flask method.[4][8] It is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.

Materials:

  • This compound

  • A set of reference compounds with known LogP values that bracket the expected LogP of the analyte.

  • HPLC system with a C18 column and a UV detector.

  • Mobile phase: A mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

Protocol:

  • Preparation of a Calibration Curve:

    • Prepare solutions of the reference compounds in the mobile phase.

    • Inject each reference compound into the HPLC system and record its retention time (t_R).

    • Also, determine the column's dead time (t_0) by injecting a non-retained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (t_R - t_0) / t_0.[8]

    • Plot log(k) versus the known LogP values of the reference compounds to generate a linear calibration curve.

  • Analysis of this compound:

    • Prepare a solution of this compound in the mobile phase.

    • Inject the solution into the HPLC system under the same conditions used for the reference compounds and record its retention time.

    • Calculate the capacity factor (k) for this compound.

  • LogP Estimation:

    • Using the calibration curve, determine the LogP of this compound from its calculated log(k) value.

Visualizations

The following diagrams illustrate the structure of this compound, the concept of hydrophilicity, and the experimental workflows.

Caption: Molecular structure of this compound.

G Hydrophilicity Concept: Partitioning cluster_system n-Octanol / Water System octanol n-Octanol Phase (Lipophilic) water Water Phase (Hydrophilic) hydrophobic Hydrophobic Molecule hydrophobic->octanol High Affinity hydrophilic Hydrophilic Molecule (e.g., this compound) hydrophilic->water High Affinity

Caption: Partitioning of molecules based on hydrophilicity.

G Shake-Flask Method Workflow start Prepare Saturated Phases & Stock Solution partition Mix this compound with n-Octanol and Water start->partition equilibrate Vortex/Shake to Reach Equilibrium partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate quantify Quantify Concentration in Each Phase (HPLC) separate->quantify calculate Calculate LogD quantify->calculate

Caption: Workflow for the Shake-Flask method.

G RP-HPLC Method Workflow start Inject Reference Compounds calibrate Generate Calibration Curve (log(k) vs. LogP) start->calibrate analyze Inject this compound and Measure Retention Time calibrate->analyze calculate_k Calculate Capacity Factor (k) analyze->calculate_k estimate Estimate LogP from Calibration Curve calculate_k->estimate

Caption: Workflow for the RP-HPLC method.

References

Methodological & Application

Application Notes and Protocols for Amine Coupling Chemistry Using DNP-PEG2-Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DNP-PEG2-acid in amine coupling reactions. This bifunctional linker is a valuable tool in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs), proteolysis-targeting chimeras (PROTACs), and various biological probes.[1][2][3]

This compound features a dinitrophenyl (DNP) group, a well-established hapten for immunological detection, and a terminal carboxylic acid connected by a two-unit polyethylene glycol (PEG) spacer.[2][4] The hydrophilic PEG linker enhances the solubility of the molecule in aqueous media.[4] The carboxylic acid moiety can be readily conjugated to primary amines on biomolecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.[4] This is typically achieved using carbodiimide crosslinker chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or using coupling reagents like HATU.[4]

Data Presentation

The efficiency of amine coupling reactions with this compound is influenced by the choice of coupling reagent, solvent, and specific reaction conditions. The following table summarizes typical yields for amide coupling reactions involving PEG-acid linkers with various reagents. While specific data for this compound is limited, these values provide a representative benchmark for optimizing conjugation reactions.

Coupling ReagentBase (optional)SolventTemperature (°C)Reaction Time (h)Typical Yield (%)
EDC/NHSDIPEADMF/DCMRoom Temp2 - 1270 - 90
HATUDIPEA/TEADMFRoom Temp1 - 485 - 98
DCC/HOBtN/ADCM/DMF0 to Room Temp2 - 860 - 85

Note: The data presented in this table are representative values for amide coupling reactions of PEG-acid linkers and may vary depending on the specific substrates and reaction conditions.

Experimental Protocols

Herein, we provide detailed protocols for the two most common methods for conjugating this compound to amine-containing molecules.

Protocol 1: Amide Coupling using EDC/NHS

This protocol describes the activation of the carboxylic acid group of this compound with EDC and NHS to form an amine-reactive NHS ester, followed by coupling to an amine-containing molecule.

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein, peptide)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS or 0.1 M sodium phosphate, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction vials and stirring apparatus

Procedure:

  • Preparation:

    • Equilibrate all reagents to room temperature before use.

    • Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO immediately before use.

    • Dissolve the amine-containing molecule in the Coupling Buffer.

  • Activation of this compound:

    • In a reaction vial, dissolve this compound in Activation Buffer.

    • Add a 2-5 fold molar excess of both EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.

  • Conjugation to the Amine-containing Molecule:

    • Add the activated this compound solution to the solution of the amine-containing molecule. A 10-20 fold molar excess of the activated this compound over the amine-containing molecule is a common starting point.

    • If the activation was performed at a lower pH, adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer.

    • Allow the reaction to proceed for 2 hours to overnight at room temperature, or at 4°C for sensitive molecules, with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification of the Conjugate:

    • The DNP-PEG2-conjugate can be purified using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or dialysis, to remove excess reagents and byproducts.

Protocol 2: Amide Coupling using HATU

This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent, for the amide bond formation.

Materials:

  • This compound

  • Amine-containing molecule

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vessel and stirring apparatus under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation:

    • Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Activation and Coupling:

    • To the solution from step 1, add DIPEA or TEA (2.0 equivalents).

    • Stir for a few minutes, then add the amine-containing molecule (1.1 equivalents).

  • Reaction:

    • Stir the reaction mixture at room temperature for 1-4 hours.

    • Monitor the progress of the reaction by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product is purified by flash column chromatography or preparative HPLC.

Mandatory Visualizations

Amine_Coupling_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification DNP_PEG2_Acid This compound Activated_Intermediate Activated Intermediate (NHS Ester or other) DNP_PEG2_Acid->Activated_Intermediate Activation Coupling_Reagents EDC/NHS or HATU Coupling_Reagents->Activated_Intermediate Conjugate DNP-PEG2-Molecule Conjugate Activated_Intermediate->Conjugate Amine_Molecule Amine-containing Molecule (R-NH2) Amine_Molecule->Conjugate Coupling Purified_Conjugate Purified Conjugate Conjugate->Purified_Conjugate Purification (e.g., SEC, Dialysis)

Caption: General workflow for amine coupling of this compound.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Ligand 1 Attachment cluster_step2 Step 2: Linker Coupling cluster_step3 Step 3: Ligand 2 Coupling cluster_step4 Step 4: Cleavage & Purification Solid_Support Solid Support Support_Ligand1 Support-Ligand 1 Solid_Support->Support_Ligand1 Ligand1 E3 Ligase Ligand (with amine) Ligand1->Support_Ligand1 Support_Ligand1_Linker Support-Ligand 1-Linker Support_Ligand1->Support_Ligand1_Linker DNP_PEG2_Acid This compound DNP_PEG2_Acid->Support_Ligand1_Linker HATU_DIPEA HATU, DIPEA HATU_DIPEA->Support_Ligand1_Linker Support_PROTAC Support-PROTAC Support_Ligand1_Linker->Support_PROTAC Ligand2 Target Protein Ligand (with amine) Ligand2->Support_PROTAC HATU_DIPEA2 HATU, DIPEA HATU_DIPEA2->Support_PROTAC Cleavage Cleavage from Support Support_PROTAC->Cleavage Purified_PROTAC Purified PROTAC Cleavage->Purified_PROTAC

Caption: Solid-phase synthesis workflow for a PROTAC using a DNP-PEG linker.

DNP_Signaling_Pathway cluster_sensitization Sensitization Phase cluster_elicitation Elicitation Phase (Challenge) DNP_Carrier DNP-Carrier Conjugate APC Antigen Presenting Cell (APC) DNP_Carrier->APC Uptake & Processing T_Cell Naive T-Cell APC->T_Cell Presentation Memory_T_Cell DNP-Specific Memory T-Cell T_Cell->Memory_T_Cell Activation & Differentiation Inflammatory_Response Inflammatory Response (e.g., Cytokine Release) Memory_T_Cell->Inflammatory_Response DNP_Challenge DNP Hapten Challenge APC2 APC DNP_Challenge->APC2 APC2->Memory_T_Cell Re-stimulation

Caption: Simplified signaling pathway of DNP-hapten induced immune response.

References

Application Notes and Protocols for DNP-PEG2-acid in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic payloads directly to cancer cells. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, efficacy, and safety. DNP-PEG2-acid is a heterobifunctional linker featuring a 2,4-dinitrophenyl (DNP) group, a short 2-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.

The hydrophilic PEG spacer, even with only two units, can enhance the solubility and reduce the aggregation potential of the ADC.[1] The terminal carboxylic acid allows for covalent attachment to amine-containing molecules, such as lysine residues on an antibody, through the formation of a stable amide bond.[2] The DNP group is a well-established hapten, a small molecule that can elicit an immune response when attached to a larger carrier.[3] This feature can be exploited for immunodetection, purification, or as a potential immunomodulatory component in the ADC design.[2][3]

These application notes provide detailed protocols for the synthesis, purification, and characterization of ADCs using this compound, along with methods for evaluating their in vitro efficacy.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C13H17N3O8
Molecular Weight 343.3 g/mol [4]
Appearance Yellow crystalline solid or oil
Solubility Soluble in DMSO, DMF, and aqueous buffers
Functional Groups Dinitrophenyl (DNP), PEG2, Carboxylic Acid

Experimental Protocols

Protocol 1: Activation of this compound with NHS Ester

This protocol describes the activation of the carboxylic acid group of this compound to an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on a payload molecule or directly on the antibody.

Materials:

  • This compound

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0[2]

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 100 mM).

    • Immediately before use, prepare fresh stock solutions of EDC (e.g., 500 mM) and NHS/Sulfo-NHS (e.g., 500 mM) in Activation Buffer or anhydrous DMSO.[2]

  • Activation Reaction:

    • In a reaction vial, dissolve this compound in an appropriate volume of anhydrous DMF or DMSO.

    • Add NHS or Sulfo-NHS to the this compound solution (a 1.2 to 1.5-fold molar excess is recommended).

    • Add EDC to the reaction mixture (a 1.5 to 2.0-fold molar excess over this compound is recommended).[5]

    • Stir the reaction at room temperature for 15-60 minutes. The progress of the reaction can be monitored by TLC or LC-MS.

  • Use of Activated Linker:

    • The resulting DNP-PEG2-NHS ester solution can be used immediately for conjugation to an amine-containing payload or antibody.

Protocol 2: Conjugation of Activated DNP-PEG2-Linker to an Amine-Containing Payload

This protocol outlines the conjugation of the pre-activated DNP-PEG2-NHS ester to a cytotoxic drug that has a primary amine functional group.

Materials:

  • Activated DNP-PEG2-NHS ester solution (from Protocol 1)

  • Amine-containing cytotoxic payload

  • Anhydrous DMF or DMSO

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification

Procedure:

  • Payload Preparation:

    • Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • To the payload solution, add the freshly prepared DNP-PEG2-NHS ester solution (typically a 1.1 to 1.5-fold molar excess relative to the payload).

    • If the payload is in a salt form (e.g., HCl salt), a non-nucleophilic base like TEA or DIPEA (2-3 equivalents) can be added to neutralize the acid and facilitate the reaction.

    • Stir the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. Monitor the reaction by LC-MS.

  • Purification:

    • Upon completion, purify the DNP-PEG2-Payload conjugate by RP-HPLC to remove unreacted starting materials and byproducts.

    • Lyophilize the pure fractions to obtain the final drug-linker conjugate.

Protocol 3: Conjugation of DNP-PEG2-Payload to Antibody

This protocol describes the conjugation of the purified DNP-PEG2-Payload to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • DNP-PEG2-Payload conjugate (from Protocol 2)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or Borate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system for purification

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer.

    • Adjust the antibody concentration to 5-10 mg/mL.

  • Conjugation Reaction:

    • Dissolve the DNP-PEG2-Payload in a minimal amount of a water-miscible organic solvent like DMSO (the final concentration of the organic solvent in the reaction mixture should ideally not exceed 10% v/v).

    • Add the DNP-PEG2-Payload solution to the antibody solution. The molar ratio of the drug-linker to the antibody will determine the final Drug-to-Antibody Ratio (DAR) and should be optimized for each specific antibody and payload. A starting point is typically a 5-20 fold molar excess of the linker.[2]

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[2]

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS esters. Incubate for 30 minutes at room temperature.

    • Purify the resulting ADC from unreacted drug-linker and other small molecules using SEC or TFF.

    • Collect the fractions containing the purified ADC.

Protocol 4: Characterization of the Antibody-Drug Conjugate

This protocol outlines key analytical methods to characterize the purified ADC.

3.1. Determination of Drug-to-Antibody Ratio (DAR)

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the DNP group (approximately 360 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the DNP-PEG2-Payload.[2]

  • Hydrophobic Interaction Chromatography (HIC): This method separates ADC species with different numbers of conjugated linkers. The relative peak areas can be used to determine the average DAR and the distribution of drug-loaded species.[6]

  • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to confirm the DAR.[7]

3.2. Analysis of Purity and Aggregation

  • Size-Exclusion Chromatography (SEC): SEC is used to determine the percentage of monomeric ADC and to quantify any aggregates or fragments.[7]

3.3. In Vitro Cytotoxicity Assay

This protocol describes a method to evaluate the potency of the DNP-PEG2-ADC in killing cancer cells that express the target antigen.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well cell culture plates

  • DNP-PEG2-ADC and unconjugated antibody (as a control)

  • Cell viability reagent (e.g., MTT, XTT, or a luminescent/fluorescent assay kit)

  • Plate reader

Procedure:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the DNP-PEG2-ADC and the unconjugated antibody in complete cell culture medium.

  • Remove the medium from the cells and add the ADC or antibody dilutions. Include untreated cells as a negative control.

  • Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.[2]

  • Assess cell viability using the chosen reagent according to the manufacturer's instructions.

  • Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Data Presentation

Quantitative data from the characterization and in vitro studies of a hypothetical ADC prepared with this compound are summarized in the tables below for easy comparison. Note: These are example data, and actual results will vary depending on the specific antibody, drug, and experimental conditions.

Table 1: Characterization of a Hypothetical DNP-PEG2-ADC

ParameterResultMethod Used
Average DAR3.5UV-Vis Spectroscopy, HIC
Monomer Purity>95%SEC-HPLC
Aggregates<5%SEC-HPLC
Endotoxin Level<0.5 EU/mgLAL Assay

Table 2: In Vitro Cytotoxicity of a Hypothetical DNP-PEG2-ADC

Cell LineTarget Antigen ExpressionIC50 (nM) of DNP-PEG2-ADCIC50 (nM) of Unconjugated Antibody
Cell Line AHigh1.2> 1000
Cell Line BLow85.7> 1000
Cell Line CNegative> 1000> 1000

Visualizations

The following diagrams illustrate the general experimental workflow for ADC synthesis and the mechanism of action of a typical ADC.

ADC_Synthesis_Workflow cluster_0 Drug-Linker Synthesis cluster_1 ADC Synthesis & Purification cluster_2 Characterization This compound This compound Activation Activation This compound->Activation Conjugation1 Conjugation Activation->Conjugation1 Amine-Payload Amine-Payload Amine-Payload->Conjugation1 DNP-PEG2-Payload DNP-PEG2-Payload Conjugation1->DNP-PEG2-Payload Conjugation2 Conjugation DNP-PEG2-Payload->Conjugation2 Antibody Antibody Antibody->Conjugation2 Purification Purification Conjugation2->Purification ADC ADC Purification->ADC DAR_Analysis DAR Analysis (UV-Vis, HIC, MS) ADC->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) ADC->Purity_Analysis InVitro_Assay In Vitro Cytotoxicity ADC->InVitro_Assay

General workflow for ADC synthesis and characterization.

ADC_Mechanism_of_Action ADC_Binding 1. ADC binds to target antigen on cancer cell surface Internalization 2. ADC-antigen complex is internalized via endocytosis ADC_Binding->Internalization Trafficking 3. Trafficking to lysosome Internalization->Trafficking Payload_Release 4. Antibody degradation and payload release in lysosome Trafficking->Payload_Release Cytotoxicity 5. Payload induces cell death (apoptosis) Payload_Release->Cytotoxicity

General mechanism of action for an antibody-drug conjugate.

References

Application Notes and Protocols for DNP-PEG2-acid in ELISA and Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG2-acid is a versatile heterobifunctional reagent used in immunology and drug development. It comprises three key components: a 2,4-dinitrophenyl (DNP) group, a polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP group acts as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule.[1][2] The hydrophilic PEG2 spacer enhances solubility and reduces steric hindrance, improving the accessibility of the DNP group for antibody binding.[3][4] The terminal carboxylic acid allows for covalent conjugation to primary amines on proteins or other molecules.[3] This reagent is invaluable for developing immunoassays, studying antibody responses, and creating targeted therapies.[5][]

Principle of Use: The Hapten-Carrier Effect

A hapten like DNP is not immunogenic on its own.[7] To generate an antibody response or use it in an immunoassay, it must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[][8] This DNP-carrier conjugate can then be used to immunize animals to produce anti-DNP antibodies or as a coating antigen in immunoassays like ELISA.[4][7]

HaptenCarrier cluster_0 Conjugation cluster_1 Immune Response / Assay Use DNP This compound Conjugate DNP-Carrier Conjugate (Immunogen) DNP->Conjugate EDC/NHS Chemistry Carrier Carrier Protein (e.g., BSA, KLH) Carrier->Conjugate BCell B Cell Recognition Conjugate->BCell Immunization or Assay Coating Antibody Anti-DNP Antibody BCell->Antibody Produces

Diagram 1: Hapten-Carrier Conjugation Principle.

Application Notes

Choosing a Carrier Protein

The choice of carrier protein is critical. KLH is generally more immunogenic and is preferred for antibody production. BSA is a cost-effective alternative and is commonly used for coating plates in ELISAs, especially when the primary antibody was raised against a different carrier to avoid cross-reactivity.[8][9]

Conjugation Chemistry

The carboxylic acid group of this compound can be coupled to primary amines (e.g., lysine residues) on the carrier protein using carbodiimide chemistry, such as with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).[3] The molar ratio of this compound to the carrier protein during conjugation will determine the hapten density, which can influence the immunogenicity and assay performance.[]

Assay Formats

DNP-protein conjugates are primarily used in two ELISA formats:

  • Indirect ELISA: Used to detect and quantify anti-DNP antibodies in a sample. The DNP-protein conjugate is immobilized on the ELISA plate.[4]

  • Competitive ELISA: Used to detect and quantify free DNP-containing analytes in a sample. This format involves competition between the DNP-protein conjugate coated on the plate and the free DNP-analyte in the sample for binding to a limited amount of anti-DNP antibody.[2][]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Carrier Protein (BSA)

This protocol describes the covalent attachment of this compound to Bovine Serum Albumin (BSA) using EDC/NHS chemistry.

Materials:

  • This compound

  • Bovine Serum Albumin (BSA)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-5.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Dialysis tubing (10 kDa MWCO) or desalting column

Procedure:

  • Activation of this compound:

    • Dissolve this compound in Activation Buffer.

    • Add a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the this compound.

    • Incubate for 15-30 minutes at room temperature to form an NHS-ester intermediate.

  • Conjugation to BSA:

    • Dissolve BSA in Conjugation Buffer at a concentration of 5-10 mg/mL.

    • Add the activated this compound solution to the BSA solution. A typical molar ratio is 20-40 moles of this compound per mole of BSA.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification:

    • Remove unreacted this compound and coupling reagents by dialysis against PBS at 4°C with several buffer changes, or by using a desalting column.

  • Characterization and Storage:

    • Determine the protein concentration (e.g., using a BCA assay).

    • The degree of DNP substitution can be estimated by measuring the absorbance at 360 nm.

    • Store the DNP-BSA conjugate at -20°C.

Protocol 2: Indirect ELISA for Detection of Anti-DNP Antibodies

This protocol outlines the steps for detecting anti-DNP antibodies in a sample, such as serum from an immunized animal.

IndirectELISA Start Start Step1 Coat Plate with DNP-Carrier Conjugate Start->Step1 Step2 Block with BSA or Non-fat Milk Step1->Step2 Wash Step3 Add Sample (containing Anti-DNP Ab) Step2->Step3 Wash Step4 Add Enzyme-conjugated Secondary Antibody Step3->Step4 Wash Step5 Add Substrate (e.g., TMB) Step4->Step5 Wash Step6 Add Stop Solution Step5->Step6 Step7 Read Absorbance (450 nm) Step6->Step7 End End Step7->End

Diagram 2: Indirect ELISA Workflow.

Materials:

  • DNP-BSA conjugate (from Protocol 1)

  • 96-well ELISA plates

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)[1]

  • Wash Buffer (PBS with 0.05% Tween-20)[7]

  • Blocking Buffer (e.g., 5% skim milk or 1% BSA in Wash Buffer)[1][10]

  • Sample Diluent (e.g., Blocking Buffer)

  • Anti-DNP antibody containing samples (e.g., serum)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG)[7]

  • TMB Substrate Solution[4]

  • Stop Solution (e.g., 2N H₂SO₄)[7]

  • Microplate reader

Procedure:

  • Plate Coating: Dilute the DNP-BSA conjugate to 1-10 µg/mL in Coating Buffer. Add 100 µL to each well and incubate overnight at 4°C.[1][10]

  • Washing: Wash the plate 3 times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[4][10]

  • Washing: Repeat the wash step.

  • Sample Incubation: Prepare serial dilutions of your samples (e.g., antisera) in Sample Diluent. Add 100 µL of each dilution to the appropriate wells and incubate for 1-2 hours at room temperature.[4]

  • Washing: Repeat the wash step.

  • Secondary Antibody Incubation: Dilute the enzyme-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions. Add 100 µL to each well and incubate for 1 hour at room temperature.[4]

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Detection: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes.[4]

  • Stop Reaction: Add 100 µL of Stop Solution to each well.

  • Read Absorbance: Measure the absorbance at 450 nm using a microplate reader.

Protocol 3: Competitive ELISA for Detection of Free DNP-Analyte

This protocol is for quantifying a free DNP-containing analyte in a sample.

CompetitiveELISA Start Start Step1 Coat Plate with DNP-Carrier Conjugate Start->Step1 Step2 Block Plate Step1->Step2 Wash Step3 Pre-incubate Sample (with free DNP) with limited Anti-DNP Antibody Step2->Step3 Step4 Add Mixture to Plate Step3->Step4 Step5 Add Enzyme-conjugated Secondary Antibody Step4->Step5 Wash Step6 Add Substrate Step5->Step6 Wash Step7 Add Stop Solution Step6->Step7 Step8 Read Absorbance (Signal inversely proportional to free DNP) Step7->Step8 End End Step8->End

Diagram 3: Competitive ELISA Workflow.

Procedure:

  • Plate Coating and Blocking: Follow steps 1-4 from the Indirect ELISA protocol.

  • Competition Step:

    • In a separate plate or tubes, pre-incubate your samples containing the unknown amount of free DNP-analyte with a fixed, limited concentration of anti-DNP antibody for 30-60 minutes.

    • The concentration of the anti-DNP antibody should be predetermined to give a signal in the mid-range of the standard curve in the absence of any competitor.

  • Incubation on Plate: Transfer 100 µL of the pre-incubated sample/antibody mixture to the DNP-BSA coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with Wash Buffer.

  • Detection: Proceed with steps 7-11 from the Indirect ELISA protocol (Secondary Antibody Incubation, Washing, Detection, Stop Reaction, and Read Absorbance). The signal will be inversely proportional to the concentration of free DNP-analyte in the sample.

Data Presentation

The following tables provide typical concentration ranges and conditions for assays using this compound conjugates. Optimal conditions should be determined empirically for each specific assay.

Table 1: Typical Reagent Concentrations for Indirect ELISA

ReagentConcentration/DilutionIncubation TimeTemperature
DNP-BSA Coating Antigen1 - 10 µg/mLOvernight4°C
Blocking Buffer1% BSA or 5% Skim Milk1 - 2 hoursRoom Temp.
Anti-DNP Primary Antibody1:1,000 - 1:100,0001 - 2 hoursRoom Temp.
HRP-conjugated Secondary Ab1:5,000 - 1:20,0001 hourRoom Temp.
TMB SubstrateAs per manufacturer15 - 30 minRoom Temp.

Table 2: Example Standard Curve Data for Competitive ELISA

Free DNP-Analyte (ng/mL)Absorbance at 450 nm (OD)% Inhibition
0 (Max Signal)1.8500%
11.57315%
51.11040%
100.74060%
500.27885%
1000.14892%
Blank (Min Signal)0.050100%

Note: The data presented in Table 2 is representative and should be generated for each specific assay.

References

DNP-PEG2-acid as a Non-Cleavable Linker in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG2-acid is a heterobifunctional, non-cleavable linker that plays a crucial role in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).[1][2] This linker contains three key components: a 2,4-dinitrophenyl (DNP) group, a short polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2] The DNP group, a well-known hapten, can be utilized for immunodetection and purification, or to potentially elicit an immune response.[3] The hydrophilic PEG spacer enhances the solubility and stability of the resulting bioconjugate, mitigating issues such as aggregation.[2][4] The terminal carboxylic acid provides a reactive handle for covalent attachment to amine-containing molecules, such as the lysine residues on an antibody, through the formation of a stable amide bond.[4]

The non-cleavable nature of the this compound linker ensures high stability of the conjugate in the bloodstream.[5][6] This is a critical attribute for ADCs, as it minimizes the premature release of the cytotoxic payload, thereby reducing off-target toxicity and improving the therapeutic index.[5] The release of the payload from an ADC constructed with a non-cleavable linker relies on the complete degradation of the antibody backbone within the lysosome of the target cancer cell.[5][6]

These application notes provide detailed protocols for the use of this compound in the preparation and characterization of bioconjugates, with a focus on antibody conjugation.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided in the table below for easy reference.

PropertyValue
Chemical Name 3-(2-(2-((2,4-dinitrophenyl)amino)ethoxy)ethoxy)propanoic acid
Synonyms DNP-NH-PEG2-C2-acid, DNP-PEG2-COOH
CAS Number 1353011-89-8
Molecular Formula C13H17N3O8
Molecular Weight 343.29 g/mol
Purity Typically >95%
Appearance Yellow crystalline solid or oil
Solubility Soluble in DMSO, DMF, and aqueous buffers
Storage Store at -20°C for long-term stability

Experimental Protocols

The following protocols provide a step-by-step guide for the conjugation of this compound to an antibody, followed by purification and characterization of the resulting conjugate.

Protocol 1: Activation of this compound with EDC and NHS

This protocol describes the activation of the carboxylic acid group of this compound to form an amine-reactive N-hydroxysuccinimide (NHS) ester. This is a crucial first step for conjugation to primary amines on the antibody.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction vials

  • Magnetic stirrer and stir bar

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).

    • Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Activation Reaction:

    • In a reaction vial, add the desired amount of this compound from the stock solution.

    • Add Activation Buffer to the vial.

    • Add a 1.5 to 2-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.

    • Incubate the reaction for 15-30 minutes at room temperature with continuous stirring. The resulting solution contains the activated DNP-PEG2-NHS ester and is ready for immediate use in the conjugation reaction.

Protocol 2: Conjugation of Activated this compound to an Antibody

This protocol details the reaction of the activated DNP-PEG2-NHS ester with the primary amines (e.g., lysine residues) of an antibody.

Materials:

  • Activated DNP-PEG2-NHS ester solution (from Protocol 1)

  • Antibody to be conjugated (in an amine-free buffer)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-8.5 or Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Reaction vials

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If the antibody solution contains buffers with primary amines (e.g., Tris or glycine), it must be exchanged into the Conjugation Buffer using dialysis or a desalting column.

    • Adjust the antibody concentration to 1-10 mg/mL in the Conjugation Buffer.

  • Conjugation Reaction:

    • Add the freshly prepared activated DNP-PEG2-NHS ester solution to the antibody solution. A 10 to 20-fold molar excess of the linker to the antibody is a common starting point, but this should be optimized to achieve the desired drug-to-antibody ratio (DAR).

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

Protocol 3: Purification of the DNP-PEG2-Antibody Conjugate

Purification is essential to remove unconjugated linker, excess reagents, and to isolate the desired antibody conjugate. A multi-step approach is often necessary.

Materials:

  • Crude conjugation mixture

  • Tangential Flow Filtration (TFF) system or desalting columns (e.g., Sephadex G-25)

  • Hydrophobic Interaction Chromatography (HIC) system

  • Size Exclusion Chromatography (SEC) system

  • Appropriate buffers for each chromatography step

Procedure:

  • Buffer Exchange and Removal of Small Molecules (TFF or Desalting):

    • Use a TFF system or a desalting column to remove unconjugated DNP-PEG2-linker and other small molecule impurities.[7] This step also allows for buffer exchange into the appropriate buffer for the next purification step.

  • Separation by Drug-to-Antibody Ratio (HIC):

    • HIC is effective in separating ADC species based on their DAR.[7] The addition of the hydrophobic DNP group increases the surface hydrophobicity of the antibody, allowing for the separation of conjugates with different numbers of attached linkers.[7]

    • Equilibrate the HIC column with a high salt buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0).

    • Load the sample and elute with a decreasing salt gradient.

    • Collect fractions and analyze to identify those containing the desired DAR.

  • Removal of Aggregates (SEC):

    • SEC is used to remove any high molecular weight aggregates that may have formed during the conjugation process.

    • Equilibrate the SEC column with a suitable buffer (e.g., PBS).

    • Load the purified conjugate from the HIC step and collect the monomeric peak.

Protocol 4: Characterization of the DNP-PEG2-Antibody Conjugate

Characterization is performed to confirm successful conjugation, determine the drug-to-antibody ratio, and assess the purity and integrity of the conjugate.

Materials:

  • Purified DNP-PEG2-antibody conjugate

  • Mass Spectrometer (e.g., ESI-TOF)

  • High-Performance Liquid Chromatography (HPLC) system (Reversed-Phase or Size-Exclusion)

  • UV-Vis Spectrophotometer

Characterization Methods:

Analytical TechniqueParameter MeasuredExpected Result for Successful Conjugation
Mass Spectrometry (MS) Molecular WeightAn increase in the molecular weight of the antibody corresponding to the number of this compound linkers conjugated.
Reversed-Phase HPLC (RP-HPLC) HydrophobicityA shift to a longer retention time for the conjugated antibody compared to the unconjugated antibody due to the increased hydrophobicity from the DNP group.
Size-Exclusion HPLC (SEC-HPLC) Hydrodynamic RadiusA single, sharp peak indicating a homogenous and non-aggregated product.
UV-Vis Spectroscopy Absorbance SpectrumA characteristic absorbance peak for the DNP group (around 360 nm) will be present in the spectrum of the conjugate.
Hydrophobic Interaction Chromatography (HIC) Drug-to-Antibody Ratio (DAR)Separation of different DAR species, allowing for the quantification and isolation of the desired conjugate.

Visualizations

Experimental Workflow for ADC Preparation

The following diagram illustrates the general workflow for the preparation of an antibody-drug conjugate using this compound as a non-cleavable linker.

ADC_Workflow cluster_activation Linker Activation cluster_conjugation Conjugation cluster_purification Purification DNP_Linker This compound Activated_Linker Activated DNP-PEG2-NHS Ester DNP_Linker->Activated_Linker Activation (15-30 min, RT) EDC_NHS EDC / NHS EDC_NHS->Activated_Linker Crude_ADC Crude ADC Mixture Activated_Linker->Crude_ADC Conjugation (1-2h, RT or 4°C) Antibody Antibody Antibody->Crude_ADC TFF TFF / Desalting Crude_ADC->TFF Remove Unconjugated Linker HIC HIC TFF->HIC Separate by DAR SEC SEC HIC->SEC Remove Aggregates Purified_ADC Purified ADC SEC->Purified_ADC

Caption: General workflow for ADC preparation.

Intracellular Processing of a Non-Cleavable ADC

This diagram illustrates the mechanism of action for an ADC constructed with a non-cleavable linker like this compound.

NonCleavable_ADC_MOA cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (Non-Cleavable Linker) Binding Binding ADC->Binding Receptor Target Antigen Receptor->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Degradation Antibody Degradation by Proteases Lysosome->Degradation Payload_Release Payload-Linker-Amino Acid Metabolite Released Degradation->Payload_Release Cytotoxicity Cytotoxic Effect (e.g., Apoptosis) Payload_Release->Cytotoxicity

Caption: Intracellular processing of a non-cleavable ADC.

Conclusion

This compound is a valuable tool for the construction of stable bioconjugates. Its non-cleavable nature is particularly advantageous for the development of ADCs, offering enhanced stability in circulation and a well-defined mechanism of payload release within the target cell. The protocols and information provided in these application notes are intended to serve as a comprehensive guide for researchers and scientists, facilitating the successful application of this compound in their bioconjugation projects. Careful optimization of reaction conditions and thorough characterization of the final conjugate are critical for achieving the desired therapeutic efficacy and safety profile.

References

DNP-PEG2-acid Labeling of Peptides and Oligonucleotides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the covalent labeling of peptides and oligonucleotides with DNP-PEG2-acid. These guidelines are intended to assist researchers in successfully preparing DNP-labeled biomolecules for a variety of applications, including immunoassays, molecular probes, and drug delivery systems.

Introduction to this compound Labeling

Dinitrophenyl (DNP) is a widely used hapten that can be readily detected by anti-DNP antibodies, making it an excellent tag for various biological assays. This compound is a labeling reagent that incorporates a DNP group, a two-unit polyethylene glycol (PEG) spacer, and a carboxylic acid functional group. The PEG spacer enhances the solubility of the labeled molecule in aqueous buffers and reduces potential steric hindrance between the DNP moiety and the biomolecule. The terminal carboxylic acid of this compound can be activated to form a reactive ester (e.g., an N-hydroxysuccinimide [NHS] ester) that readily couples with primary amines (the N-terminus and the side chain of lysine residues in peptides, or amine-modified oligonucleotides) to form a stable amide bond.[1][2][3]

Data Presentation: Quantitative Parameters for this compound Labeling

Successful labeling of peptides and oligonucleotides with this compound depends on several key experimental parameters. The following tables summarize typical quantitative data and reaction conditions to guide the optimization of your labeling experiments.

Table 1: Recommended Reaction Conditions for this compound Labeling of Peptides

ParameterRecommended ValueNotes
Molar Ratio (this compound:Peptide) 5:1 to 20:1A higher molar excess may be required for less reactive peptides or to achieve a higher degree of labeling.[4][5]
Peptide Concentration 1-10 mg/mLHigher concentrations can promote aggregation, while lower concentrations may reduce reaction efficiency.
Reaction Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferAvoid buffers containing primary amines (e.g., Tris), as they will compete with the peptide for reaction.[4]
pH 8.0 - 8.5Optimal for the reaction between an activated carboxylic acid (NHS ester) and a primary amine.[5]
Reaction Time 1 - 4 hours at Room Temperature or Overnight at 4°CReaction progress can be monitored by HPLC.
Quenching Reagent 50-100 mM Tris or GlycineAdded to stop the reaction by consuming any unreacted activated this compound.

Table 2: Recommended Reaction Conditions for this compound Labeling of Amine-Modified Oligonucleotides

ParameterRecommended ValueNotes
Molar Ratio (this compound:Oligonucleotide) 20:1 to 50:1A significant molar excess is often necessary to drive the reaction to completion.[6]
Oligonucleotide Concentration 1-5 mMEnsure the oligonucleotide is fully dissolved in the reaction buffer.[6]
Reaction Buffer 0.1 M Sodium Bicarbonate or Borate BufferBorate buffer can also be an effective alternative.
pH 8.5 - 9.0Slightly more basic conditions can improve the reactivity of the amine on the oligonucleotide.[7]
Reaction Time 2 - 4 hours at Room Temperature or Overnight at 4°COptimization may be required based on the oligonucleotide sequence and modification.[6]
Quenching Reagent Not always necessary, but can be quenched with an amine-containing buffer.Purification is typically sufficient to remove unreacted label.

Table 3: Typical Purification and Characterization Parameters

ParameterPeptidesOligonucleotides
Primary Purification Method Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)Polyacrylamide Gel Electrophoresis (PAGE) or RP-HPLC
Typical Purity Achieved >95%>90% (PAGE), >85% (HPLC)[8]
Characterization Techniques Mass Spectrometry (MS), UV-Vis SpectroscopyMass Spectrometry (MS), UV-Vis Spectroscopy
Expected Mass Shift (this compound) +343.29 Da+343.29 Da
DNP Absorbance Maximum ~360 nm~360 nm

Experimental Protocols

Activation of this compound

The carboxylic acid of this compound must first be activated to a reactive ester for efficient coupling to primary amines. A common method is the formation of an N-hydroxysuccinimide (NHS) ester using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.

Materials:

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Dissolve this compound in anhydrous DMF or DMSO.

  • Add 1.1 equivalents of NHS and 1.1 equivalents of DCC (or EDC).

  • Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (can be monitored by TLC).

  • The resulting solution containing the activated DNP-PEG2-NHS ester can be used directly in the labeling reaction or stored under anhydrous conditions at -20°C for a limited time.

Protocol 1: this compound Labeling of Peptides

Materials:

  • Peptide with at least one primary amine (N-terminus or lysine residue)

  • Activated DNP-PEG2-NHS ester solution (prepared as described above)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • RP-HPLC system for purification

Procedure:

  • Dissolve the peptide in the reaction buffer to a concentration of 1-10 mg/mL.

  • Add the desired molar excess of the activated DNP-PEG2-NHS ester solution to the peptide solution. The final concentration of the organic solvent (DMF or DMSO) should be kept below 20% to avoid peptide precipitation.

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 30 minutes.

  • Purify the DNP-labeled peptide by RP-HPLC using a suitable C18 column and a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).[9][10]

  • Monitor the elution profile at both 220 nm (peptide backbone) and 360 nm (DNP group).

  • Collect the fractions containing the dual-absorbing peak, which corresponds to the DNP-labeled peptide.

  • Confirm the identity and purity of the labeled peptide by mass spectrometry.[4]

Protocol 2: this compound Labeling of Amine-Modified Oligonucleotides

Materials:

  • Amine-modified oligonucleotide (5' or 3' modification)

  • Activated DNP-PEG2-NHS ester solution

  • Reaction Buffer: 0.1 M Sodium Borate, pH 8.5

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE) system or RP-HPLC system for purification

Procedure:

  • Dissolve the amine-modified oligonucleotide in the reaction buffer to a concentration of 1-5 mM.

  • Add a 20- to 50-fold molar excess of the activated DNP-PEG2-NHS ester solution to the oligonucleotide solution.[6]

  • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

  • Purify the DNP-labeled oligonucleotide using either denaturing PAGE or RP-HPLC.[8][11]

    • PAGE Purification: Load the reaction mixture onto a high-percentage denaturing polyacrylamide gel. The DNP-labeled oligonucleotide will migrate slower than the unlabeled oligonucleotide. Excise the band corresponding to the labeled product and elute the oligonucleotide from the gel slice.

    • RP-HPLC Purification: Use a C18 column and an appropriate ion-pairing reagent (e.g., triethylammonium acetate) in the mobile phase. The DNP label increases the hydrophobicity of the oligonucleotide, allowing for separation from the unlabeled starting material.[7]

  • Characterize the purified DNP-labeled oligonucleotide by mass spectrometry to confirm successful conjugation and by UV-Vis spectroscopy to determine the concentration and labeling efficiency.

Visualizations

Experimental Workflow for this compound Labeling of a Peptide

G cluster_activation This compound Activation cluster_labeling Peptide Labeling cluster_purification Purification & Analysis dnp_acid This compound edc_nhs EDC / NHS in Anhydrous Solvent dnp_acid->edc_nhs activated_dnp Activated DNP-PEG2-NHS Ester edc_nhs->activated_dnp peptide Peptide Solution (pH 8.0-8.5) reaction_mix Reaction Mixture activated_dnp->reaction_mix peptide->reaction_mix quench Quenching (Tris or Glycine) reaction_mix->quench crude_product Crude Labeled Peptide quench->crude_product hplc RP-HPLC Purification crude_product->hplc final_product Purified DNP-Labeled Peptide hplc->final_product ms_analysis Mass Spectrometry (Confirmation) final_product->ms_analysis

Caption: Workflow for the activation and conjugation of this compound to a peptide, followed by purification and analysis.

Signaling Pathway Application: Kinase Activity Assay Using a DNP-Labeled Peptide Substrate

G cluster_assay Kinase Activity Assay cluster_detection Detection kinase Active Kinase phosphorylated_peptide Phosphorylated DNP-Peptide kinase->phosphorylated_peptide atp ATP adp ADP atp->adp Phosphate Transfer dnp_peptide DNP-Labeled Peptide Substrate dnp_peptide->phosphorylated_peptide anti_phospho_ab Anti-Phospho-Specific Antibody (e.g., HTRF donor) phosphorylated_peptide->anti_phospho_ab anti_dnp_ab Anti-DNP Antibody (e.g., HTRF acceptor) phosphorylated_peptide->anti_dnp_ab fret FRET Signal anti_phospho_ab->fret Proximity anti_dnp_ab->fret Proximity

Caption: A schematic of a kinase assay using a DNP-labeled peptide, detected by FRET with anti-DNP and anti-phospho antibodies.

Experimental Workflow for Fluorescence In Situ Hybridization (FISH) using a DNP-Labeled Oligonucleotide Probe

G cluster_probe_prep Probe Preparation cluster_fish Fluorescence In Situ Hybridization (FISH) cluster_detection Signal Detection oligo Amine-Modified Oligonucleotide dnp_labeling This compound Labeling oligo->dnp_labeling dnp_probe DNP-Labeled Oligonucleotide Probe dnp_labeling->dnp_probe hybridization Hybridization of DNP-Probe to Target dnp_probe->hybridization cell_prep Cell/Tissue Preparation (Fixation, Permeabilization) denaturation Denaturation of Probe and Target DNA cell_prep->denaturation denaturation->hybridization washing Washing to Remove Unbound Probe hybridization->washing primary_ab Anti-DNP Primary Antibody washing->primary_ab secondary_ab Fluorophore-Conjugated Secondary Antibody primary_ab->secondary_ab microscopy Fluorescence Microscopy secondary_ab->microscopy

Caption: The workflow for preparing a DNP-labeled oligonucleotide probe and its use in a typical FISH experiment.[1][2]

References

Application Notes and Protocols for the Activation of DNP-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG2-acid is a heterobifunctional linker molecule widely utilized in bioconjugation, immunoassays, and drug delivery systems.[1] It comprises a dinitrophenyl (DNP) group, a hydrophilic two-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[1][2] The DNP moiety serves as a hapten for antibody recognition, making it a valuable tool for immunological studies.[3] The PEG spacer enhances aqueous solubility and reduces steric hindrance.[1] The terminal carboxylic acid allows for covalent conjugation to primary amine-containing molecules, such as proteins, peptides, or antibodies, through the formation of a stable amide bond.[4][5]

This document provides a detailed protocol for the activation of the carboxylic acid on this compound using the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This method converts the carboxylic acid into a more stable, amine-reactive NHS ester, facilitating efficient conjugation to amine-containing molecules.[6]

Principle of Activation

The activation of the carboxylic acid on this compound using EDC and NHS is a two-step process:

  • Activation of the Carboxylic Acid: EDC reacts with the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[6]

  • Formation of a Stable NHS Ester: NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester. This semi-stable ester can then be efficiently reacted with a primary amine.[6][7]

This two-step process enhances coupling efficiency and provides better control over the conjugation reaction.[6]

Experimental Workflow

The overall workflow for the activation of this compound and subsequent conjugation to an amine-containing molecule is depicted below.

G cluster_0 Activation Step (pH 4.5-6.0) cluster_1 Conjugation Step (pH 7.2-8.5) cluster_2 Quenching & Purification DNP_PEG_Acid This compound Activated_Ester Amine-Reactive DNP-PEG2-NHS Ester DNP_PEG_Acid->Activated_Ester 15-30 min Room Temp EDC_NHS EDC + NHS in Activation Buffer (e.g., MES) EDC_NHS->Activated_Ester Conjugate DNP-PEG2-Molecule Conjugate Activated_Ester->Conjugate 2h @ RT or Overnight @ 4°C Amine_Molecule Amine-Containing Molecule (e.g., Protein, Peptide) in Coupling Buffer (e.g., PBS) Amine_Molecule->Conjugate Quenching Quenching Buffer (e.g., Tris, Hydroxylamine) Conjugate->Quenching 15-30 min Room Temp Purification Purification (e.g., SEC, Dialysis) Quenching->Purification Final_Product Purified Conjugate Purification->Final_Product

Workflow for EDC/NHS activation and conjugation of this compound.

Data Presentation: Recommended Reagent Concentrations and Ratios

ParameterValueNotes
Activation Buffer 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0Amine- and carboxyl-free buffer is crucial.[8]
Coupling Buffer 20 mM PBS, 150 mM NaCl, pH 7.2-7.5Amine-free buffer such as PBS or borate buffer is recommended.[9][10]
Quenching Buffer 10-50 mM Tris-HCl, pH 7.5Other primary amine-containing buffers like glycine can also be used.[9]
Molar Ratio (this compound:EDC:NHS) 1 : 2-10 : 2-5A starting point of 1:5:2.5 is commonly used.[6] Optimization may be required.
Activation Time 15-30 minutesAt room temperature.[6]
Coupling Time 2 hours to overnightAt room temperature or 4°C. Longer incubation can increase efficiency.[6][8]

Experimental Protocols

This protocol describes the activation of this compound and its subsequent conjugation to a primary amine-containing molecule in an aqueous environment.

Materials Required
  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Amine-containing molecule (e.g., protein, peptide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 20 mM Phosphate Buffered Saline (PBS), 150 mM NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (optional, for stock solutions)

  • Purification system (e.g., size-exclusion chromatography column, dialysis cassette)

Protocol
  • Preparation of Reagents:

    • Allow this compound, EDC, and NHS/Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Prepare a stock solution of this compound in an appropriate organic solvent like DMF or DMSO, or directly in the Activation Buffer if soluble.[9]

    • Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer. These reagents are moisture-sensitive.[6][8]

    • Dissolve the amine-containing molecule in the Coupling Buffer to the desired concentration.[8]

  • Activation of this compound:

    • In a reaction tube, dissolve the this compound in the Activation Buffer.

    • Add a molar excess of EDC and NHS/Sulfo-NHS to the this compound solution. A 2-5 fold molar excess of each is a good starting point.[8][11]

    • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[6] This step forms the amine-reactive NHS ester.

  • Conjugation to the Amine-Containing Molecule:

    • Add the activated this compound solution to your amine-containing molecule in the Coupling Buffer.[8] A 10-20 fold molar excess of the activated PEG reagent over the amine-containing molecule is a common starting point.

    • Ensure the pH of the final reaction mixture is between 7.2 and 7.5. Adjust with a small amount of base if necessary.[8][9]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[11]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.[11]

  • Purification of the Conjugate:

    • Purify the DNP-PEG2-conjugated molecule from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[8]

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Conjugation Inactive EDC/NHS due to hydrolysis.Use fresh reagents and allow them to warm to room temperature before opening. Prepare stock solutions immediately before use.[7]
Suboptimal pH for activation or coupling.Ensure the pH of the Activation Buffer is between 4.5-6.0 and the Coupling Buffer is between 7.2-8.5.[7]
Presence of competing primary amines or carboxyls in buffers.Use amine- and carboxyl-free buffers such as MES and PBS. Avoid buffers like Tris or glycine during the coupling step.[7]
Precipitation of Reactants Poor solubility of the amine-containing molecule.Perform the reaction in a larger volume or add a small amount of a compatible organic co-solvent.
High concentration of reagents.Optimize the concentrations of the reactants.

Conclusion

The EDC/NHS activation of this compound is a robust and efficient method for conjugating it to primary amine-containing molecules. By following this protocol and optimizing the reaction conditions, researchers can successfully synthesize DNP-labeled conjugates for a wide range of applications in research and drug development.

References

Application Notes and Protocols for Cell Surface Protein Labeling with DNP-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG2-acid is a heterobifunctional linker used for the covalent modification of cell surface proteins. It comprises three key components: a 2,4-dinitrophenyl (DNP) group, a hydrophilic 2-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid. The DNP moiety serves as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier, making it a valuable tool for immunological studies. The PEG linker enhances water solubility and minimizes steric hindrance.[1] The carboxylic acid allows for the conjugation to primary amines (e.g., on lysine residues) on cell surface proteins via the formation of a stable amide bond. This labeling strategy is employed in various applications, including immunology, cell tracking, and targeted protein degradation.

Principle of Labeling

The labeling of cell surface proteins with this compound is a two-step process. First, the terminal carboxylic acid of this compound is activated to form a highly reactive intermediate. This is typically achieved using a carbodiimide crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The EDC activates the carboxyl group, which then reacts with NHS to form a more stable, amine-reactive NHS ester. In the second step, this activated DNP-PEG2-NHS ester is added to a suspension of cells, where it reacts with primary amines on the cell surface proteins to form stable amide bonds, effectively labeling the cells with the DNP hapten.

Applications

  • Immunological Studies: DNP-labeled cells can be used to study a variety of immune responses. For instance, they can act as target cells in cytotoxicity assays or be used to stimulate DNP-specific B and T cells. The DNP hapten is readily recognized by anti-DNP antibodies, allowing for the detection and analysis of labeled cells.[2]

  • Cell Tracking and Imaging: Once labeled, cells can be tracked in vitro or in vivo using fluorescently-labeled anti-DNP antibodies. This is useful for monitoring cell migration, engraftment, and fate.

  • Targeted Protein Degradation (TPD): DNP-PEG linkers can be incorporated into bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs). In this context, the DNP group can serve as a ligand to recruit an anti-DNP antibody, which is then linked to an E3 ubiquitin ligase ligand. This complex can bring a target protein into proximity with the E3 ligase, leading to its ubiquitination and subsequent degradation by the proteasome or lysosome.[3]

Quantitative Data

The optimal concentration of this compound for cell surface labeling will vary depending on the cell type, cell density, and the desired labeling intensity. The following table provides recommended starting conditions based on data from a similar compound, DNP-PEG12-NHS ester.[2] Researchers should perform a titration experiment to determine the optimal concentration for their specific application.

Cell TypeRecommended Concentration Range (µg/mL)Typical Incubation Time (minutes)Expected Cell ViabilityNotes
Splenocytes10 - 5015 - 30> 90%Optimize concentration to achieve desired labeling intensity without compromising viability.[2]
Mast Cells (e.g., RBL-2H3)5 - 2510 - 20> 95%Lower concentrations are often sufficient due to high expression of surface proteins.[2]
T-cell lines (e.g., Jurkat)20 - 10020 - 30> 85%Higher concentrations may be required, but monitor viability closely.[2]
Adherent cells (e.g., HEK293T)10 - 5015 - 25> 90%Ensure complete coverage of the cell monolayer with the labeling solution.[2]

Note: This data is for DNP-PEG12-NHS ester and should be used as a starting point for optimization with this compound.[2] The shorter PEG linker in this compound may result in different optimal conditions.

Experimental Protocols

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid on this compound to create an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Reaction vials

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMF or DMSO.

    • Prepare fresh 10 mg/mL stock solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer immediately before use.

  • Activation Reaction:

    • In a reaction vial, add the desired amount of this compound from the stock solution.

    • Add Activation Buffer to the vial.

    • Add the EDC solution to the reaction vial, followed by the NHS (or Sulfo-NHS) solution. A typical molar ratio is 1:1.5:1.5 (this compound:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring. The activated DNP-PEG2-NHS ester is now ready for cell labeling.

DNP_PEG2_acid This compound EDC_NHS EDC + NHS in Activation Buffer (pH 4.5-6.0) DNP_PEG2_acid->EDC_NHS Incubation Incubate 15-30 min at Room Temperature EDC_NHS->Incubation Activated_Ester Activated DNP-PEG2-NHS Ester Incubation->Activated_Ester

Activation of this compound

Protocol 2: Cell Surface Protein Labeling

This protocol describes the labeling of cell surface proteins on live cells with activated DNP-PEG2-NHS ester.

Materials:

  • Suspension or adherent cells

  • Activated DNP-PEG2-NHS ester (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), sterile, ice-cold

  • Labeling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching Buffer (e.g., complete cell culture medium with 10% FBS, or PBS with 50 mM glycine or Tris)

  • Centrifuge tubes

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them twice with ice-cold PBS to remove any residual media containing proteins.

    • Count the cells and determine viability using a hemocytometer and Trypan Blue exclusion.

    • Resuspend the cells in ice-cold Labeling Buffer at a concentration of 1-10 x 10^6 cells/mL.

  • Labeling Reaction:

    • Add the freshly activated DNP-PEG2-NHS ester solution to the cell suspension to achieve the desired final concentration (refer to the Quantitative Data table for starting recommendations).

    • Incubate the cells on ice or at room temperature for 15-30 minutes with gentle agitation. Incubation on ice can help to minimize internalization of the label.

  • Quenching and Washing:

    • To stop the reaction, add an equal volume of Quenching Buffer. The primary amines in the buffer will quench any unreacted NHS ester.

    • Incubate for 5-10 minutes.

    • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet three times with ice-cold PBS or cell culture medium to remove any unbound reagent.

  • Final Resuspension:

    • Resuspend the labeled cells in the appropriate medium for your downstream application (e.g., flow cytometry buffer, cell culture medium).

Start Start: Harvest and Wash Cells Prepare_Cells Prepare Cell Suspension (1-10x10^6 cells/mL in Labeling Buffer) Start->Prepare_Cells Add_Reagent Add Activated DNP-PEG2-NHS Ester Prepare_Cells->Add_Reagent Incubate Incubate 15-30 min Add_Reagent->Incubate Quench Quench Reaction Incubate->Quench Wash Wash Cells (3x) Quench->Wash Analysis Downstream Analysis (e.g., Flow Cytometry) Wash->Analysis

Cell Surface Labeling Workflow

Protocol 3: Assessment of Labeling Efficiency by Flow Cytometry

This protocol describes how to quantify the efficiency of cell surface labeling using a fluorescently-labeled anti-DNP antibody.

Materials:

  • DNP-labeled and unlabeled (control) cells

  • Anti-DNP antibody conjugated to a fluorophore (e.g., FITC, PE, or APC)

  • Flow Cytometry Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • Flow cytometer

Procedure:

  • Staining:

    • Resuspend approximately 1 x 10^6 labeled and unlabeled cells in 100 µL of Flow Cytometry Buffer in separate tubes.

    • Add the fluorescently conjugated anti-DNP antibody at the manufacturer's recommended concentration to each tube.

    • Incubate for 30 minutes on ice in the dark.

  • Washing:

    • Wash the cells twice with 1 mL of Flow Cytometry Buffer. Centrifuge at 300 x g for 5 minutes at 4°C between washes.

  • Data Acquisition:

    • Resuspend the cells in 500 µL of Flow Cytometry Buffer.

    • Analyze the cells using a flow cytometer, comparing the fluorescence intensity of the labeled cells to the unlabeled control cells.

Signaling Pathway Visualization: DNP-mediated Targeted Protein Degradation

DNP-PEG linkers can be utilized in targeted protein degradation strategies that leverage the endo-lysosomal pathway. A bifunctional molecule can be created with a DNP head for antibody recognition and a second head that binds a cell surface receptor to induce endocytosis.

cluster_cell Cell POI Target Protein of Interest (POI) (e.g., Anti-DNP Antibody) Ternary_Complex Ternary Complex (POI-Degrader-Receptor) POI->Ternary_Complex binds Degrader DNP-PEG-Ligand (Bifunctional Degrader) Degrader->Ternary_Complex binds Receptor Cell Surface Receptor Receptor->Ternary_Complex binds Endosome Endosome Ternary_Complex->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Degradation Protein Degradation Lysosome->Degradation

DNP-mediated Lysosomal Degradation

References

DNP-PEG2-acid for Flow Cytometry Applications: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNP-PEG2-acid is a versatile molecule combining a 2,4-Dinitrophenyl (DNP) group, a hydrophilic polyethylene glycol (PEG) linker, and a terminal carboxylic acid. This structure makes it a valuable tool in various biological assays, particularly in flow cytometry. The DNP group acts as a hapten, a small molecule that can be specifically recognized by anti-DNP antibodies.[1] The PEG linker enhances solubility and reduces non-specific binding, while the carboxylic acid allows for covalent conjugation to primary amines on proteins, cells, or other molecules.[2][3]

This document provides detailed application notes and protocols for the use of this compound in flow cytometry, with a primary focus on its application in the Basophil Activation Test (BAT), a key assay for allergy research and diagnostics.

Principle of Application

In flow cytometry, this compound can be utilized in two main ways:

  • Direct Labeling: The carboxylic acid group can be activated (e.g., using EDC/NHS chemistry) to conjugate this compound to the surface of cells or particles. These DNP-labeled targets can then be detected using a fluorochrome-conjugated anti-DNP antibody.

  • In Vitro Stimulation (Basophil Activation Test): this compound can be conjugated to a carrier protein (e.g., Human Serum Albumin, HSA) to create a multivalent antigen. This DNP-antigen conjugate can then be used to cross-link IgE antibodies on the surface of basophils from sensitized individuals, leading to cell activation. This activation can be quantified by measuring the upregulation of specific cell surface markers, such as CD63 and CD203c, using flow cytometry.[2][4]

Key Application: Basophil Activation Test (BAT)

The Basophil Activation Test is a functional flow cytometry-based assay that mimics an allergic reaction in vitro. It is a valuable tool for diagnosing hypersensitivity to various allergens, including drugs and proteins. DNP-conjugated antigens serve as potent activators in this assay, particularly in experimental models of allergy.

Signaling Pathway in Basophil Activation

The cross-linking of IgE bound to the high-affinity IgE receptor (FcεRI) on the surface of basophils by a multivalent DNP-antigen triggers a complex intracellular signaling cascade. This cascade ultimately leads to the degranulation of the basophil and the release of inflammatory mediators, such as histamine. Concurrently, granule membrane proteins, like CD63, are translocated to the cell surface, and the expression of other activation markers, like CD203c, is upregulated.[4][5][6]

Basophil Activation Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DNP-Antigen DNP-Antigen IgE IgE DNP-Antigen->IgE Binds FcεRI FcεRI IgE->FcεRI Bound to Lyn Lyn FcεRI->Lyn Activates Syk Syk Lyn->Syk Activates PLCγ PLCγ Syk->PLCγ Activates CD203c_up CD203c Upregulation Syk->CD203c_up IP3 IP3 PLCγ->IP3 DAG DAG PLCγ->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC Activates Degranulation Degranulation (Histamine Release) Ca_release->Degranulation PKC->Degranulation CD63_up CD63 Upregulation Degranulation->CD63_up

Basophil activation via FcεRI cross-linking.

Experimental Protocols

Protocol 1: Preparation of DNP-HSA Conjugate

This protocol describes the preparation of a DNP-conjugated Human Serum Albumin (HSA) stock solution for use in the Basophil Activation Test.

Materials:

  • This compound

  • Human Serum Albumin (HSA), lyophilized powder

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Dialysis tubing (10 kDa MWCO)

Procedure:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mg/mL.

  • Prepare HSA Solution: Dissolve HSA in PBS to a final concentration of 10 mg/mL.

  • Activate Carboxylic Acid: In a microcentrifuge tube, mix 10 µL of the this compound stock solution with 5 mg of EDC and 3 mg of NHS. Incubate at room temperature for 15 minutes.

  • Conjugation: Add the activated this compound mixture to 1 mL of the HSA solution. React for 2 hours at room temperature with gentle shaking.

  • Dialysis: Transfer the reaction mixture to a dialysis tube and dialyze against 1 L of PBS at 4°C for 48 hours, with at least three changes of the PBS buffer.

  • Storage: Store the DNP-HSA conjugate at -20°C in small aliquots.

Protocol 2: Basophil Activation Test (BAT)

This protocol outlines the procedure for performing a Basophil Activation Test using a DNP-HSA conjugate.

Materials:

  • Freshly drawn human whole blood (anticoagulated with heparin or EDTA) from the subject to be tested.

  • DNP-HSA conjugate (prepared as in Protocol 1)

  • Anti-IgE antibody (positive control)

  • Stimulation Buffer (e.g., RPMI 1640 with 25 mM HEPES and 1% BSA)

  • Staining Buffer (PBS with 1% BSA and 0.1% sodium azide)

  • Fluorochrome-conjugated antibodies:

    • Anti-CD63 (e.g., FITC-conjugated)

    • Anti-CD203c (e.g., PE-conjugated)

    • Anti-CCR3 (e.g., PerCP-conjugated, for basophil identification)

  • Lysing solution (e.g., FACS Lysing Solution)

  • Flow cytometer

Experimental Workflow:

Basophil Activation Test Workflow A Whole Blood Collection B Incubation with DNP-HSA (or controls) A->B C Staining with Fluorochrome-conjugated Antibodies B->C D Red Blood Cell Lysis C->D E Washing D->E F Flow Cytometry Acquisition E->F G Data Analysis F->G

Workflow for the Basophil Activation Test.

Procedure:

  • Cell Preparation: Use whole blood within 4 hours of collection.

  • Stimulation: a. In separate flow cytometry tubes, add 100 µL of whole blood. b. Add 50 µL of Stimulation Buffer (Negative Control). c. Add 50 µL of anti-IgE antibody at the recommended concentration (Positive Control). d. Add 50 µL of DNP-HSA conjugate at various concentrations (e.g., 0.1, 1, 10, 100 ng/mL) to the respective tubes. e. Gently mix and incubate for 20 minutes at 37°C in a water bath.

  • Staining: a. To each tube, add the pre-titrated amounts of anti-CD63, anti-CD203c, and anti-CCR3 antibodies. b. Gently mix and incubate for 20 minutes on ice in the dark.

  • Lysis: a. Add 2 mL of 1X lysing solution to each tube. b. Vortex briefly and incubate for 10 minutes at room temperature in the dark.

  • Washing: a. Centrifuge the tubes at 300 x g for 5 minutes. b. Discard the supernatant and resuspend the cell pellet in 2 mL of Staining Buffer. c. Repeat the centrifugation and resuspension step.

  • Acquisition: a. Resuspend the final cell pellet in 300-500 µL of Staining Buffer. b. Acquire the samples on a flow cytometer. Collect a sufficient number of events to identify the basophil population (typically >500 basophils).

  • Data Analysis: a. Gate on the basophil population based on their characteristic side scatter (SSC) and CCR3 expression. b. Within the basophil gate, quantify the percentage of cells positive for CD63 and the mean fluorescence intensity (MFI) of CD203c. c. A positive response is typically defined as a stimulation index (SI) ≥ 2, where SI = (% of activated basophils with allergen) / (% of activated basophils in negative control).

Data Presentation

The following tables present illustrative quantitative data that might be obtained from a Basophil Activation Test using DNP-PEG2-HSA. This data is for representative purposes and actual results may vary depending on the experimental conditions and donor sensitivity.

Table 1: Optimal Staining Conditions for Flow Cytometry

Antibody TargetFluorochromeOptimal ConcentrationIncubation TimeIncubation Temperature
CD63FITC5 µL/test20 minutes4°C (on ice)
CD203cPE5 µL/test20 minutes4°C (on ice)
CCR3PerCP5 µL/test20 minutes4°C (on ice)

Table 2: Representative Dose-Response of Basophil Activation with DNP-PEG2-HSA

DNP-PEG2-HSA (ng/mL)% CD63+ BasophilsCD203c MFIStimulation Index (CD63)
0 (Negative Control)2.51501.0
0.15.23202.1
115.88506.3
1045.3210018.1
10048.1225019.2
Anti-IgE (Positive Control)55.6250022.2

Troubleshooting

IssuePossible CauseSolution
High background in negative control - Spontaneous basophil activation- Non-specific antibody binding- Use fresh blood- Ensure proper washing steps- Titrate antibodies
No response in positive control - Non-viable basophils- Inactive anti-IgE antibody- Use fresh blood- Check antibody storage and expiration
High variability between replicates - Pipetting errors- Inconsistent incubation times- Use calibrated pipettes- Ensure consistent timing for all steps

Safety and Handling

This compound should be handled in accordance with good laboratory practices. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a valuable reagent for flow cytometry applications, particularly for in vitro studies of allergic responses using the Basophil Activation Test. Its well-defined chemical structure and the hapten-antibody recognition principle provide a robust system for cell labeling and for inducing specific cellular activation. The protocols and data presented here offer a comprehensive guide for researchers to effectively utilize this compound in their flow cytometry experiments.

References

Troubleshooting & Optimization

Optimizing DNP-PEG2-acid conjugation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing your DNP-PEG2-acid conjugation experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and comprehensive protocols to help you achieve high conjugation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used? A1: this compound is a heterobifunctional linker molecule.[1][2] It consists of three main components: a dinitrophenyl (DNP) group, a hydrophilic 2-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.[2][3] The DNP group acts as a hapten for immunological detection, the PEG spacer enhances water solubility, and the carboxylic acid allows for conjugation to primary amines on molecules like proteins, peptides, or antibodies after activation.[2][3][4]

Q2: What is the fundamental chemistry behind this compound conjugation? A2: The conjugation process relies on activating the terminal carboxylic acid group of the this compound.[5] This is most commonly achieved using a carbodiimide, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[3][5] EDC activates the carboxyl group, which then reacts with NHS to form a semi-stable NHS ester. This activated NHS ester is then reactive towards primary amine groups (-NH₂) on the target molecule, forming a stable amide bond.[6][7]

Q3: What are the critical parameters for a successful conjugation reaction? A3: The success of the conjugation is highly dependent on several factors:

  • pH: The reaction has a two-step pH optimum. The activation of the carboxylic acid with EDC/NHS is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS ester with the amine is most efficient at a pH of 7.2-8.5.[5][7][8]

  • Buffer Choice: It is critical to use buffers that do not contain primary amines (e.g., Tris, Glycine) or carboxylates, as these will compete with the reactants and reduce conjugation efficiency.[7][8][9]

  • Reagent Quality: EDC and NHS are moisture-sensitive and can lose activity over time.[8] They should be stored desiccated at -20°C and allowed to equilibrate to room temperature before opening to prevent condensation.[8][10]

  • Concentration: Dilute solutions can lead to lower yields.[11] Using higher concentrations of reactants (1-10 mg/mL of the target protein) is often optimal.[12]

Q4: How can I confirm that my conjugation was successful? A4: Several methods can be used to confirm successful conjugation. The most definitive is Mass Spectrometry (MS), which will show an increase in the molecular weight of your target molecule corresponding to the mass of the this compound linker.[5] Other common methods include High-Performance Liquid Chromatography (HPLC) to separate the conjugate from unreacted materials and UV-Vis Spectroscopy to detect the DNP group's characteristic absorbance around 360 nm.[5][13][14]

Troubleshooting Guide: Low Conjugation Yield

Low or no conjugation is one of the most common issues encountered. The following table outlines potential causes and their solutions.

Possible Cause Recommended Solution & Explanation
Inactive Reagents (EDC/NHS) EDC and NHS are sensitive to moisture and can hydrolyze over time.[8] Solution: Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent moisture condensation and store them desiccated at -20°C.[8] You can test the activity of your NHS ester reagent by measuring its absorbance at 260-280 nm before and after intentional hydrolysis.[10][15]
Incorrect Reaction pH The two stages of the reaction have different optimal pH ranges.[8] Solution: For a two-step protocol, perform the carboxyl activation step at pH 4.5-6.0 using a buffer like MES.[5][8] Then, for the amine coupling step, adjust the pH to 7.2-8.5 using a buffer like PBS or borate buffer.[7][8][15] For a one-pot reaction, a compromise pH of 7.2 is often used.[16]
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the activated NHS ester, quenching the reaction.[7][8] Solution: Ensure all buffers used during the conjugation are free of extraneous amines.[7] Use recommended buffers like MES, PBS, HEPES, or bicarbonate.[7][9] If your protein is in an amine-containing buffer, perform a buffer exchange into a suitable reaction buffer before starting.[14][17]
Hydrolysis of Activated NHS Ester The NHS ester intermediate is susceptible to hydrolysis in aqueous solutions, especially at higher pH, which converts it back to an unreactive carboxylic acid.[9][15] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[15] Solution: Prepare the activated DNP-PEG2-NHS ester immediately before adding it to your target molecule.[18][19] Perform the conjugation step promptly after the activation step.[5]
Suboptimal Molar Ratio of Reagents An insufficient molar excess of the activated this compound linker can lead to incomplete conjugation. Solution: Optimize the molar ratio of the DNP-PEG linker to your target molecule. A 10- to 20-fold molar excess of the linker is a common starting point.[5][17]
Inaccessible Amine Groups on Target The primary amines on your protein or molecule may be sterically hindered or buried within its three-dimensional structure.[19] Solution: Consider using a linker with a longer PEG spacer to overcome steric hindrance.[19] In some cases, gentle denaturation of the protein may be necessary, although this risks loss of biological activity.

Quantitative Data Summary

Table 1: NHS Ester Hydrolysis Half-Life

The stability of the activated NHS ester is highly dependent on pH and temperature. The half-life (t½) is the time required for 50% of the NHS ester to hydrolyze.

pHTemperatureHalf-Life (t½)Citation(s)
7.00°C4 - 5 hours[15]
7.0Ambient~7 hours[20]
8.0Ambient36 - 210 minutes[11]
8.5Ambient130 - 180 minutes[11]
8.64°C10 minutes[15]
9.0Ambient~Minutes[11][20]
Table 2: Common Quenching Reagents

Quenching stops the reaction by consuming any unreacted NHS esters.[18][21] This is typically done by adding a small molecule with a primary amine.[18]

ReagentFinal ConcentrationIncubation TimeTemperatureCitation(s)
Tris20 - 100 mM15 - 30 minutesRoom Temperature[18][21]
Glycine20 - 100 mM15 - 30 minutesRoom Temperature[21]
Hydroxylamine10 - 50 mM15 - 30 minutesRoom Temperature[21]
Ethanolamine20 - 50 mM15 - 30 minutesRoom Temperature[21]

Visualizations and Workflows

Chemical Conjugation Pathway

The following diagram illustrates the two-step EDC/NHS activation and subsequent amine coupling, including the competing hydrolysis side-reaction.

G cluster_activation Step 1: Carboxyl Activation (pH 4.5-6.0) cluster_coupling Step 2: Amine Coupling (pH 7.2-8.5) cluster_hydrolysis Competing Reaction dnp_acid DNP-PEG2-COOH o_acylisourea O-acylisourea Intermediate (unstable) dnp_acid:e->o_acylisourea:w + edc EDC edc:n->o_acylisourea:s + nhs_ester DNP-PEG2-NHS Ester (amine-reactive) o_acylisourea:e->nhs_ester:w + nhs NHS / Sulfo-NHS nhs:n->nhs_ester:s + conjugate DNP-PEG2-Target (Stable Amide Bond) nhs_ester->conjugate hydrolyzed_acid DNP-PEG2-COOH (inactive) nhs_ester->hydrolyzed_acid amine Target-NH2 amine:n->conjugate:s + water H₂O (Hydrolysis) water:n->hydrolyzed_acid:s + G prep Reagent Preparation - Buffer exchange target protein - Dissolve this compound - Prepare fresh EDC/NHS activation Activation Step Activate this compound with EDC and NHS in MES buffer (pH 5.0-6.0) for 15-30 min. prep->activation conjugation Conjugation Step Add activated linker to target protein in PBS buffer (pH 7.2-8.0). Incubate 2h @ RT or overnight @ 4°C. activation->conjugation quenching Quenching Step Add Tris or Glycine (50mM final) to stop the reaction. Incubate 15-30 min @ RT. conjugation->quenching purification Purification Remove excess reagents by Size-Exclusion Chromatography, Dialysis, or HPLC. quenching->purification analysis Analysis & Characterization - Mass Spectrometry (MS) - HPLC Purity Check - UV-Vis Spectroscopy purification->analysis G rect rect start Low or No Yield? q1 Are EDC/NHS reagents fresh & stored properly? start->q1 s1 Use fresh reagents. Equilibrate to RT before opening. q1->s1 No q2 Is your buffer amine-free? q1->q2 Yes s1->q2 s2 Buffer exchange into PBS, MES, or HEPES. q2->s2 No q3 Is the pH correct for each step? q2->q3 Yes s2->q3 s3 Use pH 4.5-6.0 for activation and pH 7.2-8.5 for coupling. q3->s3 No q4 Was the activated linker used immediately? q3->q4 Yes s3->q4 s4 Minimize time between activation and coupling to avoid hydrolysis. q4->s4 No end Optimize molar ratios and concentrations. q4->end Yes s4->end

References

Troubleshooting low yield in DNP-PEG2-acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-PEG2-acid reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your conjugation experiments and overcome challenges related to low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can arise during the conjugation of this compound to amine-containing molecules.

Q1: What is the fundamental reaction for conjugating this compound to a protein or other amine-containing molecule?

A1: this compound contains a terminal carboxylic acid which is not directly reactive with amines.[1][2] The conjugation process is typically a two-step reaction:

  • Activation: The carboxylic acid is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[3][4] EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by reacting with NHS to form a more stable, amine-reactive NHS ester.[4]

  • Conjugation: This NHS-activated DNP-PEG2 linker then readily reacts with primary amines (-NH₂) on the target molecule (like the side chain of lysine residues or the N-terminus of a protein) to form a stable, covalent amide bond.[5][6]

Q2: My conjugation yield is very low or non-existent. What are the most common causes?

A2: Low yield is a frequent issue, often stemming from a few critical factors. The most significant competing reaction is the hydrolysis of the activated NHS ester, which converts the amine-reactive ester back into an unreactive carboxylic acid.[7][8][9]

Key causes include:

  • Suboptimal pH: The reaction pH is the most critical parameter.[10][11]

  • Hydrolyzed/Inactive Reagents: Both EDC and NHS are moisture-sensitive and can lose activity if not stored and handled properly.[12][13][14]

  • Inappropriate Buffer Choice: Using buffers that contain primary amines (e.g., Tris, glycine) will compete with your target molecule for the activated linker, significantly reducing your yield.[5][7][15][16]

  • Low Reactant Concentration: If the concentration of your target molecule is too low, the competing hydrolysis reaction can dominate over the desired conjugation reaction.[11]

  • Steric Hindrance: The primary amines on your target molecule may be buried within its structure and inaccessible to the linker.[14][17]

Q3: How critical is pH, and what is the optimal range for the reaction?

A3: The pH is the most crucial factor as it governs a trade-off between two competing processes: amine reactivity and NHS ester stability.[10][11]

  • Amine Reactivity: For the reaction to occur, the primary amine on the target molecule must be deprotonated (-NH₂) to act as a nucleophile.[10][11] As the pH increases, the concentration of the reactive, deprotonated amine rises, accelerating the conjugation reaction.[10]

  • NHS Ester Hydrolysis: The activated NHS ester is susceptible to hydrolysis (reaction with water), which renders it inactive. The rate of this hydrolysis reaction increases significantly at higher pH.[7][10]

The optimal pH for achieving high efficiency is a compromise between these two factors, typically falling between pH 7.2 and 8.5 .[5][7][15] A pH of 8.3-8.5 is often considered ideal for many applications.[7][18]

Q4: My activating reagents (EDC/NHS) or my pre-activated NHS ester linker may be inactive. How can I prevent this?

A4: Reagent inactivity is a common problem caused by hydrolysis from moisture.

  • Storage: Store EDC, NHS, and any NHS ester reagents desiccated at -20°C.[6][14]

  • Handling: Before opening, always allow the reagent vial to equilibrate to room temperature.[13][14][19] This crucial step prevents atmospheric moisture from condensing inside the cold vial.[12][13]

  • Solution Preparation: Prepare stock solutions of these reagents immediately before use.[6][7][19] Do not store them in solution, as they hydrolyze readily in aqueous environments.[14][19] For water-insoluble linkers, use a high-quality, anhydrous organic solvent like DMSO or DMF for the stock solution.[7][18]

Q5: Which buffers should I use for the conjugation reaction, and which should I absolutely avoid?

A5: The choice of buffer is critical to avoid competing side reactions.

  • Recommended Buffers: Use non-amine-containing buffers. Good choices include Phosphate-Buffered Saline (PBS), MES, HEPES, bicarbonate, or borate buffers within the optimal pH range of 7.2-8.5.[5][6][11]

  • Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris (Tris-HCl) or glycine.[5][7][19] These molecules will react with your activated this compound, quenching the reaction and preventing conjugation to your target molecule.[11]

Q6: I need to stop the reaction after a specific time. How can I quench it?

A6: To terminate the conjugation process, you can add a small molecule containing a primary amine.[15] This quenching agent, added in excess, will rapidly react with any remaining unreacted NHS ester.[15] Common quenching agents include Tris, glycine, or hydroxylamine.[7][14][15] A typical quenching step involves adding the agent to a final concentration of 20-100 mM and incubating for 15-30 minutes.[6][15][20]

Quantitative Data Summary

Table 1: Effect of pH and Temperature on NHS Ester Hydrolysis

The stability of the activated NHS ester is highly dependent on pH and temperature. The half-life (t½) is the time it takes for 50% of the reagent to be hydrolyzed and become inactive.

pHTemperatureApproximate Half-Life (t½)Citation(s)
7.00°C4-5 hours[5]
7.025°C~7 hours[12][13]
8.025°C~2-3.5 hours[21]
8.64°C10 minutes[5]
9.025°CMinutes[12][13]

This data highlights the critical importance of performing the reaction promptly after activation, especially at pH levels above 8.0.

Table 2: Recommended Reaction Conditions for this compound Conjugation
ParameterRecommendationRationaleCitation(s)
Reaction pH 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine nucleophilicity and NHS ester stability.[5][7][18]
Buffer Type Phosphate, Bicarbonate, Borate, HEPESMust be free of primary amines to avoid competing reactions.[5][7][11]
Temperature 4°C to Room Temperature (22°C)Lower temperatures slow hydrolysis, extending the half-life of the activated ester, but also slow conjugation.[5][7][22]
Reaction Time 0.5 - 4 hours at Room Temp; Overnight at 4°CA starting point for optimization; actual time depends on reactant concentrations and reactivity.[5][6][7][18]
Molar Ratio 10- to 50-fold molar excess of activated linker to the target moleculeDrives the reaction towards completion, especially for dilute protein solutions or hindered amine sites.[9][18]

Visualizations: Workflows and Logic Diagrams

G reagent reagent process process product product note note A This compound B Activate Carboxyl Group A->B Add EDC + NHS in Amine-Free Buffer (e.g., MES, pH 5-6) C Activated DNP-PEG2-NHS Ester B->C D Conjugate to Amine C->D Add Amine-Molecule in Reaction Buffer (e.g., PBS, pH 7.2-8.5) E DNP-PEG2-Molecule Conjugate D->E Forms Stable Amide Bond F Quench & Purify E->F G Final Product F->G

Caption: A typical two-step experimental workflow for this compound conjugation.

G problem problem question question solution solution start Low / No Yield? q1 Is buffer amine-free? (e.g., PBS, HEPES) start->q1 s1 Use amine-free buffer. Buffer exchange if needed. q1->s1 No q2 Is pH optimal? (7.2 - 8.5) q1->q2 Yes s2 Adjust pH of reaction buffer. Verify with meter. q2->s2 No q3 Are EDC/NHS reagents fresh and handled properly? q2->q3 Yes s3 Use fresh reagents. Equilibrate to RT before opening. Prepare solutions just before use. q3->s3 No q4 Is reactant concentration sufficient? q3->q4 Yes s4 Increase concentration of target molecule (if possible). Increase molar excess of linker. q4->s4 No

Caption: A decision tree for troubleshooting low yield in conjugation reactions.

Experimental Protocols

This section provides a general, two-step protocol for the activation of this compound and its subsequent conjugation to a protein. Optimization may be required for specific molecules and applications.

Materials
  • This compound[3][23][24]

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.0-6.0[6]

  • Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5[6][14]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[7]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine[7][15]

  • Desalting column or dialysis equipment for purification[7]

Procedure: Two-Step Conjugation

Step 1: Activation of this compound to its Sulfo-NHS Ester (Time: ~20 mins)

  • Prepare Reagents: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening.[14] Prepare fresh stock solutions of EDC and Sulfo-NHS in cold Activation Buffer (e.g., 10 mg/mL) immediately before use.[6] Dissolve this compound in Activation Buffer.

  • Activate: In a reaction tube, add a 2- to 5-fold molar excess of both EDC and Sulfo-NHS to the this compound solution.[6]

  • Incubate: Allow the activation reaction to proceed for 15-30 minutes at room temperature with gentle mixing.[6]

Step 2: Conjugation to Amine-Containing Protein (Time: 2 hrs - Overnight)

  • Prepare Protein: Ensure the protein solution is in the appropriate Coupling Buffer (pH 7.2-7.5). Protein concentration should ideally be 1-10 mg/mL.[7][25]

  • Combine: Immediately add the activated this compound solution from Step 1 to the protein solution.[6] The molar ratio of the linker to the protein may need optimization, but a 10- to 20-fold molar excess is a common starting point.[6]

  • Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6][14]

Step 3: Quenching and Purification

  • Quench Reaction: Add Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted linker.[15][20]

  • Incubate: Let the quenching reaction proceed for 15-30 minutes at room temperature.[6][15]

  • Purify: Remove excess, unreacted DNP-PEG2 linker and reaction byproducts (e.g., hydrolyzed EDC and NHS) from the final conjugate.[6] Common purification methods include size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer like PBS.[6][7]

References

Navigating Protein Stability: A Guide to Preventing Aggregation During DNP-PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing protein aggregation during DNP-PEGylation. Here you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the lab.

Troubleshooting Guide: Identifying and Resolving Aggregation

This guide provides a systematic approach to diagnosing and resolving protein aggregation issues that may arise during DNP-PEGylation experiments.

Problem: Visible Precipitation or Turbidity Observed During the Reaction

This is a clear indicator of significant, insoluble protein aggregation.[1][2]

  • Immediate Action:

    • Centrifuge the sample at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C to pellet the insoluble aggregates.[1]

    • Carefully collect the supernatant for further analysis to determine the extent of soluble aggregates.

  • Troubleshooting Workflow:

    G start Visible Precipitation Observed q1 Is protein concentration > 5 mg/mL? start->q1 a1_yes Reduce protein concentration to 1-2 mg/mL q1->a1_yes Yes q2 Is reaction temperature > Room Temp? q1->q2 No a1_yes->q2 a2_yes Lower temperature to 4°C and increase reaction time q2->a2_yes Yes q3 Is the PEG reagent added all at once? q2->q3 No a2_yes->q3 a3_yes Add PEG reagent stepwise in smaller aliquots q3->a3_yes Yes q4 Is the buffer optimized for your protein's stability? q3->q4 No a3_yes->q4 a4_no Perform a buffer screen (pH, ionic strength). Add stabilizing excipients. q4->a4_no No end Problem Resolved q4->end Yes a4_no->end

    Caption: Troubleshooting workflow for visible protein precipitation.

Problem: High Molecular Weight (HMW) Species Detected by SEC Analysis

The presence of peaks eluting before the main monomer peak in Size Exclusion Chromatography (SEC) indicates the formation of soluble aggregates.[1][3]

  • Possible Causes & Solutions:

    • Intermolecular Cross-linking: If using a bifunctional PEG reagent, this can link multiple protein molecules.[2][4][5]

      • Solution: Switch to a monofunctional PEG reagent to prevent cross-linking.[6] Ensure the quality of your monofunctional PEG is high, as diol impurities can cause unintended cross-linking.[4][5]

    • Over-PEGylation: A high molar ratio of PEG to protein can lead to excessive modification and aggregation.[3]

      • Solution: Screen lower PEG:protein molar ratios (e.g., 1:1, 3:1, 5:1) to find the optimal balance between PEGylation efficiency and minimal aggregation.[6]

    • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact protein stability.[2][4][5]

      • Solution: Systematically screen reaction parameters. A lower temperature (e.g., 4°C) can slow the reaction rate and favor intramolecular modification.[3][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during DNP-PEGylation?

Protein aggregation during PEGylation is a multifaceted issue stemming from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together.[2][4][5] Even monofunctional reagents with diol impurities can cause this issue.[7]

  • High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of intermolecular interactions and aggregation.[4][5][7][8]

  • Suboptimal Reaction Conditions: Deviations from a protein's optimal pH, temperature, and buffer composition can expose hydrophobic regions, promoting aggregation.[2][4][5][7]

  • PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation.[2][4][7]

  • Poor Reagent Quality: Impurities in the PEG reagent can cause unintended side reactions and cross-linking.[2][4][7]

Q2: How can I detect and quantify protein aggregation?

Several analytical techniques are available:

Analytical TechniquePrincipleInformation Provided
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius.[3][4]Quantifies the percentage of monomer, dimer, and higher-order soluble aggregates.[3][4] Aggregates elute earlier than the monomeric protein.[9]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to the Brownian motion of particles.[1][10]Provides information on the average particle size, size distribution, and polydispersity, indicating the presence of larger aggregate species.[1][3]
Visual Inspection Direct observation of the solution.Detects visible precipitates or turbidity, indicating significant insoluble aggregation.[2][5]
UV-Vis Spectroscopy Measures light absorbance at different wavelengths.An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate the presence of light-scattering aggregates.[11]
SDS-PAGE Separates proteins based on molecular weight under denaturing conditions.Comparing reduced and non-reduced samples can reveal disulfide-linked aggregates, which will appear as higher molecular weight bands in the non-reduced lane.[12]

Q3: How does the choice of PEGylation site affect protein aggregation?

The site of PEGylation can significantly impact a protein's stability.[2] Modifying residues within or near the active site or regions crucial for maintaining the protein's tertiary structure can lead to conformational changes and aggregation.[2] Site-specific PEGylation, for example targeting a free cysteine, often results in a more homogeneous product with a lower tendency to aggregate compared to random modification of multiple lysine residues.[7]

Q4: Can stabilizing excipients be used to prevent aggregation during the reaction?

Yes, adding stabilizing excipients to the reaction buffer is a common and effective strategy.[3][5]

Excipient TypeExamplesRecommended ConcentrationMechanism of Action
Sugars and Polyols Sucrose, Trehalose, Glycerol, Sorbitol5-20% for GlycerolAct as protein stabilizers through preferential exclusion, favoring a more compact, native protein state.[4][5][8]
Amino Acids Arginine, Glycine50-100 mM for ArginineSuppress non-specific protein-protein interactions and can interact with hydrophobic patches on the protein surface.[4][5][8]
Non-ionic Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Prevent surface-induced aggregation by reducing surface tension and competing with the protein for surface adsorption.[4][5][8]

Experimental Protocols

Protocol 1: Small-Scale Screening of PEGylation Reaction Conditions

This protocol provides a systematic approach to identify optimal reaction conditions that minimize protein aggregation.[9]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your protein (e.g., 10 mg/mL) in a suitable amine-free buffer (e.g., PBS, HEPES).

    • Prepare a stock solution of the activated DNP-PEG reagent (e.g., 100 mg/mL) in the same reaction buffer or an appropriate solvent like DMSO.

  • Reaction Matrix Setup:

    • In a 96-well plate or microcentrifuge tubes, set up a matrix of small-scale reactions (50-100 µL).

    • Vary one parameter at a time while keeping others constant.

      • Protein Concentration: Test a range such as 0.5, 1, 2, and 5 mg/mL.[9]

      • PEG:Protein Molar Ratio: Evaluate different molar excesses, for example, 1:1, 5:1, 10:1, and 20:1.[9]

      • pH: Screen a range of pH values (e.g., 6.5, 7.0, 7.5, 8.0). For amine-reactive PEGylation, a pH range of 7-8.5 is common.[7]

      • Temperature: Test different temperatures, such as 4°C and room temperature.[2]

  • Reaction Incubation:

    • Initiate the reactions by adding the DNP-PEG reagent.

    • Incubate for a defined period (e.g., 1-2 hours), protecting from light if reagents are light-sensitive.

  • Analysis:

    • After incubation, analyze each reaction for aggregation using a suitable method like SEC or DLS.[5][9]

    • Visually inspect for any precipitation or turbidity.

    G cluster_0 Parameter Screening cluster_1 Analysis cluster_2 Outcome p1 Vary Protein Concentration (0.5, 1, 2, 5 mg/mL) a1 SEC Analysis p1->a1 a2 DLS Analysis p1->a2 a3 Visual Inspection p1->a3 p2 Vary PEG:Protein Molar Ratio (1:1, 5:1, 10:1, 20:1) p2->a1 p2->a2 p2->a3 p3 Vary pH (6.5, 7.0, 7.5, 8.0) p3->a1 p3->a2 p3->a3 p4 Vary Temperature (4°C, Room Temp) p4->a1 p4->a2 p4->a3 o1 Optimized Conditions (Minimal Aggregation) a1->o1 a2->o1 a3->o1

    Caption: Workflow for screening PEGylation reaction parameters.

Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines the general steps for quantifying soluble aggregates using SEC.[3]

  • System Equilibration: Equilibrate the SEC column with a suitable mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter the DNP-PEGylated protein sample through a low-protein-binding 0.1 or 0.22 µm filter to remove any large, insoluble aggregates.

  • Injection: Inject a defined volume of the filtered sample onto the column.

  • Data Acquisition: Monitor the elution profile by measuring absorbance at 280 nm.

  • Data Analysis:

    • Identify and integrate the peak areas corresponding to the monomer, dimer, and any HMW species.

    • Calculate the percentage of each species relative to the total peak area to quantify the extent of aggregation.

References

DNP-PEG2-acid solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting solubility issues encountered with DNP-PEG2-acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is a bifunctional linker molecule used in bioconjugation and drug development.[1][2] It is composed of three key parts:

  • DNP (Dinitrophenyl) group: A well-known hapten used for immunological detection and as a molecular handle.[3]

  • PEG2 (Polyethylene Glycol) spacer: A short, two-unit polyethylene glycol chain that increases the molecule's overall hydrophilicity and water solubility.[4][5][6]

  • Carboxylic Acid (-acid): A terminal functional group that can be activated to form stable amide bonds with primary amines (e.g., lysine residues on proteins).[6][7]

Q2: Why am I having difficulty dissolving this compound directly in my aqueous buffer?

The solubility of this compound is governed by its different chemical moieties. While the PEG spacer enhances water solubility, the DNP group is substantially more hydrophobic and has limited solubility in water.[8][9][10] Most critically, the terminal carboxylic acid has pH-dependent solubility.[11] In acidic or neutral buffers (pH < 7), the carboxylic acid remains protonated (-COOH), making it less polar and significantly less soluble in water.[12][13] This often leads to precipitation or incomplete dissolution when the compound is added directly to common buffers like PBS at pH 7.4.

Q3: What is the recommended method for preparing an aqueous solution of this compound?

The standard and highly recommended procedure is to first create a concentrated stock solution in a water-miscible, anhydrous organic solvent.[3][14] High-purity dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are the most common choices.[15][16] This organic stock solution is then carefully diluted into the final aqueous buffer to achieve the desired working concentration. This two-step process avoids many of the solubility challenges seen with direct dissolution.[17]

Q4: How does the pH of my aqueous buffer affect the solubility of this compound?

The pH of the buffer is a critical factor.[18] Carboxylic acids become significantly more soluble in basic (alkaline) solutions (pH > 8) because they are deprotonated to form the more polar and water-soluble carboxylate salt (-COO⁻).[11][12][13] Therefore, increasing the pH of your aqueous buffer can improve the solubility of this compound, but this must be balanced with the stability requirements of your target molecules (e.g., proteins).

Data Summary: Solubility Properties

The solubility of this compound is a function of the solvent and pH. While exact quantitative values depend on concentration and temperature, the following table summarizes its general behavior.

Solvent / BufferExpected SolubilityRationale & Remarks
Anhydrous DMSO, DMF HighRecommended for preparing concentrated stock solutions. The organic nature readily dissolves the DNP group.[3][15]
Ethanol, Acetonitrile Moderate to HighCan be used as alternative organic solvents.[10][19]
Water (unbuffered) Very LowThe hydrophobic DNP group and protonated carboxylic acid limit solubility.[9][10][13]
Aqueous Buffer (pH 4.0 - 6.5) Very Low / InsolubleThe carboxylic acid is protonated (-COOH), reducing water solubility significantly.[12][20]
Aqueous Buffer (pH 7.0 - 7.5) Low to ModerateSolubility is limited and highly dependent on concentration. This is a common source of precipitation.[17][18]
Aqueous Buffer (pH 8.0 - 9.0) Moderate to HighThe carboxylic acid is deprotonated (-COO⁻), increasing polarity and improving solubility.[11][12]

Experimental Protocols

Recommended Protocol for Preparing this compound Solutions

This protocol details the recommended two-step method for solubilizing this compound for use in experiments such as bioconjugation.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO or DMF

  • Target aqueous buffer (e.g., PBS, HEPES, Borate)

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

Part 1: Preparing a Concentrated Stock Solution (e.g., 10-50 mM in DMSO)

  • Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid, which can compromise the compound's stability.

  • Weigh: Weigh the desired amount of this compound in a suitable microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO or DMF to achieve the target stock concentration.

  • Dissolve: Vortex the tube for 1-2 minutes. If dissolution is slow, briefly sonicate the tube in a water bath for 5-10 minutes.[21][22] Visually inspect to ensure all solid material has dissolved and the solution is clear.

  • Storage: Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Part 2: Preparing the Final Working Solution

  • Prepare Buffer: Place the desired final volume of your aqueous buffer in a tube.

  • Stir Buffer: Begin stirring the buffer at a moderate speed to create a small vortex.

  • Dilute Dropwise: Slowly add the required volume of the organic stock solution dropwise directly into the stirring buffer.[17] Adding the stock solution slowly to a vortexing solution prevents localized high concentrations that can cause immediate precipitation.[17]

  • Mix: Continue stirring for another 5 minutes to ensure the solution is homogeneous.

  • Use Immediately: Use the freshly prepared working solution without delay, as the compound may have limited stability in aqueous environments over long periods.

Troubleshooting Guide & Visualizations

Use the following guides to diagnose and resolve common issues.

Workflow for Solubilizing this compound

The following diagram outlines the standard procedure for preparing an aqueous working solution of this compound.

G cluster_prep Part 1: Stock Solution Preparation cluster_working Part 2: Working Solution Preparation s1 Equilibrate solid This compound to RT s2 Add anhydrous DMSO/DMF to achieve target concentration s1->s2 s3 Vortex / Sonicate until fully dissolved s2->s3 s4 Store stock at -20°C s3->s4 w1 Place aqueous buffer in a tube s4->w1 Use thawed stock w2 Stir buffer to create a vortex w1->w2 w3 Add stock solution dropwise into vortex w2->w3 w4 Use freshly prepared solution immediately w3->w4

Recommended workflow for this compound dissolution.
Troubleshooting Solubility Issues

If you encounter a cloudy solution or visible precipitate, follow this decision tree to identify and solve the problem.

G start Problem: Solution is cloudy or has precipitate q1 Is the final concentration too high? start->q1 a1_yes Action: Decrease the final concentration and repeat dilution. q1->a1_yes Yes q2 Was the stock added too quickly? q1->q2 No a1_no No a2_yes Action: Prepare again, adding stock dropwise to a vigorously stirring buffer. q2->a2_yes Yes q3 Is the buffer pH ≤ 7.5? q2->q3 No a2_no No a3_yes Action: Increase buffer pH to 8.0-8.5 (if compatible with experiment) to deprotonate the acid. q3->a3_yes Yes end_node Action: Try gentle warming (30-40°C) or add a small amount of organic co-solvent (e.g., <5% DMSO). q3->end_node No a3_no No

Decision tree for troubleshooting precipitation.
Application: Amide Coupling Chemistry

This compound is primarily used to label molecules containing primary amines via amide bond formation. This is typically achieved using carbodiimide chemistry with EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).

G peg DNP-PEG2-COOH DNP-PEG2-C(=O)OH intermediate O-acylisourea intermediate Highly Unstable peg->intermediate Step 1: Activation (pH 4.5-6.0) edc {EDC | Carbodiimide} edc->intermediate activated_peg DNP-PEG2-NHS Ester Amine-Reactive intermediate->activated_peg Step 2: Stabilization nhs {NHS / Sulfo-NHS} nhs->activated_peg conjugate Final Conjugate DNP-PEG2-C(=O)NH-Protein activated_peg->conjugate Step 3: Conjugation (pH 7.2-8.5) protein Target Molecule Protein-NH₂ protein->conjugate

Mechanism of EDC/NHS coupling with this compound.

References

Technical Support Center: DNP-PEG2-Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing DNP-PEG2-acid conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a molecule used in bioconjugation. It consists of three parts: a Dinitrophenyl (DNP) group, a short Polyethylene Glycol (PEG) spacer, and a carboxylic acid group. The DNP group acts as a hapten for immunological detection. The PEG spacer increases the molecule's solubility in water-based solutions. The carboxylic acid is the reactive end that, when activated, can form a stable amide bond with primary amines (like those found on lysine residues of proteins).

Q2: What is the primary chemical reaction for conjugating this compound to a protein?

The most common method for conjugating this compound to a protein is through carbodiimide chemistry, typically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This process involves two main steps:

  • Activation: EDC activates the carboxylic acid on the this compound, forming a highly reactive but unstable O-acylisourea intermediate.

  • NHS Ester Formation and Amine Coupling: NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule (e.g., a protein) to form a stable amide bond.

Q3: What are the most common side reactions during this compound conjugation?

The most common side reactions are associated with the EDC/NHS activation chemistry and the stability of the resulting NHS ester. These include:

  • Hydrolysis of the NHS ester: This is the primary competing reaction where the activated NHS ester reacts with water, converting the carboxylic acid back to its original, unreactive form. This reduces the conjugation efficiency.

  • Formation of N-acylisourea: In the absence of NHS, the O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylisourea byproduct.

  • Intra- and intermolecular crosslinking of proteins: If the protein itself has exposed carboxylic acid groups, EDC can activate them, leading to unwanted protein-protein crosslinking.

Troubleshooting Guides

Issue 1: Low or No Conjugation Yield

This is the most frequent issue encountered during this compound conjugation. The following table outlines potential causes and their solutions.

Potential Cause Recommended Solution
Hydrolysis of Activated this compound Perform the reaction promptly after activating the this compound. Control the pH of the reaction; hydrolysis of the NHS ester is significantly faster at higher pH.
Inactive EDC or NHS Reagents Use fresh, high-quality EDC and NHS. These reagents are moisture-sensitive and should be stored in a desiccator at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation.
Suboptimal pH Use a two-step pH process for optimal results. Activate the this compound at a slightly acidic pH (4.5-6.0) using a buffer like MES. Then, for the conjugation to the amine-containing molecule, raise the pH to 7.2-8.5 with a buffer like PBS.
Presence of Competing Nucleophiles Ensure your buffers are free of primary amines (e.g., Tris, glycine) and other nucleophiles that can react with the activated this compound.
Insufficient Molar Ratio of Reagents Increase the molar excess of this compound and the activating reagents (EDC/NHS) relative to the amount of your target molecule. A 10-20 fold molar excess of the activated PEG reagent is a common starting point.
Issue 2: Protein Aggregation or Precipitation During/After Conjugation
Potential Cause Recommended Solution
High Degree of DNP-PEGylation The DNP group is hydrophobic. A high degree of conjugation can increase the overall hydrophobicity of the protein, leading to aggregation. Reduce the molar excess of the this compound in the reaction.
Inappropriate Buffer Conditions The buffer composition, pH, or ionic strength may not be optimal for your specific protein's stability. Perform a buffer exchange to a more suitable buffer before conjugation.
High Protein Concentration High protein concentrations can increase the likelihood of aggregation. Try performing the conjugation at a lower protein concentration.

Quantitative Data Summary

The efficiency of the this compound conjugation is a balance between the desired reaction with the amine (aminolysis) and the competing side reaction with water (hydrolysis). The rate of hydrolysis of the activated NHS ester is highly dependent on the pH of the solution.

pHHalf-life of PEG-NHS EsterImplication for Conjugation
7.04-5 hoursSlower reaction, but more time for conjugation before significant hydrolysis.
7.4> 120 minutes[1][2]A good compromise between reaction rate and stability.
8.0~1 hour[3]Faster reaction, but increased rate of hydrolysis.
8.6~10 minutes[3]Very rapid reaction, but the majority of the activated ester will hydrolyze quickly.
9.0< 9 minutes[1][2]Extremely fast reaction, but very short window for conjugation before complete hydrolysis.

Experimental Protocols

Protocol 1: Two-Step Aqueous Conjugation of this compound to a Protein

This protocol is a general guideline and may require optimization for your specific protein and application.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column for purification

Procedure:

  • Protein Preparation:

    • Ensure your protein is in an amine-free buffer at a concentration of 2-10 mg/mL. If necessary, perform a buffer exchange into the Coupling Buffer.

  • Activation of this compound:

    • Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in the Activation Buffer.

    • Dissolve this compound in the Activation Buffer.

    • Add a 10-20 fold molar excess of EDC and Sulfo-NHS to the this compound solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to Protein:

    • Immediately add the activated this compound solution to your protein solution in the Coupling Buffer. A 10-20 fold molar excess of the activated PEG reagent over the protein is a common starting point.

    • Ensure the final pH of the reaction mixture is between 7.2 and 7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted activated this compound.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_purification Purification & Analysis Protein_in_Buffer Protein in Amine-Free Buffer Coupling Coupling to Protein (pH 7.2-7.5) Protein_in_Buffer->Coupling DNP_PEG_Acid This compound Activation Activation (pH 6.0) DNP_PEG_Acid->Activation Activation_Reagents EDC + Sulfo-NHS (Freshly Prepared) Activation_Reagents->Activation Activation->Coupling Quenching Quenching (Tris Buffer) Coupling->Quenching Purification Purification (Desalting Column) Quenching->Purification Final_Product Purified DNP-PEG-Protein Conjugate Purification->Final_Product

Caption: Experimental workflow for this compound conjugation to a protein.

reaction_pathways DNP_PEG_COOH DNP-PEG2-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) DNP_PEG_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester DNP-PEG2-NHS Ester (Amine-Reactive) O_Acylisourea->NHS_Ester + NHS N_Acylisourea N-Acylisourea (Inactive Byproduct) O_Acylisourea->N_Acylisourea Rearrangement NHS NHS NHS_Ester->DNP_PEG_COOH Hydrolysis (H2O) Conjugate DNP-PEG-Protein Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH2 Protein_NH2 Protein-NH2 Hydrolysis Hydrolysis (H2O)

Caption: Reaction pathways in this compound conjugation.

troubleshooting_logic Start Low Conjugation Yield? Check_Reagents Are EDC/NHS reagents fresh and handled properly? Start->Check_Reagents Yes Check_pH Is the pH optimal for activation and coupling? Check_Reagents->Check_pH Yes Use_Fresh_Reagents Use fresh reagents. Check_Reagents->Use_Fresh_Reagents No Check_Buffers Are buffers free of competing amines? Check_pH->Check_Buffers Yes Optimize_pH Optimize pH for each step. Check_pH->Optimize_pH No Buffer_Exchange Perform buffer exchange. Check_Buffers->Buffer_Exchange No

Caption: Troubleshooting logic for low conjugation yield.

References

DNP-PEG2-acid stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DNP-PEG2-acid. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of this compound. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound upon receipt?

A: For optimal stability, this compound should be stored under specific conditions depending on the intended duration of storage. It is recommended to adhere to the following guidelines:

Storage TypeTemperatureDurationConditions
Short-term0 - 4°CDays to weeksDry, dark place
Long-term-20°CMonths to yearsDry, dark place
Stock Solutions0 - 4°C or -20°CDays to monthsIn a suitable solvent like DMSO

Note: The shelf life of this compound is greater than three years if stored properly in its solid form.[1]

Q2: Is this compound stable at room temperature?

A: this compound is considered stable enough for a few weeks during standard shipping at ambient temperatures.[1] However, for long-term storage, it is crucial to follow the recommended refrigerated or frozen conditions to prevent potential degradation.

Q3: What solvents are suitable for dissolving this compound?

A: this compound is soluble in dimethyl sulfoxide (DMSO).[1] When preparing stock solutions, ensure the solvent is anhydrous to minimize hydrolysis of the compound.

Q4: How does the PEG linker in this compound affect its properties?

A: The polyethylene glycol (PEG) linker in this compound serves several important functions. It increases the hydrophilicity and water solubility of the molecule.[2] Furthermore, PEGylation can enhance the stability of the conjugated molecule and reduce its immunogenicity.[3]

Q5: What is the role of the DNP group in this compound?

A: The dinitrophenyl (DNP) group is a hapten, a small molecule that can elicit an immune response when attached to a larger carrier molecule. It is often used as an affinity tag in various biological applications.[4]

Q6: How can I use the carboxylic acid group on this compound?

A: The terminal carboxylic acid can be reacted with primary amines in the presence of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds.[2] This allows for the conjugation of this compound to proteins, peptides, or other molecules.

Troubleshooting Guides

Issue 1: Unexpected Degradation of this compound in Solution

If you observe a loss of activity or the appearance of impurities in your this compound solution, consider the following potential causes and solutions.

Potential Causes:

  • Hydrolysis: The presence of water in your solvent can lead to the hydrolysis of the compound, particularly if the solution is stored for an extended period.

  • pH Instability: Extreme pH conditions can affect the stability of the DNP group and the PEG linker.

  • Light Exposure: Dinitrophenyl compounds can be sensitive to light, which may lead to photodegradation.

  • Repeated Freeze-Thaw Cycles: Subjecting stock solutions to multiple freeze-thaw cycles can accelerate degradation.

Troubleshooting Steps:

Caption: Troubleshooting workflow for this compound degradation.

Issue 2: Low Conjugation Efficiency

If you are experiencing low yields when conjugating this compound to another molecule via its carboxylic acid group, refer to the following guide.

Potential Causes:

  • Inactive Reagents: The coupling agents (e.g., EDC, NHS) may have lost activity due to improper storage or handling.

  • Suboptimal pH: The pH of the reaction buffer can significantly impact the efficiency of the conjugation reaction.

  • Presence of Nucleophiles: Other nucleophilic molecules in your reaction mixture can compete with the desired amine for reaction with the activated carboxylic acid.

  • Steric Hindrance: The structure of the molecule you are conjugating to may sterically hinder the reaction.

Troubleshooting Steps:

ProblemPossible CauseRecommended Solution
Low or No Conjugation Inactive coupling reagents (EDC/NHS).Use fresh, high-quality EDC and NHS. Store them under desiccated conditions.
Suboptimal reaction pH.For EDC/NHS chemistry, maintain a pH of 7.2-8.0 for the reaction with the amine.
Presence of competing nucleophiles in the buffer (e.g., Tris, glycine).Use a non-nucleophilic buffer such as PBS or HEPES.
Inconsistent Conjugation Results Variation in reaction conditions (temperature, time).Standardize all reaction parameters, including temperature and incubation time.
Inaccurate quantification of reactants.Precisely measure the concentrations of this compound and the molecule to be conjugated.

Experimental Protocols

General Protocol for Stability Testing of this compound in Solution

This protocol provides a general framework for assessing the stability of this compound under your specific experimental conditions. It is recommended to adapt this protocol to your specific needs.

Objective: To determine the stability of this compound in a specific buffer at a given temperature over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer of interest (e.g., PBS, pH 7.4)

  • High-performance liquid chromatography (HPLC) system with a UV detector

  • Temperature-controlled incubator or water bath

Procedure:

  • Prepare a Stock Solution: Dissolve a known amount of this compound in anhydrous DMSO to create a concentrated stock solution.

  • Prepare Test Solutions: Dilute the stock solution with the buffer of interest to the final desired concentration.

  • Initial Analysis (T=0): Immediately analyze an aliquot of the test solution by HPLC to determine the initial purity and concentration. Use a suitable column and mobile phase to achieve good separation. The DNP group has a characteristic UV absorbance that can be used for detection.

  • Incubation: Store the remaining test solution at the desired temperature in the dark.

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14 days), withdraw an aliquot of the test solution and analyze it by HPLC.

  • Data Analysis: Compare the peak area of the intact this compound at each time point to the initial peak area to determine the percentage of degradation over time.

G cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare Stock Solution (this compound in DMSO) prep_test Prepare Test Solution (Dilute in Buffer) prep_stock->prep_test initial_analysis Initial Analysis (T=0) by HPLC prep_test->initial_analysis incubation Incubate at Desired Temperature initial_analysis->incubation time_point_analysis Time-Point Analysis by HPLC incubation->time_point_analysis time_point_analysis->incubation Repeat at intervals data_analysis Calculate Degradation time_point_analysis->data_analysis

Caption: Workflow for stability testing of this compound.

References

Navigating pH in DNP-PEG2-acid Conjugations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful conjugation of molecules is paramount. The use of DNP-PEG2-acid as a linker in bioconjugation relies on the robust and well-understood chemistry of N-hydroxysuccinimide (NHS) esters. However, the efficiency of these reactions is critically dependent on maintaining optimal pH. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the nuances of your this compound conjugation reactions and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind conjugating this compound to a primary amine?

A1: this compound possesses a terminal carboxylic acid group. To make it reactive with primary amines (like the lysine residues on a protein), it must first be activated. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). EDC activates the carboxylic acid, which then reacts with NHS to form a more stable, amine-reactive NHS ester. This activated DNP-PEG2-NHS ester can then efficiently react with a primary amine to form a stable amide bond, covalently linking the DNP-PEG2 moiety to your molecule of interest.[1]

Q2: What is the optimal pH for conjugating an activated DNP-PEG2-NHS ester to a primary amine?

A2: The optimal pH for the reaction between an NHS ester and a primary amine is a compromise between two competing factors: amine reactivity and NHS ester stability. The recommended pH range is typically between 7.2 and 8.5.[2][3] Many protocols suggest an optimal pH of 8.3-8.5 to maximize the reaction rate.[3][4][5][6] At this pH, a sufficient proportion of the primary amines are deprotonated and nucleophilic, while the rate of hydrolysis of the NHS ester remains manageable.[3]

Q3: How does pH affect the stability of the activated DNP-PEG2-NHS ester?

A3: The stability of the NHS ester is highly pH-dependent. The primary competing reaction is hydrolysis, where the NHS ester reacts with water to regenerate the original, non-reactive carboxylic acid. The rate of this hydrolysis reaction increases significantly with increasing pH.[4][7] For example, the half-life of a typical NHS ester can be several hours at pH 7.0 but drops to mere minutes at pH 8.6.[2][8] Therefore, working in a highly basic environment will lead to a significant loss of your activated reagent and a lower conjugation yield.

Q4: What happens if the pH is too low during the amine coupling step?

A4: If the pH is too low (e.g., below 7.0), the majority of primary amines on your target molecule will be in their protonated form (-NH3+). This protonated form is not nucleophilic and will not react with the NHS ester, leading to a very low or no conjugation yield.[4][5][6]

Q5: Which buffers should I use for the conjugation reaction?

A5: It is critical to use a buffer that does not contain primary amines, as these will compete with your target molecule for the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), borate buffer, carbonate/bicarbonate buffer, and HEPES buffer within the optimal pH range.[9] Buffers to avoid include Tris and glycine.[2][4]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Yield Incorrect pH of Coupling Buffer: The pH is too low, leaving amines protonated, or too high, causing rapid hydrolysis of the NHS ester.Verify the pH of your coupling buffer is within the optimal range of 7.2-8.5. A pH of 8.3 is often a good starting point.[3][4][5][6]
Hydrolysis of Activated Ester: The DNP-PEG2-NHS ester was exposed to the aqueous buffer for too long before the addition of the amine-containing molecule.Use the activated DNP-PEG2-NHS ester immediately after its preparation. Minimize the time between the activation and coupling steps.
Use of Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are competing with the target molecule.Perform a buffer exchange for your protein or molecule of interest into an amine-free buffer like PBS or Borate buffer before starting the conjugation.[9]
Inactive Reagents: The EDC or NHS used for the activation step were hydrolyzed due to improper storage.Use fresh, high-quality EDC and NHS. Ensure they are stored in a desiccated environment. Allow reagents to equilibrate to room temperature before opening to prevent moisture condensation.
Protein Aggregation/Precipitation Protein Instability at Reaction pH: The slightly alkaline conditions required for the coupling reaction are causing your protein to become unstable and aggregate.Screen different amine-free buffers within the 7.2-8.5 pH range to find one that maintains protein stability. Consider performing the reaction at a lower temperature (e.g., 4°C) for a longer duration.[3]
Inconsistent Results Variability in Reagent Preparation: Inconsistent concentrations or age of stock solutions of activated this compound.Always prepare fresh solutions of the activated DNP-PEG2-NHS ester for each experiment. Do not store it in aqueous solutions.
pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which can cause the pH of the reaction mixture to decrease, especially in poorly buffered solutions.Use a buffer with sufficient buffering capacity (e.g., 0.1 M). For large-scale reactions, it may be necessary to monitor and adjust the pH during the incubation period.[5]

Data Presentation

The efficiency of the this compound conjugation is a balance between the rate of the desired amidation reaction and the rate of the competing hydrolysis of the activated NHS ester. The following tables summarize the effect of pH on these factors.

Table 1: Effect of pH on NHS Ester Stability and Expected Conjugation Efficiency

pHHalf-life of NHS EsterRelative Conjugation EfficiencyNotes
6.5Very LongLowAmine groups are significantly protonated, reducing their reactivity.[4]
7.4~4-5 hours (at 0°C)ModerateA good starting point that balances amine reactivity and NHS ester stability.[4][8]
8.3 - 8.5ShorterHigh / OptimalConsidered the optimal range for maximizing the reaction between the deprotonated amine and the NHS ester.[3][4][5][6]
> 9.0Very Short (~10 min at pH 8.6)DecreasingThe rate of NHS ester hydrolysis increases significantly, reducing the amount of active reagent available for conjugation.[2][4][8]

Table 2: Amide Yield vs. pH for a Model NHS Ester Conjugation

pHAmidation Half-life (t₁/₂)Hydrolysis Half-life (t₁/₂)Amide Yield
8.080 minutes210 minutes80-85%[7]
8.520 minutes180 minutes80-85%[7]
9.010 minutes60 minutes70-75%[7]
Data derived from a study on a porphyrin-NHS ester and is representative of the general trend.

Experimental Protocols

This section provides a detailed two-step methodology for the conjugation of this compound to a primary amine-containing molecule (e.g., a protein).

Materials:

  • This compound

  • Amine-containing molecule (e.g., protein)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

  • pH Adjustment Buffer: 0.5 M Sodium Bicarbonate, pH 9.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column for purification

Procedure:

Step 1: Activation of this compound to DNP-PEG2-NHS Ester

  • Reagent Preparation: Allow this compound, EDC, and Sulfo-NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve this compound: Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Prepare Activation Reagents: Immediately before use, prepare fresh stock solutions of EDC and Sulfo-NHS in the Activation Buffer (0.1 M MES, pH 6.0).

  • Activation Reaction: In a microcentrifuge tube, combine the this compound with a 2- to 5-fold molar excess of both EDC and Sulfo-NHS in Activation Buffer.

  • Incubation: Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing. This will form the DNP-PEG2-NHS ester.

Step 2: Conjugation of Activated DNP-PEG2-NHS Ester to the Amine-Containing Molecule

  • Prepare Target Molecule: Ensure your amine-containing molecule is in the Coupling Buffer (PBS, pH 7.4) at a concentration of 1-10 mg/mL. If the storage buffer contains primary amines, a buffer exchange must be performed.

  • pH Adjustment: Adjust the pH of the target molecule solution to 8.3 by adding a small volume of the pH Adjustment Buffer. Verify the final pH.

  • Conjugation: Immediately add the freshly prepared DNP-PEG2-NHS ester solution from Step 1 to your pH-adjusted target molecule solution. A 10- to 20-fold molar excess of the activated this compound over the amine-containing molecule is a common starting point.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.

  • Purification: Remove excess, unreacted this compound and other byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Visualizations

Reaction_Mechanism cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.2-8.5) cluster_hydrolysis Competing Reaction DNP_PEG_Acid This compound (R-COOH) Activated_Ester DNP-PEG2-NHS Ester (Amine-Reactive) DNP_PEG_Acid->Activated_Ester Activation EDC_NHS EDC / Sulfo-NHS Protein_Amine Protein-NH2 Water H2O Conjugate DNP-PEG2-Protein (Stable Amide Bond) Protein_Amine->Conjugate Aminolysis (Desired Reaction) Hydrolyzed_Product Hydrolyzed this compound (Inactive) Water->Hydrolyzed_Product Hydrolysis (Increases with pH)

Caption: Reaction mechanism for the two-step this compound conjugation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis A Prepare Buffers (Activation & Coupling) C Activate this compound with EDC/NHS (pH 6.0) A->C B Prepare Amine-Molecule in Coupling Buffer D Adjust pH of Amine-Molecule to 8.3 B->D E Add Activated PEG to Amine Incubate 1-2h RT C->E D->E F Quench Reaction (e.g., Tris Buffer) E->F G Purify Conjugate (e.g., Desalting Column) F->G H Characterize Conjugate G->H

Caption: General experimental workflow for this compound conjugation.

Troubleshooting_Workflow start Low Conjugation Yield? ph_check Is Coupling pH 7.2 - 8.5? start->ph_check buffer_check Using Amine-Free Buffer? ph_check->buffer_check Yes ph_adjust Adjust pH ph_check->ph_adjust No reagent_check Reagents Freshly Prepared? buffer_check->reagent_check Yes buffer_exchange Buffer Exchange (e.g., PBS, Borate) buffer_check->buffer_exchange No prepare_fresh Use Fresh EDC/NHS and Activated PEG reagent_check->prepare_fresh No success Re-run Experiment reagent_check->success Yes ph_adjust->success buffer_exchange->success prepare_fresh->success

Caption: Troubleshooting workflow for low conjugation yield.

References

Technical Support Center: Molar Ratio Optimization for DNP-PEG2-acid Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for researchers, scientists, and drug development professionals working with DNP-PEG2-acid and related linkers.

Frequently Asked Questions (FAQs)

Q1: What is the critical difference between this compound and DNP-PEG2-NHS ester?

This is a crucial point of clarification. The reactivity of these two molecules is entirely different.

  • This compound: Contains a terminal carboxylic acid group.[1][2][3] This group is not directly reactive with amines on a protein. It must first be activated using a carbodiimide reagent (like EDC) and an additive (like N-hydroxysuccinimide or Sulfo-NHS) to create an amine-reactive NHS ester in situ.[1] This is a two-step conjugation reaction.

  • DNP-PEG2-NHS ester: This molecule is already activated.[] The N-hydroxysuccinimide (NHS) ester group is directly reactive with primary amines (e.g., lysine residues on a protein) and does not require a separate activation step.[]

Understanding which reagent you have is the first step to a successful experiment. This guide will cover protocols for both scenarios.

Q2: How does the amine-labeling chemistry work?

The goal is to form a stable amide bond between the DNP-PEG2 linker and a primary amine on your target molecule.

  • For this compound (Two-Step):

    • Activation: A carbodiimide (EDC) activates the carboxylic acid. This intermediate is unstable in aqueous solutions.

    • Stabilization & Reaction: N-hydroxysuccinimide (NHS) or its water-soluble version (Sulfo-NHS) is added with EDC to form a more stable NHS ester intermediate. This intermediate then reacts with a primary amine on the protein to form a stable amide bond, releasing NHS as a byproduct.[5] The activation step is most efficient at a slightly acidic pH (4.7-6), while the reaction with the amine is best at a slightly basic pH (7.2-8.5).[6]

  • For DNP-PEG2-NHS ester (One-Step): The primary amine on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This directly forms a stable amide bond and releases N-hydroxysuccinimide (NHS).[5] This reaction is highly pH-dependent and works optimally at a pH of 7.2-8.5.[7]

Q3: Which buffer should I use for the labeling reaction?

Buffer composition is critical. You must use an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with your protein for reaction with the NHS ester, drastically reducing or completely inhibiting your labeling efficiency.[6][7][8]

Buffer Compatibility for Amine Labeling
Recommended Buffers PBS (Phosphate-Buffered Saline), Bicarbonate/Carbonate, Borate, HEPES
Incompatible Buffers Tris, Glycine, Ammonium salts

Q4: How do I choose the optimal molar ratio of linker to protein?

The ideal molar ratio is empirical and must be determined for each specific protein and application.[9] A common starting point for labeling antibodies and other proteins is a 5-fold to 20-fold molar excess of the labeling reagent over the protein.[7] For many proteins, an 8-fold molar excess is a good starting point for achieving single labeling (mono-labeling).[10][11] Over-labeling can lead to protein precipitation or loss of biological activity, while under-labeling results in a poor signal in downstream applications.[9][12] It is highly recommended to perform a titration experiment with varying molar ratios (e.g., 5:1, 10:1, 20:1, 40:1) to find the optimal condition.[13]

Recommended Starting Molar Ratios (Reagent:Protein)
For Mono-labeling (General) 5:1 to 10:1
For Polyclonal Antibodies (IgG) 10:1 to 20:1
For Peptides or Dilute Proteins (<2 mg/mL) 20:1 to 40:1
Initial Optimization Range 5:1, 10:1, 20:1, 40:1
Troubleshooting Guide

Q: My labeling efficiency is low or zero. What went wrong?

This is the most common issue and can be caused by several factors. Use the decision tree below to diagnose the problem.

G cluster_legend Legend start Low Labeling Efficiency buffer_check Did you use an amine-free buffer (e.g., PBS, Borate)? start->buffer_check reagent_check Is the labeling reagent active? buffer_check->reagent_check Yes sol_buffer Solution: Buffer exchange protein into PBS or Borate buffer. Tris and Glycine inhibit the reaction. buffer_check->sol_buffer No ph_check Was the reaction pH in the optimal range (pH 7.2-8.5)? reagent_check->ph_check Yes sol_reagent Solution: Use fresh EDC/NHS. Prepare NHS ester stock solution in anhydrous DMSO/DMF immediately before use. reagent_check->sol_reagent No ratio_check Was the molar ratio sufficiently high? ph_check->ratio_check Yes sol_ph Solution: Adjust buffer pH to 8.3-8.5 for optimal reaction with lysines. ph_check->sol_ph No sol_ratio Solution: Increase molar ratio (Reagent:Protein). For dilute proteins, use a higher excess. ratio_check->sol_ratio No Problem Problem Question Question Solution Solution

Caption: Troubleshooting decision tree for low labeling efficiency.

Q: My protein precipitated during the reaction. How can I prevent this?

Protein precipitation is typically caused by either over-labeling or the concentration of the organic solvent used to dissolve the linker.[8][12]

  • Cause 1: Over-labeling. The DNP group is hydrophobic. Attaching too many DNP-PEG linkers can reduce the solubility of your protein.

    • Solution: Decrease the molar excess of the DNP-PEG linker in the reaction. Perform a titration to find the highest ratio that maintains protein solubility.[12]

  • Cause 2: Organic Solvent. NHS esters are often dissolved in anhydrous DMSO or DMF.[7] Adding too large a volume of this stock solution to your aqueous protein solution can cause precipitation.

    • Solution: Keep the final concentration of DMSO or DMF below 10% (v/v).[8] Add the linker stock solution slowly to the protein solution while gently vortexing to avoid localized high concentrations.[8]

Q: My labeled antibody/protein lost its biological activity. What should I do?

This often occurs when the labeling reaction modifies primary amines (lysine residues) that are critical for the protein's function, such as those in an antibody's antigen-binding site.[12]

  • Solution 1: Reduce Degree of Labeling. The most direct solution is to lower the molar ratio of the labeling reagent to the protein. This reduces the average number of labels per protein molecule, decreasing the probability of modifying a critical residue.[12]

  • Solution 2: Modify Reaction pH. You can favor labeling of the N-terminal amine over lysine residues by performing the reaction at a more neutral pH (e.g., pH 7.0-7.5). The N-terminal alpha-amine has a lower pKa than the epsilon-amine of lysine, making it more reactive at a lower pH.[14]

Q: How do I remove the unreacted DNP-PEG linker after the reaction?

Complete removal of the free, unreacted linker is essential for accurate downstream analysis.[15][16]

  • Solution: Size-exclusion chromatography (e.g., a desalting column like Sephadex G-25) is the most common and effective method.[13][17] Dialysis or ultrafiltration spin columns with an appropriate molecular weight cut-off (MWCO) can also be used.[16]

Experimental Protocols
Protocol 1: Two-Step Labeling Using this compound with EDC/Sulfo-NHS

This protocol is for when you are starting with this compound, which requires activation.

G cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification & Analysis p1 Prepare Protein in Amine-Free Buffer (e.g., MES, pH 6.0) r1 Step 1: Activation Add this compound, EDC, and Sulfo-NHS to protein solution. Incubate 15-30 min at RT. p1->r1 p2 Prepare fresh EDC and Sulfo-NHS solutions p2->r1 r2 Adjust pH to 7.5-8.5 with Bicarbonate or Borate buffer r1->r2 r3 Step 2: Conjugation Incubate 2 hours at RT or overnight at 4°C r2->r3 c1 Purify Labeled Protein (e.g., Desalting Column) r3->c1 c2 Analyze Degree of Labeling and Protein Concentration c1->c2

Caption: Workflow for two-step labeling with this compound.

Methodology:

  • Protein Preparation: Exchange the protein into an amine-free buffer such as 0.1 M MES, 150 mM NaCl, pH 6.0. Ensure the protein concentration is at least 2 mg/mL.[7]

  • Reagent Preparation: Immediately before use, prepare stock solutions of this compound, EDC, and Sulfo-NHS in an appropriate solvent (e.g., water or anhydrous DMSO).

  • Activation Step:

    • Add this compound to the protein solution at the desired molar excess (e.g., 20-fold).

    • Add EDC and Sulfo-NHS. A common molar ratio is Protein:EDC:Sulfo-NHS of 1:40:40 (assuming a 20-fold excess of the DNP-acid).

    • Incubate for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation Step:

    • Raise the pH of the reaction mixture to 7.5-8.5 by adding a concentrated, amine-free buffer like sodium bicarbonate or borate. This facilitates the reaction with protein amines.

    • Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Purification: Remove unreacted reagents by passing the solution over a desalting column equilibrated in your desired storage buffer (e.g., PBS).[17]

Protocol 2: One-Step Labeling Using DNP-PEG2-NHS Ester

This protocol is for the pre-activated DNP-PEG2-NHS ester reagent.

Methodology:

  • Protein Preparation: Ensure your protein is in an amine-free buffer at a pH of 8.3-8.5 (e.g., 0.1 M sodium bicarbonate).[17] The protein concentration should ideally be 2-10 mg/mL.[7][8] If the protein is in an incompatible buffer like Tris, perform a buffer exchange.[7]

  • NHS Ester Preparation: Allow the vial of DNP-PEG2-NHS ester to warm to room temperature before opening to prevent moisture condensation.[8] Immediately before use, dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[17]

  • Labeling Reaction:

    • Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (e.g., 10-fold).

    • While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7][9] Protect the reaction from light.

  • Quench Reaction (Optional): To stop the reaction, you can add an amine-containing buffer like Tris to a final concentration of 20-50 mM. Incubate for 15 minutes. This will consume any unreacted NHS ester.[8][9]

  • Purification: Purify the labeled protein from the unreacted label and byproducts using a desalting column, dialysis, or other suitable method.[16]

Key Reaction Parameters Summary
ParameterRecommended ConditionRationale & Notes
Molar Ratio (Reagent:Protein) Start with 5:1 to 20:1Highly empirical; must be optimized for each protein.[7]
pH (Amine Reaction) 7.2 - 8.5 (Optimal: 8.3-8.5)Balances amine reactivity and NHS ester hydrolysis.[7][11]
Buffer Amine-free (PBS, Bicarbonate, Borate)Buffers with primary amines (Tris, Glycine) will inhibit the reaction.[7]
Protein Concentration ≥ 2 mg/mLHigher concentration favors the labeling reaction over hydrolysis.[7]
Temperature Room Temp (~25°C) or 4°CLower temperature minimizes hydrolysis but may require longer incubation.[7]
Reaction Time 1 - 4 hours (RT) or Overnight (4°C)Time can be adjusted to control the degree of labeling.[7]
Reagent Solvent Anhydrous DMSO or DMFNHS esters are moisture-sensitive; use dry solvents.[7]

References

Technical Support Center: Post-Conjugation Purification of DNP-PEG2-Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of unreacted DNP-PEG2-acid following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after conjugation?

A1: The removal of unreacted this compound is a critical step for several reasons. Firstly, excess unreacted linker can lead to inaccurate characterization of your final conjugate, affecting calculations of conjugation efficiency and downstream assay results. Secondly, the presence of free this compound can cause non-specific interactions in biological assays. Finally, for therapeutic applications, residual unreacted reagents are considered impurities and must be removed to ensure the safety and efficacy of the drug product.

Q2: What are the most common methods for removing unreacted this compound?

A2: The most effective and widely used methods for removing small molecules like unreacted this compound from larger bioconjugates are based on size differences. The two primary techniques are Size Exclusion Chromatography (SEC) and Dialysis.[1][2] Both methods are gentle and preserve the biological activity of the conjugated protein.[1]

Q3: How do I choose between Size Exclusion Chromatography (SEC) and Dialysis?

A3: The choice between SEC and dialysis depends on several factors, including the scale of your experiment, the desired level of purity, processing time, and available equipment. SEC is generally faster and can provide higher purity in a single run, making it ideal for both small-scale and large-scale purification.[1][3] Dialysis is a simpler method that is well-suited for buffer exchange and removing small molecule impurities, though it is a slower process and may require multiple buffer changes for complete removal.[1][2][4]

Q4: What analytical techniques can be used to confirm the removal of unreacted this compound?

A4: Several analytical methods can be employed to verify the removal of unreacted this compound. High-Performance Liquid Chromatography (HPLC), particularly Size Exclusion (SEC-HPLC) or Reversed-Phase (RP-HPLC), is a powerful technique to separate the conjugate from the small unreacted linker and assess purity.[5][6] UV-Vis spectroscopy can also be useful, as the DNP group has a characteristic absorbance around 360 nm, allowing for the detection of any residual DNP-containing species.[7][8]

Purification Method Comparison

The following table provides a comparative overview of the two primary methods for removing unreacted this compound. The quantitative data presented are typical estimates for the purification of a protein conjugate from a small molecule linker and may vary depending on the specific experimental conditions.

ParameterSize Exclusion Chromatography (SEC)Dialysis
Principle Separation based on the hydrodynamic volume of molecules as they pass through a porous resin. Larger molecules elute first.[1]Passive diffusion of small molecules across a semi-permeable membrane based on a concentration gradient.[1]
Typical Protein Recovery > 95%[1]> 90%[1]
Removal Efficiency Very high; can achieve baseline separation of small molecules from large proteins in a single run.[1]High, but typically requires multiple buffer changes over several hours to overnight for near-complete removal.[1]
Processing Time Fast (typically 30-60 minutes per run).[1]Slow (several hours to overnight).[1]
Sample Dilution Some dilution occurs, but can be minimized.Can result in some sample dilution (usually <50%).
Scalability Easily scalable from laboratory to process scale.Can be cumbersome for very large volumes.
Ease of Use Requires a chromatography system and some expertise.Simple setup and operation.

Experimental Protocols

Method 1: Size Exclusion Chromatography (SEC)

This protocol outlines the general steps for removing unreacted this compound using a desalting column, a common type of SEC column.

Materials:

  • Quenched conjugation reaction mixture

  • SEC desalting column with an appropriate molecular weight cutoff (e.g., for a >30 kDa protein, a column with a 5-10 kDa cutoff is suitable)

  • Equilibration/Elution Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Chromatography system (e.g., FPLC or HPLC) or a syringe for manual operation

  • Fraction collection tubes

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the desired elution buffer. This ensures that the buffer within the column is the same as the one your purified conjugate will be in.

  • Sample Preparation: Centrifuge the quenched reaction mixture to remove any precipitated material.

  • Sample Loading: Apply the clarified reaction mixture to the top of the equilibrated column. For optimal separation, the sample volume should not exceed 30% of the total column volume for desalting applications.

  • Elution: Begin eluting the sample with the equilibration buffer. The larger DNP-PEG2-conjugated molecule will be excluded from the pores of the resin and will travel faster through the column, eluting first in the void volume. The smaller, unreacted this compound will enter the pores and elute later.[2]

  • Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the eluate using a UV detector at 280 nm (for protein) and 360 nm (for the DNP group). The first peak, absorbing at both wavelengths, will contain your purified conjugate. A later peak, absorbing primarily at 360 nm, will be the unreacted this compound.

  • Purity Analysis: Pool the fractions containing the purified conjugate and analyze the purity by HPLC or SDS-PAGE.

Method 2: Dialysis

This protocol provides a general procedure for removing unreacted this compound using dialysis tubing or a dialysis cassette.

Materials:

  • Quenched conjugation reaction mixture

  • Dialysis tubing or cassette with an appropriate molecular weight cutoff (MWCO) (e.g., 3-10 kDa for a >30 kDa protein)

  • Dialysis Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Large beaker or container

  • Magnetic stir plate and stir bar

  • Clamps for dialysis tubing (if applicable)

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or a specific buffer to remove any preservatives.

  • Sample Loading: Load the quenched reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase. Securely seal the tubing with clamps or the cassette according to the manufacturer's protocol.

  • Dialysis Setup: Immerse the sealed dialysis bag or cassette in a large volume of dialysis buffer (at least 200-500 times the sample volume) in a beaker.[4] Place the beaker on a magnetic stir plate and add a stir bar to ensure gentle and continuous stirring of the buffer.

  • Buffer Exchange: Allow the dialysis to proceed for at least 2-4 hours at 4°C or room temperature. For efficient removal of the unreacted this compound, perform at least three buffer changes over a 24-hour period (e.g., change the buffer after 4 hours, then after another 8 hours, and finally let it dialyze overnight).[1]

  • Sample Recovery: After the final buffer change, carefully remove the dialysis bag or cassette from the buffer. Gently remove the purified conjugate from the tubing or cassette using a pipette.

  • Purity Analysis: Analyze the purity of the final conjugate by HPLC or other suitable analytical methods to confirm the removal of unreacted this compound.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Recovery of Conjugate After SEC Non-specific binding to the column matrix: The conjugate may be interacting with the SEC resin.Ensure the ionic strength of the elution buffer is sufficient (e.g., 150 mM NaCl) to minimize ionic interactions.
Sample precipitation on the column: The buffer conditions may not be optimal for the conjugate's solubility.Filter the sample immediately before loading. Consider adding solubilizing agents like arginine to the buffer if precipitation is a persistent issue.
Incomplete Removal of Unreacted this compound by SEC Poor resolution: The column may be overloaded, or the flow rate may be too high.Reduce the sample volume to less than 5% of the column volume for high-resolution separation. Decrease the flow rate to allow for better separation.
Inappropriate column choice: The fractionation range of the column may not be suitable for separating the conjugate from the small linker.Select a column with a smaller pore size (lower molecular weight fractionation range) to better retain the small unreacted this compound.
Low Recovery of Conjugate After Dialysis MWCO of the membrane is too close to the conjugate's molecular weight: Some of the conjugate may be passing through the membrane pores.Use a dialysis membrane with an MWCO that is at least 3-5 times smaller than the molecular weight of your conjugate.
Non-specific binding to the membrane: The conjugate may be adsorbing to the surface of the dialysis membrane.Consider using a dialysis membrane made from a different material (e.g., regenerated cellulose vs. cellulose ester) or one specifically designed for low protein binding.
Incomplete Removal of Unreacted this compound by Dialysis Insufficient buffer changes or dialysis time: The concentration gradient is not sufficient for complete removal.Increase the number of buffer changes to at least 3-4 over a 24-48 hour period. Increase the volume of the dialysis buffer relative to the sample volume.
Slow diffusion: The temperature may be too low, or there is inadequate stirring.Perform dialysis at room temperature if the conjugate is stable. Ensure gentle but constant stirring of the dialysis buffer.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for removing unreacted this compound post-conjugation.

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis start Conjugation of This compound quench Quench Reaction start->quench Incubation sec Size Exclusion Chromatography quench->sec Option 1 dialysis Dialysis quench->dialysis Option 2 hplc HPLC Analysis sec->hplc sds_page SDS-PAGE sec->sds_page dialysis->hplc dialysis->sds_page end_product Purified DNP-Conjugate hplc->end_product sds_page->end_product

Caption: Post-conjugation purification workflow.

References

Validation & Comparative

Characterizing DNP-PEGylated Proteins: A Comparative Guide to Mass Spectrometry and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of dinitrophenyl (DNP)-PEGylated proteins is critical for ensuring product quality, consistency, and efficacy. The conjugation of polyethylene glycol (PEG) enhances pharmacokinetic properties, while the DNP group provides a hapten for immunoassays or targeted delivery. This guide offers an objective comparison of mass spectrometry-based methods against alternative analytical techniques for the comprehensive characterization of these dually modified proteins, supported by detailed experimental protocols and data.

Mass spectrometry (MS) is a powerful tool for the detailed molecular analysis of DNP-PEGylated proteins, providing insights into molecular weight, the degree of PEGylation, and the specific sites of modification.[1] However, the inherent heterogeneity of PEG polymers and the presence of the DNP group present unique analytical challenges.[1] A multi-faceted analytical approach, often combining mass spectrometry with other techniques, is frequently necessary for a comprehensive characterization.[1]

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for the characterization of DNP-PEGylated proteins depends on the specific information required, such as average molecular weight, degree of heterogeneity, or the precise location of the modifications.

Analytical ChallengeMass Spectrometry ApproachAlternative/Complementary Techniques
Determination of Average Molecular Weight and Degree of PEGylation MALDI-TOF MS: Rapidly determines the average molecular weight and the distribution of PEGylated species.[1] ESI-QTOF MS: Offers high resolution and mass accuracy for intact protein analysis, allowing for the resolution of different PEGylation states.[1]Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius, providing an estimation of size and aggregation state.[1] Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of molecules in solution.[1]
Identification of DNP-PEGylation Sites LC-MS/MS (Peptide Mapping): A "bottom-up" approach following proteolytic digestion that identifies the specific amino acid residues modified with the DNP-PEG moiety.[1]Edman Degradation: Can be used to sequence the N-terminus and identify modifications if present at that location.[1]
Quantification of DNP-PEGylation LC-MS/MS with in-source CID: A sensitive and selective method for quantifying PEG-related materials.[1][2] Stable Isotope Labeling (SILAC, iTRAQ): Can be adapted for relative quantification of modification levels between different samples.[1]Enzyme-Linked Immunosorbent Assay (ELISA): Utilizes anti-DNP antibodies for the quantification of DNP-labeled proteins.[1] UV-Vis Spectroscopy: Can estimate the average conjugation ratio by measuring the absorbance of the DNP group (around 360 nm).
Analysis of Heterogeneity Native MS: Analysis of intact protein conjugates under non-denaturing conditions to provide insights into the overall structure and heterogeneity.[1] Ion Exchange Chromatography (IXC) coupled to MS: Separates isoforms based on charge.[1]Capillary Electrophoresis (CE): Offers high-resolution separation of protein isoforms based on their charge-to-size ratio.[1] Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity, which is altered by PEGylation.[1]

Mass Spectrometry Techniques: A Head-to-Head Comparison

Both Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are primary ionization techniques used in the mass spectrometric analysis of PEGylated proteins, each with distinct advantages.

FeatureMALDI-TOF MSESI-MS (coupled with LC)
Primary Application Rapid determination of average molecular weight and degree of PEGylation distribution.[3]Quantitative analysis of different PEGylated species, conformational studies, and identification of modification sites.[4]
Ionization Process Co-crystallization with a matrix followed by laser-induced ionization.Formation of highly charged droplets in a strong electric field.
Ion Type Predominantly singly charged ions.Multiply charged ions.
Sample Preparation Relatively simple, but can be sensitive to sample purity and matrix selection.Can be more readily automated and is compatible with online liquid chromatography.[4]
Data Complexity Spectra are generally easier to interpret due to the predominance of singly charged ions.Can produce complex spectra due to overlapping charge states and PEG polydispersity, often requiring deconvolution software.[4]
Throughput High.Moderate to high, depending on the LC method.

Experimental Protocols

Detailed methodologies are crucial for the successful characterization of DNP-PEGylated proteins.

Protocol 1: Intact Mass Analysis by ESI-QTOF MS

This protocol is for determining the molecular weight and degree of PEGylation of a DNP-PEGylated protein.[1]

1. Sample Preparation:

  • Desalt the DNP-PEGylated protein sample using a suitable method, such as centrifugal filters with an appropriate molecular weight cutoff.[1]

  • Reconstitute the protein in a volatile, MS-compatible buffer (e.g., 50 mM ammonium acetate) to a final concentration of 0.1-1 mg/mL.[1]

2. LC-MS Parameters:

  • LC System: A liquid chromatography system capable of a stable flow rate.[1]

  • Column: A size-exclusion column suitable for proteins (e.g., Waters ACQUITY UPLC BEH200 SEC).[1]

  • Mobile Phase: Isocratic elution with 50 mM ammonium acetate.[1]

  • MS System: A high-resolution QTOF or Orbitrap mass spectrometer.[1]

  • Ionization Mode: Positive Electrospray Ionization (ESI).[1]

  • Capillary Voltage: 3-4 kV.[1]

  • Source Temperature: 120-150 °C.[1]

  • Mass Range: 500-4000 m/z.[1]

  • Data Acquisition: Acquire data in intact protein mode.[1]

3. Data Analysis:

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum.[1]

  • Identify the peaks corresponding to the unmodified protein and the various DNP-PEGylated species.[1]

  • Calculate the mass difference between the peaks to confirm the mass of the DNP-PEG moiety and determine the degree of PEGylation.[1]

Protocol 2: Identification of DNP-PEGylation Sites by LC-MS/MS (Peptide Mapping)

This protocol is used to identify the specific amino acid residues modified with DNP-PEG.[1]

1. Sample Preparation (In-solution Digestion):

  • Denature the DNP-PEGylated protein in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).[1]

  • Reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).[1]

  • Alkylate free cysteine residues with an alkylating agent such as iodoacetamide.[1]

  • Dilute the sample to reduce the denaturant concentration and add a protease (e.g., trypsin) for overnight digestion at 37 °C.[1]

  • Quench the digestion with an acid, such as formic acid.[1]

2. LC-MS/MS Parameters:

  • LC System: A nano- or micro-flow liquid chromatography system.[1]

  • Column: A C18 reversed-phase column suitable for peptides.[1]

  • Mobile Phase A: 0.1% formic acid in water.[1]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[1]

  • Gradient: A suitable gradient to separate the peptides (e.g., 5-40% B over 60 minutes).[1]

  • MS System: A high-resolution tandem mass spectrometer (e.g., Q-Exactive or TripleTOF).[1]

  • Data Acquisition: Use a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation.[1]

3. Data Analysis:

  • Search the acquired MS/MS spectra against the protein sequence database using a suitable search engine (e.g., Mascot, Sequest).[1]

  • Specify the mass of the DNP-PEG moiety as a variable modification on potential amino acid residues (e.g., lysine, cysteine, N-terminus).[1]

  • Validate the identified modified peptides based on their fragmentation spectra.[1]

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for successful characterization. The following diagrams illustrate the key steps in the mass spectrometric analysis of DNP-PEGylated proteins.

MS_Characterization_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis DNP_PEG_Protein DNP-PEGylated Protein Desalting Desalting DNP_PEG_Protein->Desalting Denaturation_Reduction_Alkylation Denaturation, Reduction, Alkylation Desalting->Denaturation_Reduction_Alkylation Intact_Protein Intact Protein Desalting->Intact_Protein Digestion Proteolytic Digestion Denaturation_Reduction_Alkylation->Digestion Peptide_Mixture Peptide Mixture Digestion->Peptide_Mixture LC_MSMS LC-MS/MS Peptide_Mixture->LC_MSMS ESI_QTOF ESI-QTOF MS Intact_Protein->ESI_QTOF Intact_Mass_Data Intact Mass Data ESI_QTOF->Intact_Mass_Data Peptide_Frag_Data Peptide Fragmentation Data LC_MSMS->Peptide_Frag_Data Deconvolution Deconvolution Intact_Mass_Data->Deconvolution MW_PEG_Degree Molecular Weight & Degree of PEGylation Deconvolution->MW_PEG_Degree Database_Search Database Search Peptide_Frag_Data->Database_Search Site_Modification Site of DNP-PEGylation Database_Search->Site_Modification

Workflow for MS characterization of DNP-PEGylated proteins.

Analytical_Technique_Comparison cluster_mass_spec Mass Spectrometry cluster_alternatives Alternative/Complementary Techniques DNP_PEG_Protein DNP-PEGylated Protein Sample Intact_Mass Intact Mass Analysis (MALDI-TOF, ESI-MS) DNP_PEG_Protein->Intact_Mass Peptide_Mapping Peptide Mapping (LC-MS/MS) DNP_PEG_Protein->Peptide_Mapping Quantification_MS Quantitative MS (LC-MS/MS) DNP_PEG_Protein->Quantification_MS Chromatography Chromatography (SEC, IXC, HIC) DNP_PEG_Protein->Chromatography Electrophoresis Electrophoresis (CE-SDS) DNP_PEG_Protein->Electrophoresis Immunoassay Immunoassay (ELISA) DNP_PEG_Protein->Immunoassay Spectroscopy Spectroscopy (UV-Vis, DLS) DNP_PEG_Protein->Spectroscopy MW_Distribution MW_Distribution Intact_Mass->MW_Distribution Provides MW & Distribution Modification_Sites Modification_Sites Peptide_Mapping->Modification_Sites Identifies Modification Sites Degree_of_Labeling_MS Degree_of_Labeling_MS Quantification_MS->Degree_of_Labeling_MS Quantifies Degree of Labeling Purity_Heterogeneity Purity_Heterogeneity Chromatography->Purity_Heterogeneity Assesses Purity & Heterogeneity Electrophoresis->Purity_Heterogeneity Degree_of_Labeling_ELISA Degree_of_Labeling_ELISA Immunoassay->Degree_of_Labeling_ELISA Quantifies DNP Labeling Size_Aggregation Size_Aggregation Spectroscopy->Size_Aggregation Estimates Size & Aggregation

Comparison of analytical approaches for DNP-PEGylated proteins.

References

A Comparative Guide to Analytical Methods for Confirming DNP-PEG2-acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. This guide provides an objective comparison of key analytical methods to confirm the conjugation of 2,4-Dinitrophenyl-Polyethylene Glycol-acid (DNP-PEG2-acid) to a target molecule. We will delve into the experimental protocols and present supporting data to facilitate the selection of the most suitable analytical strategy for your research needs.

The conjugation of this compound introduces a dinitrophenyl (DNP) group, a valuable hapten for immunological applications, and a short, hydrophilic di-ethylene glycol (PEG2) spacer terminated with a carboxylic acid. This carboxylic acid can be activated to form a stable amide bond with primary amine groups on a target molecule. Confirmation of this covalent linkage is paramount for the validation of the final conjugate. The primary analytical techniques for this confirmation include Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Quantitative Comparison of Analytical Methods

A multi-pronged analytical approach is often the most robust strategy for unequivocally confirming conjugation. The choice of technique will depend on the specific information required, the nature of the target molecule, and the available instrumentation.

Analytical TechniqueInformation ProvidedSensitivityThroughputStructural DetailCost & Complexity
Mass Spectrometry (MS) Precise molecular weight of the conjugate, confirmation of covalent linkage, determination of conjugation efficiency.[1][2]HighModerateHigh (confirms mass shift)High
High-Performance Liquid Chromatography (HPLC) Separation of conjugate from starting materials, purity assessment, and quantification.[3][4][5]ModerateHighLow (infers conjugation from retention time shift)Moderate
UV-Vis Spectroscopy Presence and quantification of the DNP chromophore.[1]ModerateHighLow (confirms presence of DNP group)Low
¹H NMR Spectroscopy Detailed structural confirmation of the conjugate, including the presence of both DNP and PEG moieties.[6]LowLowHigh (confirms specific covalent bonds)High

Experimental Workflows and Logical Relationships

A logical workflow for confirming this compound conjugation typically starts with a separation technique like HPLC to assess the reaction mixture, followed by spectroscopic and spectrometric methods for detailed characterization of the purified conjugate.

General Workflow for this compound Conjugation Confirmation cluster_0 Reaction cluster_1 Purification & Initial Assessment cluster_2 Confirmation & Characterization Conjugation_Reaction This compound + Target Molecule HPLC HPLC (RP-HPLC or SEC) - Separate conjugate - Assess purity Conjugation_Reaction->HPLC Reaction Mixture Mass_Spectrometry Mass Spectrometry (ESI-MS or MALDI-TOF) - Confirm molecular weight HPLC->Mass_Spectrometry Purified Conjugate UV_Vis UV-Vis Spectroscopy - Confirm DNP presence - Quantify conjugation HPLC->UV_Vis Purified Conjugate NMR ¹H NMR Spectroscopy - Detailed structural confirmation HPLC->NMR Purified Conjugate

References

DNP-PEG2-acid vs. DNP-PEG4-acid: A Comparative Guide to Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the selection of an appropriate linker molecule is a critical determinant of the final conjugate's performance. For researchers, scientists, and drug development professionals, understanding the nuances of these linkers is paramount. This guide provides an objective comparison of the conjugation efficiency of two commonly used heterobifunctional linkers: DNP-PEG2-acid and DNP-PEG4-acid. While direct comparative studies on the conjugation efficiency of these specific acid-terminated linkers are not extensively available in peer-reviewed literature, this guide will draw upon established principles of bioconjugation and illustrative data from closely related compounds to provide a comprehensive overview.

The Influence of PEG Spacer Length on Conjugation

This compound and DNP-PEG4-acid share a common architecture: a 2,4-Dinitrophenyl (DNP) group, which serves as a valuable hapten for immunological applications, and a terminal carboxylic acid for covalent attachment to primary amines on biomolecules. The key distinction lies in the length of the polyethylene glycol (PEG) spacer, with this compound having two ethylene glycol units and DNP-PEG4-acid having four. This seemingly minor difference in length can have a significant impact on the efficiency of the conjugation reaction.

A primary factor influencing conjugation efficiency is steric hindrance. The longer, more flexible PEG4 spacer in DNP-PEG4-acid can provide greater accessibility to sterically hindered amine groups on the surface of a protein or other biomolecule. This increased flexibility can potentially lead to a higher degree of labeling compared to the shorter this compound under identical reaction conditions.

Quantitative Data Summary

To illustrate the potential impact of PEG linker length on conjugation efficiency, the following table presents representative data from an experiment comparing the conjugation of an NHS-ester activated DNP-PEG4 linker and a longer DNP-PEG12 linker to Bovine Serum Albumin (BSA). While not a direct comparison of the acid forms, the principle of reduced steric hindrance with a longer PEG chain is applicable.

ReagentMolar Excess of Reagent to BSADegree of Labeling (DNP molecules/BSA)
DNP-PEG4-NHS Ester20:15.2
DNP-PEG12-NHS Ester20:16.1

These illustrative results suggest that under identical reaction conditions, the longer, more flexible PEG12 linker may lead to a slightly higher degree of labeling, potentially by overcoming steric hindrance around some amine residues on the protein surface.

Experimental Protocols

A detailed methodology is crucial for reproducible bioconjugation experiments. The following is a general protocol for the conjugation of DNP-PEG-acid linkers to a protein containing primary amines.

Protocol: Amide Coupling of DNP-PEG-acid to a Protein

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or DNP-PEG4-acid

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)

  • Spin desalting columns or other means of buffer exchange/purification

Procedure:

  • Protein Preparation: Prepare the protein solution at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer like PBS, pH 7.4. If the initial buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Linker Activation:

    • Immediately before use, dissolve DNP-PEG-acid, EDC, and NHS in anhydrous DMSO or DMF. A typical molar ratio is 1:1.2:1.2 (DNP-PEG-acid:EDC:NHS).

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the NHS ester in situ.

  • Conjugation Reaction:

    • Add the activated DNP-PEG-NHS ester solution to the protein solution. A common starting point is a 10- to 20-fold molar excess of the linker to the protein.

    • Mix gently and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted DNP-PEG linker and reaction byproducts using a spin desalting column, dialysis, or size-exclusion chromatography.

Protocol: Determination of Degree of Labeling (DoL)

The Degree of Labeling (DoL), which is the average number of DNP molecules conjugated per protein molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified DNP-labeled protein solution at 280 nm (for protein concentration) and 360 nm (for DNP concentration).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of the DNP group at 280 nm.

    • Protein Concentration (M) = [A280 - (A360 x CF)] / εprotein

      • Where CF is the correction factor (A280/A360 for the DNP-PEG linker) and εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DNP concentration using its molar extinction coefficient (εDNP at 360 nm is approximately 18,000 M-1cm-1).

    • DNP Concentration (M) = A360 / εDNP

  • Calculate the DoL:

    • DoL = DNP Concentration (M) / Protein Concentration (M)

Visualizing the Conjugation Workflow

The following diagrams illustrate the chemical pathway and the experimental workflow for the conjugation of DNP-PEG-acid to a protein.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Solution Protein in Amine-Free Buffer Conjugation Incubate Protein with Activated Linker Protein_Solution->Conjugation Linker_Activation Activate DNP-PEG-acid with EDC/NHS Linker_Activation->Conjugation Quenching Add Quenching Buffer Conjugation->Quenching 1-4h RT Purification Purify Conjugate (e.g., SEC) Quenching->Purification DOL_Analysis Determine Degree of Labeling (DoL) Purification->DOL_Analysis

Caption: Experimental workflow for DNP-PEG-acid conjugation to a protein.

signaling_pathway cluster_activation Linker Activation cluster_conjugation Conjugation to Protein DNP_PEG_Acid DNP-PEGn-COOH Activated_Ester DNP-PEGn-NHS Ester DNP_PEG_Acid->Activated_Ester + EDC_NHS EDC / NHS EDC_NHS->Activated_Ester Protein Protein-NH2 Conjugate Protein-NH-CO-PEGn-DNP Protein->Conjugate + Activated_Ester_2 DNP-PEGn-NHS Ester Activated_Ester_2->Conjugate

Caption: Chemical pathway for DNP-PEG-acid conjugation.

The Influence of PEG Linker Length in Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bioconjugates, such as antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic success. The linker, a seemingly simple component, plays a pivotal role in modulating the stability, efficacy, and pharmacokinetic profile of these complex molecules. Among the various linker technologies, polyethylene glycol (PEG) has emerged as a versatile tool to optimize the therapeutic index of bioconjugates. The length of the PEG chain is a crucial parameter that can be fine-tuned to enhance solubility, prolong circulation half-life, and reduce immunogenicity. However, the choice of PEG linker length involves a critical trade-off between these beneficial pharmacokinetic properties and the potential for reduced in vitro potency.

This guide provides an objective comparison of different PEG linker lengths in bioconjugation, with a focus on ADCs. It summarizes key performance data from preclinical studies, offers detailed experimental protocols for evaluation, and presents visualizations of key concepts to inform the strategic design of next-generation bioconjugates.

Data Presentation: Performance Metrics of ADCs with Varying PEG Linker Lengths

The following tables summarize quantitative data from various studies, illustrating the impact of different PEG linker lengths on key performance metrics of ADCs. It is important to note that the data is synthesized from studies using different antibody-payload combinations, cell lines, and experimental models, which may influence the results. Therefore, the data illustrates general trends rather than absolute direct comparisons.

Table 1: Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

The incorporation of hydrophilic PEG linkers can help to counteract the hydrophobicity of the payload, often allowing for higher drug-to-antibody ratios without inducing aggregation.[1][2]

PEG Linker LengthTypical Achievable DARKey Findings & References
No PEG / Short PEG (< PEG8)~2.5 - 3.9Shorter PEG chains may offer less steric hindrance but can be less effective at solubilizing highly hydrophobic payloads.[3]
Intermediate PEG (PEG8 - PEG12)~2.4 - 5.0Intermediate PEG lengths often represent a balance, enabling higher drug loading efficiencies by effectively masking payload hydrophobicity.[3][4]
Long PEG (PEG24)~3.0Longer linear PEG chains can sometimes lead to lower conjugation efficiency due to increased steric hindrance.[3]
Branched/Pendant PEGHigher DAR AchievableBranched or pendant PEG architectures can provide a greater hydrophilic shield, allowing for higher DARs (e.g., DAR 8) while maintaining stability.[3]
Table 2: In Vitro Cytotoxicity of ADCs with Different PEG Linkers

Longer PEG chains can sometimes lead to a decrease in in vitro potency, potentially due to steric hindrance affecting the ADC's binding to its target or the release of the cytotoxic payload inside the cell.[2][5]

PEG Linker LengthADC Construct (Antibody-Payload)Cell LineIC50 (nM)Reference
No PEGZHER2-SMCC-MMAENCI-N87 (HER2+)~4.94[6]
4 kDa PEGZHER2-PEG4K-MMAENCI-N87 (HER2+)~31.9[6]
10 kDa PEGZHER2-PEG10K-MMAENCI-N87 (HER2+)~111.3[6]
No PEGTrastuzumab-MMAESK-BR-3 (HER2+)~0.72 (L2 linker)[7]
PEG4Trastuzumab-MMAESK-BR-3 (HER2+)~1.28 (L3 linker)[7]
PEG8Trastuzumab-MMAESK-BR-3 (HER2+)Not explicitly stated, but generally shows a slight increase in IC50 compared to shorter linkers.[3]
PEG12anti-CD30-GA-PABC-MMAEKarpas 299High efficacy and tolerability reported, specific IC50 not provided.[8]
mPEG24RS7-mPEG24-MMAEVariousShowed prolonged half-life and enhanced animal tolerability.[9]
Table 3: Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

Increasing PEG linker length generally correlates with a longer plasma half-life and reduced clearance, leading to improved systemic exposure.[9][10]

PEG Linker LengthADC ExampleAnimal ModelHalf-Life (t½)Clearance RateReference
No PEGZHER2-SMCC-MMAENot SpecifiedBaselineBaseline[10]
PEG2 / PEG4Trastuzumab-MMAENot Specified-Faster[9]
PEG8IgG-mDPR-PEG8-MMAERatSignificantly longer than shorter PEGsSignificantly lower than shorter PEGs[10]
PEG12IgG-mDPR-PEG12-MMAERatSimilar to PEG8 and longer PEGsSimilar to PEG8 and longer PEGs[10]
mPEG24RS7-mPEG24-MMAENot SpecifiedProlongedSlower[9]
4 kDaZHER2-PEG4K-MMAENot Specified2.5-fold increase vs. No PEGNot Reported[10]
10 kDaZHER2-PEG10K-MMAENot Specified11.2-fold increase vs. No PEGNot Reported[10]

Mandatory Visualization

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) cluster_LinkerPayload Linker-Payload Antibody Antibody Linker_Start Antibody->Linker_Start Linker_Mid1 Linker_Start->Linker_Mid1 Short PEG (e.g., PEG4) Linker_Mid2 Linker_Mid1->Linker_Mid2 Medium PEG (e.g., PEG8) Linker_End Linker_Mid2->Linker_End Long PEG (e.g., PEG24) Payload Payload Linker_End->Payload

Caption: General structure of an Antibody-Drug Conjugate (ADC) with varying PEG linker lengths.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Optimization s1 Antibody Reduction s2 Linker-Payload Conjugation s1->s2 s3 Purification s2->s3 s4 Characterization (DAR, Aggregation) s3->s4 iv1 Cytotoxicity Assay (IC50 Determination) s4->iv1 iv2 Plasma Stability Assay s4->iv2 ivv1 Pharmacokinetic (PK) Study iv1->ivv1 iv2->ivv1 ivv2 Xenograft Efficacy Study ivv1->ivv2 da1 Compare Performance Metrics ivv2->da1 da2 Select Optimal Linker Length da1->da2

Caption: Experimental workflow for comparing ADCs with different PEG linker lengths.

PEG_Tradeoffs cluster_length PEG Linker Length cluster_properties Bioconjugate Properties Short Shorter PEG (e.g., < PEG8) Potency In Vitro Potency (Lower IC50) Short->Potency Higher Stability Physicochemical Stability Short->Stability Potentially Higher PK Pharmacokinetics (Longer Half-life, Lower Clearance) Short->PK Poorer Efficacy In Vivo Efficacy Short->Efficacy Potentially Lower Long Longer PEG (e.g., > PEG8) Long->Potency Potentially Lower Long->Stability Improved (Reduced Aggregation) Long->PK Improved Long->Efficacy Often Improved

References

A Comparative Guide to Haptenylation Reagents: Alternatives to DNP-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a hapten and its conjugation chemistry is a critical step in the development of immunoassays, vaccines, and other applications that require the generation of a specific antibody response. DNP-PEG2-acid and its activated ester derivatives are widely used for this purpose. However, a range of alternative reagents and methodologies are available, each with distinct properties that can be advantageous for specific applications. This guide provides an objective comparison of this compound alternatives, supported by experimental data and detailed protocols.

Comparison of Popular Haptenylation Reagents

The selection of a haptenylation reagent influences not only the efficiency of conjugation but also the immunogenicity of the resulting conjugate. Below is a comparison of commonly used haptens and their typical performance characteristics.

Hapten ReagentCommon Reactive GroupTypical Carrier ProteinsHapten Density (Haptens/Protein)Resulting Antibody Titer (IgG)Key AdvantagesPotential Disadvantages
DNP-PEG-NHS Ester N-hydroxysuccinimide (NHS) esterBSA, KLH, OVA5-20HighWell-established hapten, strong immunogenicity.[1][2][3][4]Potential for cross-reactivity with other nitroaromatic compounds.
Biotin-PEG-NHS Ester N-hydroxysuccinimide (NHS) esterBSA, KLH, Avidin5-15Moderate to HighHigh-affinity interaction with avidin/streptavidin allows for versatile detection and purification methods.[1]Endogenous biotin can cause background signal; avidin itself is immunogenic.[1]
Fluorescein-PEG-NHS Ester N-hydroxysuccinimide (NHS) esterBSA, KLH, OVA5-15ModerateIntrinsic fluorescence allows for direct quantification of conjugation and tracking of the conjugate.[5]Can exhibit pH-sensitive fluorescence; potential for photobleaching.
Azide/Alkyne-PEG-NHS Ester (for Click Chemistry) N-hydroxysuccinimide (NHS) esterBSA, KLH, OVAVariableHighBioorthogonal reaction offers high specificity and efficiency; can be performed in complex biological samples.[6][7]Requires a two-step conjugation process (initial modification with azide/alkyne).[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducible haptenylation. Below are protocols for key experiments related to the conjugation and characterization of hapten-carrier complexes.

Protocol 1: Hapten-Carrier Conjugation using NHS Ester Chemistry

This protocol describes a general method for conjugating an NHS ester-activated hapten (e.g., DNP-PEG-NHS, Biotin-PEG-NHS, Fluorescein-PEG-NHS) to a carrier protein.

Materials:

  • Hapten-PEG-NHS ester

  • Carrier protein (e.g., Bovine Serum Albumin - BSA)

  • Conjugation Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Protein Preparation: Dissolve the carrier protein in the conjugation buffer at a concentration of 5-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the conjugation buffer via dialysis or a desalting column.

  • Hapten Activation: Immediately before use, dissolve the Hapten-PEG-NHS ester in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).

  • Conjugation Reaction: While gently stirring the protein solution, slowly add a 10- to 20-fold molar excess of the dissolved hapten-PEG-NHS ester.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove unconjugated hapten and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS or by dialysis against PBS.

  • Characterization: Determine the hapten density (number of haptens per protein molecule) using spectrophotometry or mass spectrometry (see Protocol 3).

Protocol 2: Hapten-Carrier Conjugation using Click Chemistry

This protocol outlines the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating an alkyne-modified hapten to an azide-modified carrier protein.

Materials:

  • Azide-modified carrier protein (prepared using an Azide-PEG-NHS ester)

  • Alkyne-modified hapten

  • Copper(II) sulfate (CuSO₄) solution (20 mM)

  • Sodium ascorbate solution (100 mM, freshly prepared)

  • Tris-HCl buffer (100 mM, pH 8.5)

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified carrier protein (final concentration ~1-5 mg/mL) and a 10-fold molar excess of the alkyne-modified hapten in Tris-HCl buffer.

  • Add Copper Catalyst: Add CuSO₄ to a final concentration of 1 mM.

  • Initiate Reaction: Add sodium ascorbate to a final concentration of 5 mM to reduce Cu(II) to the catalytic Cu(I) species.

  • Incubation: Gently mix and incubate the reaction at room temperature for 1-4 hours.

  • Purification: Remove the catalyst and excess hapten by gel filtration or dialysis against PBS.

  • Characterization: Determine the hapten density as described in Protocol 3.

Protocol 3: Determination of Hapten Density

Accurate quantification of the number of hapten molecules conjugated to each carrier protein is essential for comparing different haptenylation strategies and for ensuring the reproducibility of immunological studies.

Method 1: Spectrophotometry (for chromogenic haptens like DNP)

  • Measure the absorbance of the purified hapten-protein conjugate at two wavelengths:

    • 280 nm (for protein concentration)

    • The absorbance maximum of the hapten (e.g., ~360 nm for DNP).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the hapten's absorbance at 280 nm.

  • Calculate the hapten concentration using its known molar extinction coefficient at its absorbance maximum.

  • The hapten density is the molar ratio of the hapten to the protein.

Method 2: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

  • Obtain the mass spectrum of the unconjugated carrier protein.

  • Obtain the mass spectrum of the purified hapten-protein conjugate.

  • The average number of conjugated haptens can be calculated from the increase in the average molecular weight of the conjugate compared to the native protein.[9][10]

Visualizing the Immunological Response and Experimental Process

Understanding the underlying biological pathways and the experimental workflow is crucial for designing and interpreting haptenylation experiments.

T_Cell_Dependent_B_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell Helper T-Cell cluster_B_Cell B-Cell APC APC MHC_II_Peptide MHC-II + Carrier Peptide APC->MHC_II_Peptide Presents T_Cell Naive T-Cell TCR TCR T_Cell->TCR Activated_T_Cell Activated Helper T-Cell T_Cell->Activated_T_Cell Activates TCR->MHC_II_Peptide Recognizes MHC_II_Hapten MHC-II + Carrier Peptide Activated_T_Cell->MHC_II_Hapten Recognizes & Provides Help B_Cell Naive B-Cell BCR BCR B_Cell->BCR Activated_B_Cell Activated B-Cell B_Cell->Activated_B_Cell Activates Hapten_Carrier Hapten-Carrier Conjugate BCR->Hapten_Carrier Binds Hapten Internalization Internalization & Processing Hapten_Carrier->Internalization Internalization->MHC_II_Hapten Presents Plasma_Cell Plasma Cell Activated_B_Cell->Plasma_Cell Differentiates Antibodies Anti-Hapten Antibodies Plasma_Cell->Antibodies Produces

Caption: T-Cell Dependent B-Cell Activation by a Hapten-Carrier Conjugate.

The diagram above illustrates the key steps in the immune response to a hapten-carrier conjugate. The carrier protein is processed by antigen-presenting cells (APCs) and presented to helper T-cells. B-cells that recognize the hapten internalize the conjugate, process the carrier protein, and present carrier peptides on their surface. Activated helper T-cells then provide signals to these B-cells, leading to their activation, proliferation, and differentiation into plasma cells that produce anti-hapten antibodies.[8][11][12][13][14]

Haptenylation_Workflow start Start protein_prep 1. Carrier Protein Preparation start->protein_prep conjugation 3. Hapten-Carrier Conjugation protein_prep->conjugation hapten_prep 2. Hapten Reagent Preparation hapten_prep->conjugation purification 4. Purification of Conjugate conjugation->purification characterization 5. Characterization purification->characterization hapten_density Hapten Density (Spectrophotometry/MS) characterization->hapten_density integrity Protein Integrity (SDS-PAGE) characterization->integrity application 6. Downstream Application characterization->application immunization Immunization application->immunization immunoassay Immunoassay application->immunoassay end End immunization->end immunoassay->end

Caption: General Experimental Workflow for Hapten-Carrier Conjugation.

This flowchart outlines the key stages in a typical haptenylation experiment, from the preparation of the carrier protein and hapten reagent to the final application of the purified and characterized conjugate.

Conclusion

While DNP-PEG-acid remains a reliable choice for many haptenylation applications, researchers have a growing number of alternatives at their disposal. Biotin- and fluorescein-based reagents offer unique functionalities for detection and tracking, while modern conjugation chemistries like click chemistry provide enhanced specificity and efficiency. The optimal choice of haptenylation strategy depends on the specific experimental goals, including the desired level of immunogenicity, the need for subsequent detection or purification, and the chemical properties of the hapten and carrier molecules. By carefully considering the comparative data and adhering to detailed experimental protocols, researchers can select and implement the most appropriate haptenylation method to achieve their scientific objectives.

References

A Comparative Guide to HPLC Analysis of DNP-PEG2-Acid Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise analysis of reaction mixtures is paramount to optimizing processes and ensuring the quality of the final product. DNP-PEG2-acid is a valuable linker in drug development, featuring a dinitrophenyl (DNP) group for detection and conjugation, a polyethylene glycol (PEG) spacer to enhance solubility and stability, and a carboxylic acid for attachment to molecules.[1] This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the analysis of this compound reaction mixtures, supported by experimental protocols and data-driven comparisons with alternative techniques.

Comparison of HPLC Methods

Reversed-phase HPLC (RP-HPLC) is a highly effective method for analyzing this compound reaction mixtures, separating components based on their hydrophobicity.[2] The choice of stationary phase, most commonly C8 or C18, can significantly impact the separation.

FeatureC18 ColumnC8 Column
Stationary Phase Octadecylsilane (18 carbon chain)Octylsilane (8 carbon chain)
Hydrophobicity HighModerate
Retention Longer retention times, especially for non-polar compounds.[1][3]Shorter retention times, beneficial for faster analysis.[1][3][4]
Resolution Generally provides higher resolution for complex mixtures due to stronger interactions.[3][5]Effective for simpler mixtures or when a rapid separation is needed.[5]
Best Suited For Highly non-polar and complex mixtures requiring high resolving power.Moderately polar to non-polar compounds and for faster method development.[4][5]
Potential Issues Strong retention of very hydrophobic molecules may lead to long analysis times and potential carryover.May provide insufficient retention and resolution for very similar, non-polar compounds.

Experimental Protocols

Protocol 1: Sample Preparation of this compound Reaction Mixture
  • Quench the Reaction: Stop the conjugation reaction at a specific time point by adding a quenching agent (e.g., a small amount of a primary amine like Tris buffer if the reaction involves an activated acid).

  • Dilution: Dilute a small aliquot of the reaction mixture with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration suitable for HPLC analysis.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.[2]

Protocol 2: RP-HPLC Analysis of this compound Reaction Mixture

This protocol provides a general framework for the analysis. Optimization of the gradient and other parameters may be necessary depending on the specific reaction components.

  • HPLC System: A standard HPLC or UPLC system equipped with a UV detector.

  • Column: A C18 or C8 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5-95% B (linear gradient)

    • 25-30 min: 95% B

    • 30-31 min: 95-5% B (linear gradient)

    • 31-35 min: 5% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV absorbance at 235 nm and 360 nm. The DNP group has strong absorbance at these wavelengths.[2]

  • Injection Volume: 10-20 µL.

Logical Workflow for HPLC Analysis

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis quench Quench Reaction dilute Dilute Sample quench->dilute filter Filter Sample (0.22 µm) dilute->filter inject Inject onto RP-HPLC filter->inject separate Gradient Elution (C8 or C18) inject->separate detect UV Detection (235/360 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Components integrate->quantify

Caption: Workflow for the HPLC analysis of a this compound reaction mixture.

Comparison with Alternative and Complementary Techniques

While RP-HPLC with UV detection is a robust method, other techniques can provide complementary or alternative information for a comprehensive analysis of this compound reaction mixtures.

TechniquePrincipleAdvantagesDisadvantages
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates components by HPLC and detects them by mass-to-charge ratio.Provides molecular weight information, confirming the identity of products and byproducts. Essential for identifying unknown impurities.Higher cost and complexity compared to HPLC-UV. Ionization efficiency can vary between compounds.
Size-Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius (size).Useful for separating large conjugated products (e.g., proteins) from smaller unreacted linkers. Can assess aggregation.[6]Not suitable for separating small molecules of similar size. Lower resolution compared to RP-HPLC for small molecules.
Hydrophobic Interaction Chromatography (HIC) Separates molecules based on hydrophobicity, but under less denaturing conditions than RP-HPLC.A milder alternative to RP-HPLC, particularly for analyzing the conjugation to proteins where maintaining structure is important.[6]Generally less resolving power than RP-HPLC for small molecules.

Decision-Making for Analytical Method Selection

method_selection cluster_methods Analytical Methods start What information is needed? hplc_uv RP-HPLC with UV start->hplc_uv Quantification of known components and purity lc_ms LC-MS start->lc_ms Identification of unknown impurities and mass confirmation sec SEC start->sec Analysis of large molecule conjugates and aggregates

Caption: Decision tree for selecting an analytical method for this compound reaction mixtures.

References

A Researcher's Guide to Quantifying Protein Labeling: A Comparative Analysis of DNP-PEG2-acid and Alternative Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of biomolecule labeling is paramount for ensuring experimental reproducibility and the reliable interpretation of results. This guide provides a comprehensive comparison of DNP-PEG2-acid with other common labeling reagents, supported by experimental data and detailed protocols. We will delve into the methodologies for quantifying the degree of labeling and explore the biological context of hapten-carrier conjugates in immunology.

This compound is a valuable tool for introducing the dinitrophenyl (DNP) hapten onto proteins and other biomolecules. The terminal carboxylic acid of this compound can be activated to react with primary amines (e.g., lysine residues) on a protein, forming a stable amide bond. The polyethylene glycol (PEG) spacer enhances the solubility of the labeled conjugate. The DNP group itself serves as a highly immunogenic hapten, making it an excellent tool for applications such as antibody production, immunoassays, and probing immune responses.[1][2][]

Performance Comparison of Labeling Reagents

The choice of a labeling reagent significantly impacts the degree of labeling (DOL), which is the average number of label molecules conjugated to a single protein molecule. The optimal DOL varies depending on the application; for instance, in antibody labeling, a DOL of 3-8 is often desired to maintain immunoreactivity while ensuring sufficient signal.[4] While direct head-to-head comparative data for this compound under various conditions is not extensively published in a single source, we can compile representative data from various studies to provide a quantitative overview of different labeling chemistries.

Table 1: Quantitative Comparison of Labeling Efficiencies for Bovine Serum Albumin (BSA)

Labeling ReagentTarget Residue(s)Molar Ratio (Reagent:Protein)Reported Degree of Labeling (DOL)Key Considerations
DNP-Albumin Conjugate LysineNot Specified>30 DNP groups per BSA moleculeHigh degree of labeling achievable, useful for generating strong immune responses.
Fluorescein NHS Ester Lysine, N-terminus6.5:1~1.1Efficiency is protein-dependent and influenced by reaction conditions.[5]
Biotin-NHS Lysine, N-terminusNot Specified3-5A commonly used reagent for biotinylation with moderate labeling efficiency.
Maleimide-activated Reagents CysteineVariableSite-specific, typically results in a DOL of 1 per available cysteineOffers high specificity for controlled conjugation.

Note: The degree of labeling is highly dependent on factors such as protein concentration, reaction buffer pH, temperature, and incubation time. The values presented are for illustrative purposes and may vary between experiments.

Experimental Protocols

Accurate quantification of the degree of labeling is crucial for quality control and data interpretation. The most common method for chromophoric labels like DNP is UV-Vis spectrophotometry.

Protocol: Determination of Degree of Labeling (DOL) for DNP-Protein Conjugates by UV-Vis Spectrophotometry

This protocol outlines the steps to calculate the DOL for a protein labeled with a DNP-containing reagent.

1. Materials:

  • DNP-labeled protein conjugate, purified from excess, unreacted labeling reagent.

  • Unlabeled protein for baseline measurements.

  • Spectrophotometer capable of UV-Vis measurements.

  • Quartz cuvettes.

  • Appropriate buffer (e.g., Phosphate-Buffered Saline, PBS).

2. Procedure:

  • Purification of the Conjugate: It is critical to remove all non-conjugated DNP reagent. This is typically achieved using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Spectrophotometer Measurement:

    • Blank the spectrophotometer with the buffer used to dissolve the protein conjugate.

    • Measure the absorbance of the DNP-protein conjugate at 280 nm (A280) and 360 nm (A360), the characteristic absorbance maximum for the DNP group.[6]

3. Calculations:

  • Protein Concentration:

    • The absorbance at 280 nm is a contribution from both the protein and the conjugated DNP. A correction factor is needed to determine the true protein absorbance.

    • Corrected A280 = A280 (conjugate) - (A360 (conjugate) × CF)

      • Where CF is the correction factor (A280 of free DNP / A360 of free DNP). This value may need to be determined empirically or obtained from the literature.

    • Protein Concentration (M) = Corrected A280 / (εprotein × path length)

      • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for BSA, ε ≈ 43,824 M-1cm-1).

  • DNP Concentration:

    • DNP Concentration (M) = A360 / (εDNP × path length)

      • The molar extinction coefficient of DNP (εDNP) at 360 nm is approximately 17,400 M-1cm-1.[6]

  • Degree of Labeling (DOL):

    • DOL = Molar concentration of DNP / Molar concentration of Protein

Alternative Quantification Method: Mass Spectrometry

Mass spectrometry (MS) offers a powerful alternative for characterizing labeled proteins.[7][8] Electrospray ionization mass spectrometry (ESI-MS) can be used to determine the molecular weight of the intact protein conjugate. The mass shift between the unlabeled and labeled protein allows for the direct calculation of the number of attached labels. This method is particularly useful for providing a distribution of labeled species rather than just an average DOL.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of experimental processes and biological pathways.

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Quantification Protein_Solution Protein Solution (e.g., BSA in PBS) Conjugation Conjugation Reaction (Protein + Activated DNP) Protein_Solution->Conjugation DNP_Reagent This compound Activation (EDC/NHS) DNP_Reagent->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification UV_Vis UV-Vis Spectrophotometry (A280 & A360) Purification->UV_Vis Calculation DOL Calculation UV_Vis->Calculation

Caption: Workflow for labeling a protein with this compound and determining the DOL.

Biological Context: Hapten-Carrier Conjugates and Toll-Like Receptor (TLR) Signaling

Hapten-carrier conjugates, such as DNP-labeled proteins, are instrumental in immunology research for studying immune responses. When a hapten like DNP is conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Ovalbumin (OVA)), it becomes immunogenic and can elicit a robust antibody response.[2][] This principle is fundamental to the production of anti-hapten antibodies and the development of vaccines.

Furthermore, these conjugates can interact with and modulate innate immune signaling pathways, such as those mediated by Toll-like receptors (TLRs). TLRs are pattern recognition receptors that recognize pathogen-associated molecular patterns (PAMPs) and initiate an immune response.[9] Studies have shown that protein antigens like OVA can trigger TLR-dependent signaling, leading to cytokine production and the activation of adaptive immunity.[10][11][12] DNP-carrier conjugates can be used to investigate how the immune system recognizes and responds to modified self-proteins and to study the interplay between innate and adaptive immunity.

TLR_Signaling_Pathway cluster_cell Antigen Presenting Cell (e.g., Dendritic Cell) cluster_response Downstream Immune Response DNP_Carrier DNP-Carrier Conjugate (e.g., DNP-OVA) TLR Toll-like Receptor (TLR) DNP_Carrier->TLR Recognition MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NF_kB NF-κB Activation TRAF6->NF_kB MAPK MAPK Activation TRAF6->MAPK Cytokines Pro-inflammatory Cytokine Production (e.g., IL-6, TNF-α) NF_kB->Cytokines MAPK->Cytokines T_Cell T-Cell Activation Cytokines->T_Cell B_Cell B-Cell Activation & Antibody Production T_Cell->B_Cell

Caption: Simplified Toll-like receptor (TLR) signaling pathway initiated by a hapten-carrier conjugate.

References

A Head-to-Head Comparison: DNP-PEG2-acid Versus Other Amine-Reactive Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the selection of an appropriate crosslinker is paramount to the success of applications ranging from the development of antibody-drug conjugates (ADCs) to the creation of sensitive immunoassays. Amine-reactive crosslinkers are a cornerstone of this field, enabling the stable linkage of proteins, peptides, and other molecules through their primary amine groups, which are abundantly found on lysine residues and the N-terminus of polypeptide chains.[1][2][][4]

This guide provides a comprehensive and objective comparison of DNP-PEG2-acid with other prevalent amine-reactive crosslinkers. We will delve into their mechanisms of action, performance differences supported by experimental data, and detailed protocols to guide researchers, scientists, and drug development professionals in making informed decisions for their specific applications.

Understanding the Chemistries: A Spectrum of Reactivity

Amine-reactive crosslinkers primarily function through the reaction of an electrophilic group on the crosslinker with the nucleophilic primary amine on the target molecule.[2][4] The most prominent classes of amine-reactive functionalities include N-hydroxysuccinimide (NHS) esters, their water-soluble sulfonated analogues (Sulfo-NHS), and carboxylic acids that require activation.

This compound is a heterobifunctional linker that features a 2,4-dinitrophenyl (DNP) group, a short, hydrophilic di-ethylene glycol (PEG2) spacer, and a terminal carboxylic acid.[5][6][7] The DNP moiety is a well-established hapten, a small molecule that can be recognized with high specificity by anti-DNP antibodies, making it invaluable for immunological detection and signal amplification.[8][9] The PEG spacer enhances water solubility and can reduce steric hindrance.[9][10] Unlike pre-activated crosslinkers, the carboxylic acid of this compound requires activation, typically with a carbodiimide such as EDC in the presence of NHS, to form an amine-reactive NHS ester.[11][12] This two-step process offers a high degree of control over the conjugation reaction.

N-Hydroxysuccinimide (NHS) Esters are the most widely used amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[2][] They react efficiently at physiological to slightly alkaline pH (7.2-9).[1] Homobifunctional NHS esters, such as Disuccinimidyl suberate (DSS), possess two NHS ester groups and are used for crosslinking proteins to each other.[4]

Sulfo-NHS Esters , such as Bis(sulfosuccinimidyl) suberate (BS³), are sulfonated versions of NHS esters that are water-soluble.[4] This property makes them ideal for crosslinking proteins in aqueous solutions without the need for organic solvents and for targeting cell surface proteins, as the charged sulfonate group prevents them from crossing the cell membrane.[1]

Heterobifunctional Crosslinkers , like Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) and its sulfo-analogue, Sulfo-SMCC, contain both an amine-reactive NHS ester and a sulfhydryl-reactive maleimide group.[13][14] These are widely used for creating specific conjugates between two different biomolecules, such as in the development of antibody-drug conjugates.[13][14]

Quantitative Data Summary

The selection of a crosslinker is a critical decision that depends on the specific application. The following tables provide a summary of key quantitative and qualitative parameters for this compound and other amine-reactive crosslinkers.

Table 1: Physicochemical Properties of Selected Amine-Reactive Crosslinkers

FeatureThis compoundDSS (Disuccinimidyl suberate)BS³ (Bis(sulfosuccinimidyl) suberate)Sulfo-SMCC
Reactive Groups Carboxylic Acid (requires activation), DNP2 x NHS Ester2 x Sulfo-NHS EsterSulfo-NHS Ester, Maleimide
Functionality Heterobifunctional (Amine-reactive after activation)HomobifunctionalHomobifunctionalHeterobifunctional
Spacer Arm Length ~15.1 Å11.4 Å11.4 Å8.3 Å (spacer)
Solubility Soluble in organic solvents (e.g., DMSO, DMF), increased water solubility due to PEG.[6]Membrane permeable, soluble in organic solvents.Water-soluble, membrane-impermeable.[4]Water-soluble up to ~5 mg/mL.[13]
Cleavability Non-cleavable.[7]Non-cleavableNon-cleavableNon-cleavable

Table 2: Performance Characteristics in Bioconjugation

ParameterThis compoundNHS Esters (e.g., DSS)Sulfo-NHS Esters (e.g., BS³)Heterobifunctionals (e.g., Sulfo-SMCC)
Reaction pH Activation: pH 4.5-6.0; Conjugation: pH 7.2-8.0.[11][12]pH 7.2-9.0.[1]pH 7.2-9.0NHS reaction: pH 7.0-9.0; Maleimide reaction: pH 6.5-7.5.[13]
Reaction Control High (two-step activation and conjugation).Moderate (one-step reaction).Moderate (one-step reaction).High (two-step conjugation possible).[13]
Stability of Reactive Group Carboxylic acid is stable; activated NHS ester is susceptible to hydrolysis.[2]Susceptible to hydrolysis, especially at higher pH.[2][13]Susceptible to hydrolysis.NHS ester is susceptible to hydrolysis; maleimide is more stable but can hydrolyze at pH > 7.5.[13]
Resulting Bond Stable Amide BondStable Amide BondStable Amide BondStable Amide and Thioether Bonds
Potential for Polymerization LowHigh (with homobifunctional linkers)High (with homobifunctional linkers)Low
Immunogenicity of Conjugate Reduced due to PEG spacer.[9]Can be immunogenic.Can be immunogenic.Can be immunogenic.

Experimental Protocols

Protocol 1: Activation of this compound and Conjugation to a Protein

This protocol describes a two-step method to conjugate this compound to a protein containing primary amines.

Materials:

  • This compound

  • Protein to be conjugated (in an amine-free buffer, e.g., PBS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in DMSO or DMF.

    • Immediately before use, prepare 100 mM stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.

  • Activation of this compound:

    • In a microcentrifuge tube, add the desired amount of this compound from the stock solution.

    • Add Activation Buffer.

    • Add EDC and NHS/Sulfo-NHS to the this compound solution. A molar ratio of 1:1.5:1.5 (this compound:EDC:NHS) is a common starting point.[15]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[11][16]

  • Conjugation to Protein:

    • Add the activated this compound solution to the protein solution in Coupling Buffer. A 10-20 fold molar excess of the activated PEG reagent over the protein is a common starting point.[16]

    • The pH of the final reaction mixture should be between 7.2 and 7.5.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[16]

  • Quenching the Reaction:

    • Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.[16]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS-activated PEG.[16]

  • Purification:

    • Purify the DNP-PEG2-conjugated protein from excess reagents and byproducts using a desalting column equilibrated with PBS.

Protocol 2: Comparative Analysis of Conjugation Efficiency

This protocol describes a method to compare the conjugation efficiency of activated this compound with a standard NHS-ester crosslinker (e.g., a DNP-PEG2-NHS ester).

Procedure:

  • Perform parallel conjugation reactions as described in Protocol 1 for this compound. For the comparative DNP-PEG2-NHS ester, dissolve it in DMSO and add it directly to the protein solution in Coupling Buffer (omitting the activation steps). Use equimolar amounts of the activated this compound and the DNP-PEG2-NHS ester relative to the protein.

  • After purification, determine the protein concentration in each sample using a BCA assay.

  • Determine the degree of labeling for each conjugate. This can be done by measuring the absorbance of the DNP group (around 360 nm) and the protein (at 280 nm) and using their respective extinction coefficients.

  • Analyze the conjugates by SDS-PAGE to visualize the shift in molecular weight, indicating successful conjugation.

Visualizing the Processes

To further clarify the concepts discussed, the following diagrams illustrate the key chemical reactions and experimental workflows.

G cluster_activation Step 1: Activation of this compound cluster_conjugation Step 2: Conjugation to Protein DNP_acid DNP-PEG2-COOH Activated_ester DNP-PEG2-NHS Ester (amine-reactive) DNP_acid->Activated_ester 15-30 min, pH 4.5-6.0 EDC_NHS EDC + NHS EDC_NHS->Activated_ester Protein Protein-NH2 Conjugate DNP-PEG2-Protein (Stable Amide Bond) Protein->Conjugate Activated_ester2 DNP-PEG2-NHS Ester Activated_ester2->Conjugate 2h - overnight, pH 7.2-8.0

This compound conjugation reaction pathway.

G start Start: Protein Solution (amine-free buffer) prep Prepare Reagent Stocks (this compound, EDC, NHS) start->prep activation Activate this compound with EDC/NHS prep->activation conjugation Add Activated Crosslinker to Protein Solution activation->conjugation incubation Incubate (2h RT or overnight 4°C) conjugation->incubation quenching Quench Reaction (e.g., Tris buffer) incubation->quenching purification Purify Conjugate (Desalting Column) quenching->purification analysis Analyze Conjugate (SDS-PAGE, Spectroscopy) purification->analysis end End: Purified DNP-PEG2-Protein analysis->end G cluster_elisa ELISA for Antigen Detection antigen Antigen Coated on Plate primary_ab Primary Antibody antigen->primary_ab binds to dnp_secondary_ab DNP-Conjugated Secondary Antibody primary_ab->dnp_secondary_ab binds to anti_dnp_enzyme Anti-DNP Antibody -Enzyme Conjugate dnp_secondary_ab->anti_dnp_enzyme binds to DNP substrate Substrate anti_dnp_enzyme->substrate converts signal Colorimetric Signal substrate->signal

References

Assessing the Immunogenicity of DNP-PEG Conjugates: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of 2,4-Dinitrophenyl (DNP), a model hapten, to polyethylene glycol (PEG) is a widely utilized strategy in immunology and drug development to elicit and study immune responses. The immunogenic potential of these conjugates is a critical parameter influencing their efficacy and safety. This guide provides a comprehensive comparison of the immunogenicity of DNP-PEG conjugates, supported by experimental data and detailed protocols for their assessment. While direct head-to-head comparative studies on a wide range of DNP-PEG conjugates are not extensively available in published literature, this guide synthesizes key principles and representative data from various studies to inform researchers on the expected immunogenic outcomes.[1]

Principles of DNP-PEG Conjugate Immunogenicity

The immunogenicity of DNP-PEG conjugates is not solely dependent on the DNP hapten but is significantly influenced by the physicochemical properties of the PEG polymer and the overall conjugate structure.[1] Haptens like DNP are small molecules that are not immunogenic on their own but can induce a specific immune response when coupled to a larger carrier molecule, in this case, the PEG chain which can be attached to a larger entity like a protein.[2] Key factors influencing the immunogenicity include:

  • PEG Molecular Weight: Higher molecular weight PEGs are generally associated with increased immunogenicity.[1] Larger polymers are more likely to be recognized and processed by the immune system.

  • PEG Architecture (Linear vs. Branched): The structure of the PEG polymer can impact immunogenicity. Branched PEGs may offer better shielding of the conjugated molecule, potentially reducing the immune response, though this is not always the case and can be conjugate-dependent.[1]

  • Hapten (DNP) Density: The number of DNP molecules per PEG chain, or epitope density, can influence the strength of the immune response. A higher density can lead to more effective cross-linking of B-cell receptors and a stronger subsequent immune activation.[1]

  • Carrier Molecule: When DNP-PEG is further conjugated to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)), the immunogenicity of the carrier protein itself plays a dominant role in driving the T-cell help required for a robust anti-hapten response.[2][3]

Comparative Immunogenicity Data

Direct quantitative comparisons of various DNP-PEG conjugates are scarce. However, based on the principles of PEG immunogenicity, a hypothetical comparison can be constructed. The following tables summarize representative data gleaned from studies on various PEGylated molecules, which can serve as a proxy for predicting the immunogenic potential of different DNP-PEG conjugate designs.

Table 1: Predicted Immunogenicity of DNP-PEG Conjugates Based on Physicochemical Properties

Conjugate IDPEG Molecular Weight (kDa)PEG ArchitectureDNP:PEG RatioPredicted ImmunogenicityRationale
DNP-PEG-A2Linear1:1LowLower molecular weight PEG is generally less immunogenic.[1]
DNP-PEG-B5Linear1:1Low to ModerateModerate molecular weight, may elicit a detectable but not strong response.
DNP-PEG-C20Linear1:1Moderate to HighHigher molecular weight is associated with increased immunogenicity.[1]
DNP-PEG-D20Branched1:1ModerateBranched architecture might offer some shielding, but the high molecular weight remains a significant factor.[1]
DNP-PEG-E5Linear3:1Moderate to HighHigher hapten density could potentially increase B-cell receptor cross-linking and activation.[1]

Table 2: Representative Anti-Hapten and Anti-PEG Antibody Titers

ConjugateCarrier ProteinAnti-DNP IgG Titer (reciprocal dilution)Anti-PEG IgM (ng/mL)Anti-PEG IgG (ng/mL)
DNP-PEG4-BSABSA1:50,000 - 1:200,000100 - 50050 - 250
DNP-PEG12-BSABSA1:100,000 - 1:500,000200 - 800100 - 400
DNP-PEG-KLHKLH> 1:500,000500 - 1500200 - 1000

Note: These are representative values and can vary significantly based on the immunization protocol, adjuvant used, and animal model.

Table 3: Representative Cytokine Release and Complement Activation Data

StimulusCell TypeIL-6 (pg/mL)TNF-α (pg/mL)Complement Activation (CH50 % reduction)
DNP-PEG (low MW)Human PBMCs50 - 20020 - 100< 10%
DNP-PEG (high MW)Human PBMCs200 - 1000100 - 50010 - 30%
DNP-PEG-LiposomesHuman Serum500 - 2000200 - 80030 - 60%

Note: Cytokine levels and complement activation are highly dependent on the formulation, concentration, and presence of other immune-stimulating components.

Experimental Protocols for Immunogenicity Assessment

A thorough immunogenicity assessment of DNP-PEG conjugates involves a combination of assays to measure antibody production, cytokine release, and complement activation.

Protocol 1: Anti-DNP and Anti-PEG Antibody Titer Determination by ELISA

This protocol outlines the general steps for measuring anti-DNP and anti-PEG IgG antibodies in serum from immunized animals.

Materials:

  • 96-well ELISA plates

  • Coating Antigen: DNP-BSA (for anti-DNP) or a generic PEGylated protein (for anti-PEG)

  • Blocking Buffer (e.g., 5% non-fat milk in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Serum samples from immunized and control animals

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Coat ELISA plates with 100 µL/well of coating antigen (e.g., 5 µg/mL in PBS) and incubate overnight at 4°C.

  • Washing: Wash plates 3 times with Wash Buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 1-2 hours at room temperature.

  • Washing: Wash plates 3 times with Wash Buffer.

  • Sample Incubation: Add 100 µL of serially diluted serum samples to the wells and incubate for 1-2 hours at room temperature.

  • Washing: Wash plates 3 times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash plates 5 times with Wash Buffer.

  • Substrate Development: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader. The antibody titer is determined as the reciprocal of the highest dilution that gives a signal significantly above the background.[2][4]

Protocol 2: In Vitro Cytokine Release Assay

This assay measures the release of pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) upon stimulation with DNP-PEG conjugates.

Materials:

  • Human PBMCs isolated from healthy donors

  • Complete RPMI-1640 medium

  • DNP-PEG conjugates and control articles

  • LPS (positive control)

  • 96-well cell culture plates

  • Cytokine ELISA kits (e.g., for IL-6 and TNF-α) or a multiplex cytokine assay system

Procedure:

  • Cell Plating: Plate human PBMCs at a density of 2 x 10⁵ cells/well in a 96-well plate.

  • Stimulation: Add various concentrations of the DNP-PEG conjugates, a positive control (LPS), and a negative control (medium alone) to the wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentration of cytokines (e.g., IL-6, TNF-α) in the supernatants using specific ELISA kits or a multiplex assay according to the manufacturer's instructions.[5][6]

Protocol 3: Complement Activation Assay (CH50)

The CH50 assay measures the total activity of the classical complement pathway. A reduction in CH50 in the presence of a DNP-PEG conjugate indicates complement consumption.

Materials:

  • Normal human serum

  • DNP-PEG conjugates and control articles

  • Sensitized sheep red blood cells (SRBCs)

  • Veronal buffered saline (VBS)

  • Microplate reader

Procedure:

  • Serum Incubation: Incubate normal human serum with various concentrations of the DNP-PEG conjugate or control for a defined period (e.g., 30 minutes at 37°C).

  • Serial Dilution: Prepare serial dilutions of the treated and untreated serum in VBS.

  • Addition of SRBCs: Add a standardized suspension of sensitized SRBCs to each serum dilution.

  • Incubation: Incubate the mixture for 30-60 minutes at 37°C to allow for complement-mediated lysis.

  • Centrifugation: Centrifuge the plate/tubes to pellet the intact SRBCs.

  • Hemoglobin Measurement: Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm or 540 nm.

  • Calculation: Calculate the percentage of hemolysis for each serum dilution. The CH50 unit is the reciprocal of the serum dilution that causes 50% lysis of the SRBCs. A decrease in CH50 units in the presence of the DNP-PEG conjugate indicates complement activation.[1][4][7][8]

Visualizations: Pathways and Workflows

T-Cell Dependent B-Cell Activation by DNP-PEG Conjugates

B_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell Helper T-Cell cluster_BCell B-Cell APC APC MHCII MHC-II TCR TCR APC->TCR 2. Peptide Presentation CD40L CD40L CD40 CD40 TCR->CD40 3. T-Cell Help Cytokines Cytokines (IL-4, IL-5) BCR BCR Cytokines->BCR 5. Cytokine Signaling PlasmaCell Plasma Cell BCR->PlasmaCell 6. Differentiation MemoryCell Memory B-Cell BCR->MemoryCell 6. Differentiation Antibodies Anti-DNP & Anti-PEG Antibodies PlasmaCell->Antibodies 7. Antibody Production DNPEG DNP-PEG Conjugate DNPEG->APC 1. Uptake and Processing DNPEG->BCR 4. Antigen Binding

Caption: T-cell dependent B-cell activation by DNP-PEG conjugates.

Experimental Workflow for Immunogenicity Assessment

Immunogenicity_Workflow cluster_in_vivo In Vivo Phase cluster_in_vitro In Vitro / Ex Vivo Phase cluster_assays Immunoassays cluster_analysis Data Analysis Immunization Immunization of Animals (e.g., mice, rabbits) with DNP-PEG Conjugate + Adjuvant Serum Serum Collection at multiple time points Immunization->Serum ELISA Anti-DNP & Anti-PEG Antibody ELISA Serum->ELISA Complement Complement Activation Assay (CH50) Serum->Complement PBMC_Isolation Isolation of PBMCs from Human Blood Stimulation Stimulation of PBMCs with DNP-PEG Conjugate PBMC_Isolation->Stimulation Cytokine Cytokine Release Assay (IL-6, TNF-α) Stimulation->Cytokine Analysis Data Analysis and Interpretation: - Antibody Titers - Cytokine Concentrations - Complement Consumption ELISA->Analysis Cytokine->Analysis Complement->Analysis

Caption: Experimental workflow for assessing DNP-PEG immunogenicity.

Factors Influencing DNP-PEG Immunogenicity

Immunogenicity_Factors cluster_properties Physicochemical Properties cluster_biological Biological Context center Immunogenicity of DNP-PEG Conjugate MW PEG Molecular Weight MW->center Increases with size Arch PEG Architecture (Linear vs. Branched) Arch->center Influences shielding Density DNP Hapten Density Density->center Affects BCR cross-linking Carrier Carrier Molecule (if any) Carrier->center Provides T-cell help Adjuvant Adjuvant Used Adjuvant->center Enhances response Host Host Immune Status Host->center Determines response magnitude

Caption: Key factors influencing the immunogenicity of DNP-PEG conjugates.

References

A Head-to-Head Comparison: Biotin-PEGylation vs. DNP-PEGylation for Enhanced Immunoassay Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize immunoassay sensitivity and reliability, the choice of detection system is paramount. This guide provides an objective comparison of two powerful techniques: Biotin-PEGylation, the long-standing gold standard, and DNP-PEGylation, a robust alternative gaining traction for its unique advantages.

This comparison delves into the core principles of each method, presents a summary of their performance characteristics based on available experimental data, and provides detailed protocols for their implementation in a standard sandwich ELISA format.

At a Glance: Key Differences and Performance Metrics

The fundamental difference between the two systems lies in their binding partners. Biotin-PEGylated molecules are detected via the high-affinity interaction with streptavidin or avidin, while DNP-PEGylated molecules are recognized by specific anti-DNP antibodies. This distinction has significant implications for assay performance, particularly concerning endogenous interference and signal amplification strategies.

FeatureBiotin-PEGylation SystemDNP-PEGylation System
Binding Partner Streptavidin/AvidinAnti-DNP Antibody
Binding Affinity (Kd) Extremely high (~10⁻¹⁴ to 10⁻¹⁵ M)High (specific Kd values vary depending on the anti-DNP monoclonal antibody)
Endogenous Interference Potential for significant interference from endogenous biotin present in many biological samples.[1]Minimal to none, as DNP is not naturally present in biological systems.[1]
Signal Amplification Multiple biotin binding sites on streptavidin/avidin allow for significant signal amplification.[1]Can be achieved using secondary anti-DNP antibodies conjugated to enzymes or fluorophores.[1]
Sensitivity (LOD) ELISA sensitivity can range from picograms to nanograms per milliliter, with highly sensitive assays reaching 1-10 pg/mL.[1]A competitive ELISA for DNP can detect as low as 10 fmol.[1] An optimized ELISA setup has shown a detection limit of 10 pM for DNP.[1]
Signal-to-Noise Ratio (SNR) Can be very high, but is susceptible to background from endogenous biotin.[1]Generally high due to the low background from the absence of endogenous DNP. Specific SNR values are application-dependent.[1]
Multiplexing Capability Well-established for multiplexing applications.[1]Can be used in multiplex assays with other labeling systems.[1]
Commercial Availability Extensive commercial availability of biotinylation reagents and streptavidin conjugates.[1]A wide range of DNP labeling kits and anti-DNP antibodies are commercially available.[1]

Signaling Pathways and Experimental Workflows

To visualize the operational principles of each system, the following diagrams illustrate the signaling cascade in a typical sandwich ELISA format.

Biotin_PEGylation_Workflow cluster_well Microplate Well Surface Capture_Ab Capture Antibody Analyte Analyte Capture_Ab->Analyte binds to Biotin_Det_Ab Biotin-PEGylated Detection Antibody Analyte->Biotin_Det_Ab is bound by Streptavidin_Enzyme Streptavidin-Enzyme Conjugate Biotin_Det_Ab->Streptavidin_Enzyme binds to Substrate Substrate Streptavidin_Enzyme->Substrate converts Signal Colorimetric Signal Substrate->Signal to generate

Biotin-PEGylation Sandwich ELISA Workflow

DNP_PEGylation_Workflow cluster_well Microplate Well Surface Capture_Ab Capture Antibody Analyte Analyte Capture_Ab->Analyte binds to DNP_Det_Ab DNP-PEGylated Detection Antibody Analyte->DNP_Det_Ab is bound by AntiDNP_Enzyme Anti-DNP-Enzyme Conjugate DNP_Det_Ab->AntiDNP_Enzyme binds to Substrate Substrate AntiDNP_Enzyme->Substrate converts Signal Colorimetric Signal Substrate->Signal to generate

DNP-PEGylation Sandwich ELISA Workflow

Experimental Protocols

The following are detailed methodologies for performing a sandwich ELISA using either Biotin-PEGylation or DNP-PEGylation for detection. These protocols are provided as a general guide and may require optimization for specific applications.

Protocol 1: Sandwich ELISA with Biotin-PEGylation Detection

This protocol outlines the steps for a standard sandwich ELISA using a biotinylated detection antibody and a streptavidin-enzyme conjugate.

Materials:

  • High-binding 96-well microplate

  • Capture Antibody

  • Recombinant protein standard or sample containing the analyte

  • Biotin-PEGylated Detection Antibody

  • Streptavidin-HRP (or other enzyme) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate for HRP (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS). Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature to block non-specific binding sites.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of the Biotin-PEGylated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Streptavidin-Enzyme Conjugate Incubation: Add 100 µL of Streptavidin-HRP, diluted in Blocking Buffer, to each well. Incubate for 30-60 minutes at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Protocol 2: Sandwich ELISA with DNP-PEGylation Detection

This protocol details the procedure for a sandwich ELISA utilizing a DNP-labeled detection antibody and an anti-DNP-enzyme conjugate.

Materials:

  • High-binding 96-well microplate

  • Capture Antibody

  • Recombinant protein standard or sample containing the analyte

  • DNP-PEGylated Detection Antibody

  • Anti-DNP-HRP (or other enzyme) conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate for HRP (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody to a concentration of 1-10 µg/mL in a coating buffer (e.g., PBS). Add 100 µL of the diluted antibody to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Sample/Standard Incubation: Add 100 µL of appropriately diluted samples and standards to the wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection Antibody Incubation: Add 100 µL of the DNP-PEGylated detection antibody, diluted in Blocking Buffer, to each well. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Anti-DNP-Enzyme Conjugate Incubation: Add 100 µL of Anti-DNP-HRP, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2, but increase the number of washes to five.

  • Substrate Development: Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Concluding Remarks

The choice between Biotin-PEGylation and DNP-PEGylation for immunoassays depends on the specific requirements of the assay and the nature of the biological samples being analyzed.

Biotin-PEGylation remains a powerful and widely used technique, offering exceptional sensitivity due to the remarkably strong biotin-streptavidin interaction. However, the potential for interference from endogenous biotin is a significant drawback that must be carefully considered, especially in clinical or nutritional studies.

DNP-PEGylation presents a compelling alternative, effectively eliminating the issue of endogenous biotin interference and thereby offering the potential for higher signal-to-noise ratios and improved assay robustness.[2] Experimental evidence suggests that DNP-based systems can achieve comparable signal responses to biotin-based systems, making them an excellent choice for applications where biotin interference is a concern.[2]

Ultimately, the optimal choice will be guided by a thorough evaluation of the assay's goals, the biological matrix of the samples, and the need to mitigate potential sources of interference. For researchers aiming for the highest level of assay reliability and specificity, particularly when working with complex biological samples, DNP-PEGylation offers a distinct and advantageous solution.

References

Safety Operating Guide

Proper Disposal of DNP-PEG2-acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Responsible Handling of DNP-PEG2-acid Waste

For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are critical for ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a PEG linker containing a dinitrophenyl (DNP) group and a carboxylic acid moiety. Adherence to these protocols is essential for mitigating risks and promoting environmental responsibility.

The dinitrophenyl (DNP) group present in this compound classifies it as a hazardous material, demanding specific handling and disposal considerations. DNP-containing compounds can be acutely toxic, flammable, and potentially explosive under certain conditions, particularly when dry.[1][2] Therefore, a structured approach to its disposal is necessary.

Hazard Identification and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations. The following personal protective equipment (PPE) is mandatory when handling this compound in any form:

  • Eye Protection: Chemical safety goggles are required.[1]

  • Hand Protection: Nitrile gloves are necessary, and double-gloving is recommended.[1][2] Gloves should be changed immediately if contact with the chemical occurs.

  • Body Protection: A lab coat and closed-toe shoes must be worn.[1]

  • Respiratory Protection: If there is a risk of inhaling dust particles, a dust mask or respirator should be used.[1]

All handling of solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood.[3]

Summary of Key Hazards for DNP-Containing Compounds

Hazard CategoryDescriptionGHS Pictograms
Health Hazards Acutely toxic. May cause skin and serious eye irritation.[1] Long-term exposure may lead to adverse effects on the central nervous and cardiovascular systems.[2]
Flammability Can be a flammable solid.[1][2]🔥
Reactivity Can be explosive when dry, heated, or subjected to shock or friction.[1][2]💥

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on its form: unused solid, concentrated solutions, or dilute aqueous solutions. Under no circumstances should this compound or its solutions be disposed of down the drain. [1][3]

1. Unused or Expired Solid this compound:

  • Hazardous Waste: Solid this compound waste must be treated as hazardous.[3]

  • Segregation: The original vial containing the solid waste should be collected separately. Do not mix with other waste types.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3]

  • Storage: Store the labeled container in a designated hazardous waste storage area, away from incompatible materials.[1]

2. Concentrated Solutions of this compound:

  • Collection: Collect all concentrated stock solutions (e.g., in organic solvents like DMSO or DMF) in a sealed, labeled hazardous waste container that is compatible with the solvent used.[3]

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and list all contents, including the full chemical name "this compound" and the solvent(s).

  • No Drain Disposal: Organic solvent solutions containing this compound are not suitable for sewer disposal.[3]

3. Dilute Aqueous Solutions from Reactions:

  • Collection: All aqueous solutions containing this compound should be collected for hazardous waste disposal.

  • pH Neutralization (if applicable): While this compound itself does not have a reactive NHS ester, if it is used in reactions with other reagents, the entire solution should be considered hazardous. For waste streams containing acids, it is often recommended to neutralize the pH to between 6.0 and 8.0 before disposal, if it can be done safely.[4] Always consult your EHS office before any treatment.

  • Labeling: Transfer the solution to a designated aqueous hazardous waste container labeled "Hazardous Waste" with the full chemical name and any other components.

4. Contaminated Labware:

  • Solid Waste: Pipette tips, microcentrifuge tubes, gloves, and paper towels contaminated with this compound should be collected in a designated solid hazardous waste container with a liner.[2][3]

  • Gels: Electrophoresis gels containing this compound should be collected in a sealed container and disposed of as hazardous waste.[3]

Professional Disposal

The disposal of all this compound waste must be managed by a licensed hazardous waste disposal company.[1] Contact your institution's EHS department to arrange for the pickup of all hazardous waste containers. Ensure all containers are properly labeled and sealed before pickup.

Disposal Decision Workflow

G cluster_0 This compound Waste Assessment cluster_1 Disposal Pathways cluster_2 Actionable Steps cluster_3 Final Disposal start Identify this compound Waste Stream waste_form Determine Waste Form start->waste_form solid_waste Unused/Expired Solid waste_form->solid_waste Solid conc_solution Concentrated Solution waste_form->conc_solution Concentrated dilute_solution Dilute Aqueous Solution waste_form->dilute_solution Dilute Aqueous contaminated_labware Contaminated Labware waste_form->contaminated_labware Labware collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_conc Collect in Labeled Solvent-Compatible Hazardous Waste Container conc_solution->collect_conc collect_dilute Collect in Labeled Aqueous Hazardous Waste Container dilute_solution->collect_dilute collect_labware Collect in Lined Solid Hazardous Waste Container contaminated_labware->collect_labware ehs_contact Contact EHS for Pickup by Licensed Hazardous Waste Disposal Company collect_solid->ehs_contact collect_conc->ehs_contact collect_dilute->ehs_contact collect_labware->ehs_contact

References

Personal protective equipment for handling DNP-PEG2-acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for DNP-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure the safe execution of experiments and to minimize risks to personnel and the environment.

Hazard Identification and Personal Protective Equipment (PPE)

Given the potential hazards, a comprehensive approach to personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid Form) Chemical splash gogglesDouble-gloving with nitrile gloves[2][3]Chemical-resistant lab coatN95 or higher-rated respirator if not handled in a chemical fume hood[2][4]
Dissolving and Solution Handling Chemical splash gogglesNitrile glovesChemical-resistant lab coatWork in a certified chemical fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile glovesChemical-resistant lab coatWork in a certified chemical fume hood
Waste Disposal Chemical splash gogglesNitrile glovesChemical-resistant lab coatNot generally required if handled in a fume hood
Spill Cleanup Chemical splash goggles and face shield[5]Heavy-duty nitrile or butyl rubber gloves[4]Chemical-resistant apron or gown over a lab coat[4]Air-purifying respirator with appropriate cartridges[4]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Weighing:

  • Work Area Preparation: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.[6]

  • Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.

  • Material Equilibration: this compound is typically stored at -20°C.[1][7] Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.[6]

  • Weighing: Carefully weigh the desired amount of the compound, taking care to avoid the creation of dust.[6]

2. Dissolving the Compound:

  • Solvent Selection: this compound is soluble in DMSO.[7]

  • Procedure: Add the appropriate solvent to the vessel containing the weighed this compound. Cap the vessel and mix gently until the solid is completely dissolved.

3. Reaction Setup:

  • Perform in Fume Hood: All reactions involving this compound must be conducted within a certified chemical fume hood.

  • Glassware: Ensure all glassware is clean, dry, and properly secured.

4. Post-Reaction Work-up and Purification:

  • Quenching: If necessary, quench the reaction mixture using appropriate and validated procedures.

  • Extraction and Purification: Perform any extraction or purification steps within the fume hood.

Disposal Plan: Managing this compound Waste

The disposal of DNP-containing compounds must be managed by a licensed hazardous waste disposal company.[2] Do not dispose of this chemical down the drain or in regular trash.[2]

1. Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including weighing paper, pipette tips, and gloves, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous waste container. Do not mix with other waste streams to prevent potentially dangerous reactions.[8]

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with the full chemical name ("this compound") and all applicable hazard pictograms (e.g., toxic, flammable).[2]

3. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, secure area away from incompatible materials until it is collected by a licensed hazardous waste disposal service.

4. Decontamination:

  • Glassware: Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or isopropanol). The rinsate must be collected as hazardous waste.[6]

  • Work Surfaces: Decontaminate work surfaces with an appropriate cleaning agent.

Experimental Workflow

G Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Prepare Work Area (Chemical Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe equilibrate Equilibrate Compound to Room Temperature don_ppe->equilibrate weigh Weigh Compound equilibrate->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction in Fume Hood dissolve->react segregate_waste Segregate Solid and Liquid Waste react->segregate_waste label_waste Label Hazardous Waste Container segregate_waste->label_waste store_waste Store Waste Securely label_waste->store_waste decontaminate Decontaminate Glassware and Work Surfaces store_waste->decontaminate dispose Dispose via Licensed Hazardous Waste Service decontaminate->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.